4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVGXZLFHZTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294013 | |
| Record name | 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-30-6 | |
| Record name | 2,4-Dihydro-4-phenyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 93434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1008-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1008-30-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and key physicochemical parameters of this triazolone derivative. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and expert insights into the characterization of this important molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The incorporation of a phenyl group and a carbonyl function at specific positions on the triazole ring, as seen in this compound, gives rise to a molecule with a unique electronic and steric profile. This profile governs its interactions with biological targets and dictates its physicochemical behavior, such as solubility and membrane permeability, which are critical determinants of a drug candidate's pharmacokinetic profile.
Derivatives of the 1,2,4-triazol-3-one core are integral to the structure of several established drugs. For example, the antifungal agent Itraconazole is synthesized using a triazol-3-one intermediate, highlighting the importance of this chemical class in the development of effective pharmaceuticals.[1] A thorough understanding of the fundamental physicochemical properties of the parent compound, this compound, is therefore essential for the rational design and optimization of new drug candidates based on this versatile scaffold.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.
Molecular Structure and Basic Information
The compound this compound is a five-membered heterocyclic ring containing three nitrogen atoms and one carbonyl group, with a phenyl substituent at the N4 position.
Table 1: Core Identification and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1008-30-6 | |
| Molecular Formula | C₈H₇N₃O | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Solid (predicted) | N/A |
Structural Elucidation: A Spectroscopic Approach
¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, the expected signals would provide clear evidence of the phenyl and triazolone moieties.
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, likely in the range of δ 7.0-8.0 ppm. The proton on the triazole ring would likely appear as a distinct singlet.
-
¹³C NMR: The spectrum would reveal characteristic signals for the carbonyl carbon of the triazolone ring, typically in the downfield region (δ > 150 ppm), as well as signals for the aromatic carbons of the phenyl group.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the triazolone ring, as well as bands corresponding to the C=C and C-H bonds of the aromatic phenyl group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ), along with other fragment ions that can help to confirm the structure.
Synthesis of this compound
A robust and reproducible synthesis is the cornerstone of any chemical research program. While a specific, detailed protocol for the target compound is not widely published, a reliable synthetic route can be extrapolated from the synthesis of analogous compounds. The most plausible approach involves the cyclization of a substituted semicarbazide.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via the reaction of phenyl isocyanate with hydrazine, followed by cyclization. A related synthesis for the isomeric 5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves the reaction of benzoyl chloride with semicarbazide, followed by cyclization in the presence of a base.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of a 1,2,4-Triazol-3-one Derivative
The following is a generalized protocol for the synthesis of a 1,2,4-triazol-3-one, which can be adapted for the synthesis of the title compound. This protocol is based on the synthesis of the isomeric 5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.
Step 1: Synthesis of the Semicarbazide Intermediate
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Dissolve semicarbazide (or in the case of the target compound, 4-phenylsemicarbazide) in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of the appropriate acyl chloride (e.g., benzoyl chloride).
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Stir the reaction mixture at room temperature for several hours.
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Pour the reaction mixture into ice water to precipitate the product.
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Filter, wash with cold water, and dry the crude product.
Step 2: Cyclization to the Triazol-3-one
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Reflux the crude semicarbazide intermediate in an aqueous solution of a base (e.g., sodium hydroxide).
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Monitor the reaction by thin-layer chromatography until the starting material is consumed.
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Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the triazol-3-one product.
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Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Key Physicochemical Properties and Their Determination
The physicochemical properties of a compound are critical to its application, particularly in drug development where they influence absorption, distribution, metabolism, and excretion (ADME).
Melting Point
Experimental Protocol: Determination of Melting Point
-
A small amount of the dry, crystalline sample is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is raised slowly, and the range at which the sample melts is recorded.
Solubility
Solubility is a critical parameter for drug delivery and formulation. The solubility of a compound is typically determined in a range of solvents, including aqueous buffers at different pH values and organic solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination
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An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
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The vial is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
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The suspension is filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Acid Dissociation Constant (pKa)
The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its ionization state at different physiological pH values. The 1,2,4-triazol-3-one ring system contains acidic and basic centers, and its pKa will influence its solubility, membrane permeability, and binding to biological targets. The pKa of the parent 1,2,4-triazole is 10.26.[3]
Experimental Protocol: Potentiometric Titration for pKa Determination
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A solution of the compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent for poorly water-soluble compounds).
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Diagram 2: Workflow for Physicochemical Characterization
Caption: A typical workflow for the synthesis and characterization of a new chemical entity.
Biological Relevance and Potential Applications
While specific biological activity data for this compound is limited in publicly available literature, the broader class of 1,2,4-triazole derivatives is well-established for its diverse pharmacological effects. The structural motifs present in the title compound suggest potential for various biological activities. The phenyl group can engage in hydrophobic and pi-stacking interactions with biological macromolecules, while the triazolone core can participate in hydrogen bonding.
The exploration of this compound and its derivatives as potential therapeutic agents is a promising area of research. Its role as a key intermediate in the synthesis of more complex molecules, such as Itraconazole, underscores its importance in the pharmaceutical industry.[1]
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While there are gaps in the experimentally determined data for this specific compound, this guide has outlined the necessary experimental protocols for its synthesis and characterization based on established methodologies for related compounds. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into this important heterocyclic scaffold and its potential applications in drug discovery and materials science.
References
"crystal structure analysis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one"
An In-depth Technical Guide: Crystal Structure Analysis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Abstract
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties, hydrogen bonding capabilities, and structural rigidity.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of this compound. We will progress from the foundational steps of synthesis and single-crystal growth to the intricacies of data acquisition via Single-Crystal X-ray Diffraction (SC-XRD), structure solution, and refinement. Furthermore, this guide integrates modern computational techniques, including Density Functional Theory (DFT) and Hirshfeld surface analysis, to provide a holistic understanding of the molecule's structural landscape, bridging the gap between experimental observation and theoretical validation.
Synthesis and High-Quality Crystal Growth
The prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal structure is intrinsically linked to the quality of the crystal used for data collection.
Rationale for Synthetic Pathway
The synthesis of the 1,2,4-triazol-3-one core can be achieved through several established routes. A common and reliable method involves the cyclization of semicarbazide derivatives or, more efficiently, a [3+2] cycloaddition reaction. For this guide, we select a modern approach using readily available precursors, which offers high yields and purity, minimizing contaminants that could hinder crystallization.[2]
Experimental Protocol: Synthesis
-
Precursor Synthesis: Phenylhydrazine is reacted with urea at elevated temperatures (120-140 °C) to form 4-phenylsemicarbazide. This reaction is typically straightforward and provides the key intermediate.
-
Cyclization: The resulting 4-phenylsemicarbazide is heated with formic acid under reflux. The formic acid acts as both a solvent and a reagent, facilitating the intramolecular cyclization to yield this compound.
-
Purification: The crude product is cooled, and the resulting precipitate is collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to achieve high purity (>99%), which is essential for successful single-crystal growth. Product identity and purity are confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]
Experimental Protocol: Crystallization
The objective is to grow a single, well-ordered crystal free of defects. Slow evaporation is the most common and effective technique for this purpose.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately at room or slightly elevated temperature. A solvent screen using vials with small amounts of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) is performed.
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Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol) at room temperature.
-
Crystal Growth: The solution is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process prevents rapid precipitation and encourages the formation of a single, well-defined crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
The SC-XRD Experimental Workflow
The process from crystal to final structure follows a well-defined, multi-step workflow. Each step is critical for the integrity of the final model.
Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream. This is a crucial step to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data and a more precise final structure.[4] Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro or DENZO-SCALEPACK).[5] This step involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for various experimental effects (e.g., Lorentz factor, polarization).
Protocol: Structure Solution and Refinement
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXT use direct methods or dual-space algorithms to locate the positions of most non-hydrogen atoms.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL.[6] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed by the R1 factor (residual factor), which should ideally be below 5% for high-quality data. Other metrics like the goodness-of-fit (GooF) and residual electron density maps are also checked to ensure the model is accurate and complete. The final validated structure is saved in the Crystallographic Information File (CIF) format.
Structural Interpretation and Supramolecular Assembly
While crystallographic data for the exact title compound is not publicly available, we can use the published data for the closely related analogue, 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CSD Refcode: XOPCAJ), as a highly representative model for discussing molecular geometry and intermolecular interactions.[4] The replacement of sulfur with oxygen is not expected to drastically alter the primary hydrogen bonding motifs.
Crystallographic Data Summary
The following table summarizes the expected crystallographic parameters based on its thione analogue.[4]
| Parameter | Value (for Thione Analogue[4]) |
| Chemical Formula | C₈H₇N₃S |
| Formula Weight | 177.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0155(1) |
| b (Å) | 14.1062(1) |
| c (Å) | 10.1990(1) |
| β (°) | 98.871(1) |
| Volume (ų) | 855.09(2) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100 |
| Final R₁ [I > 2σ(I)] | 0.0241 |
| wR₂ (all data) | 0.0609 |
Molecular Geometry
The analysis of bond lengths and angles reveals the electronic nature of the molecule. For this compound, the triazolone ring is expected to be essentially planar. The phenyl ring will be twisted relative to the triazole ring, with a specific dihedral angle that minimizes steric hindrance while allowing for some electronic conjugation.
Table of Expected Bond Lengths and Angles (Based on thione analogue[4] and related structures[7])
| Bond/Angle | Expected Length (Å) / Angle (°) | Causality and Insight |
| C=O | ~1.22 - 1.24 | Typical double bond character for a carbonyl group in this environment. |
| N1-N2 | ~1.39 - 1.41 | Single bond character, consistent with the dihydro-triazole form. |
| N4-C(phenyl) | ~1.42 - 1.44 | Single bond connecting the two ring systems. |
| C(triazole)-N | ~1.33 - 1.38 | Partial double bond character within the heterocyclic ring. |
| Phenyl-Triazole Dihedral Angle | ~40 - 60° | A non-zero angle is expected to relieve steric strain between the ortho-hydrogens of the phenyl ring and the triazole ring. |
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by non-covalent interactions. For this compound, the most significant interaction is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This strong interaction leads to the formation of centrosymmetric dimers, which are common motifs in such crystal structures.[8]
These dimers then pack into a three-dimensional lattice, further stabilized by weaker C-H···N or C-H···π interactions and π-π stacking between phenyl rings of adjacent dimers.[9][10] Visualizing and quantifying these interactions is best achieved through Hirshfeld surface analysis.
Advanced Analysis: Integrating Computational Chemistry
To gain deeper insights, the experimental X-ray structure is complemented with computational methods. This synergy validates the experimental findings and provides information about the molecule's electronic properties.
Density Functional Theory (DFT)
-
Purpose: DFT calculations are used to optimize the geometry of a single molecule in the gas phase.[7][11] Comparing the DFT-optimized geometry with the experimental solid-state geometry reveals the energetic and structural consequences of crystal packing forces (e.g., hydrogen bonding).
-
Protocol:
-
The atomic coordinates from the refined CIF file are used as the starting point.
-
Geometry optimization is performed using a common functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12]
-
Key geometric parameters (bond lengths, angles, dihedral angles) from the calculated and experimental structures are compared. Significant differences highlight regions of the molecule most affected by intermolecular interactions.
-
Hirshfeld Surface Analysis
-
Purpose: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[12][13] It provides a graphical representation of which atoms from neighboring molecules are in close contact with the central molecule and the nature of these contacts.
-
Protocol (using CrystalExplorer Software):
-
Input: The refined CIF file is loaded into the CrystalExplorer program.
-
Surface Generation: A Hirshfeld surface is generated for the molecule of interest. This surface is mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue.
-
Fingerprint Plotting: The surface is decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts. The plot shows the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e).
-
Interpretation:
-
Sharp, distinct spikes on the plot are characteristic of strong, directional interactions like N-H···O hydrogen bonds.[14]
-
More diffuse regions correspond to weaker, less specific contacts like H···H, C···H, and C···C (π-π stacking) interactions.[9][12]
-
The percentage contribution of each type of contact can be calculated, providing a quantitative summary of the crystal packing forces.[13]
-
-
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that provides critical insights for drug development and materials science. This guide has detailed a robust workflow, beginning with meticulous synthesis and crystallization, followed by precise data acquisition and refinement using single-crystal X-ray diffraction. By integrating advanced computational tools like DFT and Hirshfeld surface analysis, we move beyond a simple description of molecular geometry to a profound understanding of the supramolecular architecture and the specific intermolecular forces that govern it. This holistic approach, combining empirical data with theoretical validation, is indispensable for harnessing the full potential of the 1,2,4-triazole scaffold in the design of next-generation functional molecules.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S - Sunway Institutional Repository [eprints.sunway.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eurjchem.com [eurjchem.com]
- 12. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6)[1]. While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is limited, this document synthesizes expected spectroscopic behaviors based on available data for the compound and its close structural analogs. By leveraging foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, this guide offers a robust framework for the identification, purity assessment, and structural elucidation of this and related compounds. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and reliability for researchers in medicinal chemistry and drug development.
Introduction to this compound
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The subject of this guide, this compound, is a key intermediate and a structural motif of significant interest in the development of novel bioactive molecules. Its synthesis and characterization are fundamental steps in the discovery of new chemical entities. Accurate and thorough spectroscopic analysis is paramount for confirming the molecular structure, assessing purity, and understanding the chemical properties of this compound, thereby ensuring the integrity of subsequent biological and pharmacological studies.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound comprises a phenyl ring attached to a 1,2,4-triazol-3-one core. This arrangement of aromatic and heterocyclic moieties gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
References
Unveiling the Multifaceted Mechanisms of Action of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one core is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse and potent therapeutic candidates. This structural motif has garnered significant attention within the drug discovery community for its remarkable versatility, underpinning compounds with a broad spectrum of biological activities. This guide provides an in-depth exploration of the primary mechanisms of action through which these derivatives exert their effects, offering a technical resource for researchers dedicated to advancing novel therapeutics. We will delve into the molecular intricacies of their anticancer, anticonvulsant, and antimicrobial properties, supported by established experimental protocols and quantitative data to provide a comprehensive understanding of this promising chemical class.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of this compound have emerged as formidable agents in oncology research, exhibiting cytotoxic effects against a range of cancer cell lines through diverse and complementary mechanisms.
A. Disruption of Microtubule Dynamics: Halting Mitotic Progression
A key anticancer strategy of these compounds is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for the formation of the mitotic spindle during cell division. By interfering with the dynamic equilibrium of tubulin polymerization and depolymerization, these derivatives can arrest the cell cycle, leading to apoptosis.
In Vitro Tubulin Polymerization Inhibition Assay:
This fluorescence-based assay is a cornerstone for identifying and characterizing compounds that target microtubule dynamics.[1]
Principle: The polymerization of purified tubulin into microtubules is monitored by a fluorescent reporter that preferentially binds to the polymerized form, resulting in an increase in fluorescence intensity. Inhibitors of this process will diminish the rate and extent of this fluorescence increase.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing 2 mg/mL tubulin in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter as per the manufacturer's instructions.[1]
-
Prepare 10x stock solutions of the test compounds and controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as an enhancer, and a vehicle control).[1]
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Immediately place the plate in a pre-warmed microplate reader set to 37°C.[2]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity over time to generate polymerization curves.
-
Key parameters to extract include the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).
-
Calculate the IC50 value by plotting Vmax or Amax against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
-
Visualizing the Experimental Workflow:
Caption: Workflow for the In Vitro Tubulin Polymerization Inhibition Assay.
B. Evaluation of Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.[4]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][5]
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[6]
-
-
MTT Assay and Solubilization:
-
Absorbance Measurement and Data Analysis:
Visualizing the Apoptotic Pathway:
Caption: Anticancer mechanism via tubulin polymerization inhibition.
II. Anticonvulsant Activity: Modulating Neuronal Excitability
A significant area of investigation for this compound derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.
A. Putative Mechanism: Enhancement of GABAergic Neurotransmission
While the precise mechanisms are still under investigation, evidence suggests that some of these compounds may exert their anticonvulsant effects by modulating the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its action can suppress neuronal hyperexcitability that leads to seizures. One proposed mechanism is interaction with the GABA-A receptor.[8][9]
GABA-A Receptor Binding Assay:
This assay is used to determine if a compound binds to the GABA-A receptor complex.
Principle: A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [3H]muscimol) is used. The ability of a test compound to displace the radioligand is measured, indicating its binding affinity for the receptor.[10]
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.[11]
-
Resuspend the final pellet in a binding buffer.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash them with binding buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of the test compound.[11]
-
For non-specific binding determination, use a high concentration of unlabeled GABA (e.g., 10 mM).[11]
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Quantification:
-
Terminate the reaction by rapid filtration over glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.[11]
-
-
Data Analysis:
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
-
Visualizing the GABAergic Pathway:
Caption: Proposed anticonvulsant mechanism via GABA-A receptor modulation.
B. In Vivo Evaluation of Anticonvulsant Efficacy
The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models in rodents are the gold standards for the initial screening of potential anticonvulsant drugs.[12][13]
Maximal Electroshock (MES) Seizure Model:
This model is thought to mimic generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation and Drug Administration:
-
Acclimatize male mice and administer the test compound or vehicle control via the desired route (e.g., intraperitoneally).[14]
-
Wait for the time of peak effect of the compound.
-
-
Seizure Induction:
-
Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[15]
-
-
Observation and Endpoint:
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of this tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.[15]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model:
This model is used to identify compounds that may be effective against absence and/or myoclonic seizures.[12] PTZ is a GABA-A receptor antagonist.[16]
Protocol:
-
Animal Preparation and Drug Administration:
-
Similar to the MES model, administer the test compound or vehicle to mice.
-
-
Seizure Induction:
-
Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice).[17]
-
-
Observation and Endpoint:
-
Observe the animals for 30 minutes for the presence of clonic seizures (e.g., spasms of the forelimbs, hindlimbs, or jaw).[17]
-
An animal is considered protected if it does not exhibit these seizures.
-
Quantitative Data for a Representative Derivative:
| Compound | Anticonvulsant Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES | 23.7 | 611.0 | 25.8[8] |
III. Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens
The 1,2,4-triazole scaffold is famously present in several clinically used antifungal drugs.[18] Derivatives of this compound also exhibit promising antimicrobial properties.
A. Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
CYP51 Inhibition Assay:
Principle: The activity of purified CYP51 is measured by its ability to convert lanosterol to its demethylated product. The inhibitory effect of a compound is determined by quantifying the reduction in product formation.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing purified recombinant CYP51 (e.g., from Candida albicans), a cytochrome P450 reductase, and a buffer system.
-
Prepare solutions of lanosterol (the substrate) and the test compounds.
-
-
Assay Procedure:
-
Incubate the enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
-
Product Quantification and Data Analysis:
-
Stop the reaction and extract the sterols.
-
Analyze the ratio of product to substrate using gas chromatography-mass spectrometry (GC-MS).
-
Calculate the enzyme velocity and determine the IC50 value of the inhibitor.[19]
-
Visualizing the Antifungal Mechanism:
References
- 1. benchchem.com [benchchem.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
Unlocking the Therapeutic Promise: A Technical Guide to the Anticonvulsant Potential of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the urgent exploration of novel chemical scaffolds with anticonvulsant properties. The 1,2,4-triazole nucleus has emerged as a promising pharmacophore in the design of central nervous system active agents. This technical guide provides an in-depth analysis of the anticonvulsant potential of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a core structure in a class of compounds demonstrating significant preclinical efficacy. We will delve into the synthetic pathways, established preclinical screening protocols, and the structure-activity relationships of its derivatives. This document will serve as a comprehensive resource for researchers aiming to advance the development of novel, more effective, and safer anticonvulsant therapies.
Introduction: The Unmet Need in Epilepsy and the Rise of 1,2,4-Triazoles
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant number of patients continue to experience seizures, highlighting the critical need for new therapeutic agents with improved efficacy and tolerability.[2] The 1,2,4-triazole ring is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant effects.[1][3] This guide focuses on the this compound backbone as a promising starting point for the development of next-generation anticonvulsants.
Synthetic Pathways to this compound and its Derivatives
The synthesis of this compound and its analogs generally follows a well-established synthetic route. A common method involves the cyclization of a substituted semicarbazide precursor.
General Synthetic Protocol:
A generalized synthetic scheme for 4-substituted-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ones is outlined below. The specific synthesis of the parent compound, this compound, would follow a similar pathway, starting with phenylhydrazine.
Step 1: Formation of Semicarbazide Intermediate
-
A substituted phenylhydrazine is reacted with an isocyanate, typically in an aprotic solvent like toluene or dichloromethane, to yield the corresponding semicarbazide.
Step 2: Cyclization to the Triazolone Ring
-
The semicarbazide intermediate is then cyclized to form the 1,2,4-triazol-3-one ring. This is often achieved by heating the semicarbazide with a suitable cyclizing agent, such as diethyl carbonate or phosgene derivatives, in the presence of a base.
A visual representation of a typical synthetic workflow is provided below:
Caption: Generalized synthetic workflow for this compound.
Preclinical Evaluation of Anticonvulsant Potential: Key Methodologies
The initial assessment of novel compounds for anticonvulsant activity relies on a battery of well-validated preclinical models. The Antiepileptic Drug Development (ADD) program has established a tiered approach for screening, with the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests being the cornerstones of initial evaluation.[4]
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[5]
Protocol:
-
Animal Model: Adult male Swiss mice are commonly used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Endpoint: The ability of the test compound to prevent the hind limb tonic extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that may be effective against absence seizures.[6]
Protocol:
-
Animal Model: Adult male Swiss mice are typically used.
-
Compound Administration: The test compound is administered, followed by a latency period.
-
Induction of Seizure: A subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) at a convulsive dose (e.g., 85 mg/kg) is administered.
-
Endpoint: The ability of the test compound to prevent clonic seizures for a defined period (e.g., 30 minutes) is observed.
-
Data Analysis: The ED₅₀ is determined.
Neurotoxicity Screening: The Rotarod Test
It is crucial to assess the potential for motor impairment, a common side effect of many AEDs. The rotarod test is the standard for evaluating neurotoxicity.[5]
Protocol:
-
Apparatus: A rotating rod apparatus is used.
-
Training: Mice are trained to remain on the rotating rod.
-
Compound Administration: The test compound is administered.
-
Testing: At various time points after administration, the mice are placed on the rotating rod, and their ability to remain on the rod for a set duration (e.g., 1-2 minutes) is recorded.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
The following diagram illustrates the preclinical screening workflow:
Caption: Standard preclinical workflow for evaluating anticonvulsant candidates.
Structure-Activity Relationship (SAR) and Pharmacological Data
While specific data for the parent compound, this compound, is limited in publicly available literature, extensive research on its derivatives provides valuable insights into the structure-activity relationship of this chemical class.
A study on a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones revealed that these compounds exhibited significant anticonvulsant activity in the MES test.[7] Among the tested compounds, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was identified as a particularly potent derivative with an ED₅₀ of 23.7 mg/kg and a TD₅₀ of 611.0 mg/kg, resulting in a high protective index (PI) of 25.8.[7] This suggests that the presence and nature of the alkoxy substituent on the phenyl ring play a crucial role in the anticonvulsant activity and safety profile.
Another series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also demonstrated promising anticonvulsant properties.[6] One of the most active compounds in this series showed potent activity in both MES and scPTZ models, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively.[6] The TD₅₀ for this compound was 284.0 mg/kg, leading to favorable PI values.[6]
| Compound Class | Most Potent Derivative | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | 4-(2-octyloxy-phenyl) derivative | 23.7 | Not Reported | 611.0 | 25.8 | [7] |
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | 4-(2-(4-Fluorobenzylthio)benzo[d]oxazol-5-yl) derivative | 23.7 | 18.9 | 284.0 | 12.0 (MES), 15.0 (scPTZ) | [6] |
| 4-(substituted-phenyl)-[6][7][8]triazolo[4,3-a]quinazolin-5(4H)-ones | Derivative 6o | 88.02 | Potent Activity | >2250 | >25.5 | [5] |
Table 1: Comparative Anticonvulsant Activity of this compound Derivatives
Putative Mechanisms of Anticonvulsant Action
The precise mechanism of action for this compound is not fully elucidated. However, studies on its derivatives suggest potential involvement of the GABAergic system and modulation of voltage-gated ion channels.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Many established AEDs exert their effects by enhancing GABAergic neurotransmission. Research on potent derivatives of this compound has shown that these compounds can significantly increase the levels of GABA in the brain.[6] Furthermore, the anticonvulsant activity of these compounds was diminished by pretreatment with a GABA synthesis inhibitor, providing strong evidence for the involvement of the GABAergic system.[6]
Modulation of Voltage-Gated Ion Channels
Voltage-gated sodium channels (VGSCs) play a critical role in the generation and propagation of action potentials. Several established AEDs, such as carbamazepine and phenytoin, act by blocking these channels. The efficacy of many 1,2,4-triazole derivatives in the MES test, a model sensitive to sodium channel blockers, suggests a potential interaction with VGSCs.[8]
The proposed mechanisms of action are depicted in the following diagram:
Caption: Hypothesized mechanisms of anticonvulsant action for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticonvulsant agents. Preclinical studies on its derivatives have consistently demonstrated potent efficacy in established seizure models, coupled with favorable safety profiles. The likely dual mechanism of action, involving the enhancement of GABAergic inhibition and modulation of neuronal excitability via voltage-gated ion channels, makes this class of compounds particularly attractive.
Future research should focus on:
-
Synthesis and evaluation of the parent compound: A thorough investigation of the anticonvulsant properties of the unsubstituted this compound is warranted to establish a baseline for this chemical series.
-
Elucidation of the precise molecular targets: In-depth mechanistic studies, including electrophysiological and binding assays, are necessary to identify the specific molecular targets of these compounds.
-
Optimization of pharmacokinetic properties: Further chemical modifications should aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties to enhance drug-like characteristics.
The continued exploration of this chemical space holds significant promise for the discovery of novel and improved treatments for epilepsy.
References
- 1. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 5. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of the 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Scaffold
Abstract: The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the anti-inflammatory potential of the 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one core structure. Drawing from established research on closely related analogues, we explore the primary mechanisms of action, including the inhibition of key pro-inflammatory signaling pathways such as MAPK/NF-κB and the suppression of inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and cytokines.[4][5][6][7] This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols for in vitro and in vivo validation and a discussion of the therapeutic potential of this chemical class.
Introduction: The Rationale for Targeting Inflammation with Triazoles
Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a vast array of pathologies, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions.[8] Consequently, there is a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal and cardiovascular side effects.[8][9]
The 1,2,4-triazole ring is a privileged pharmacophore due to its unique electronic and steric properties, which allow it to act as a stable isostere for amide or ester groups and participate in hydrogen bonding and other molecular interactions.[5] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer effects.[2][5][10] Notably, numerous studies have highlighted the significant anti-inflammatory potential of 1,2,4-triazole derivatives, making the this compound structure a compelling candidate for further investigation.[1][5][11]
This guide will use a well-studied analogue, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) , as a primary exemplar to elucidate the core anti-inflammatory mechanisms attributable to this structural class.[6][7]
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling
The anti-inflammatory effects of the this compound scaffold are primarily attributed to its ability to modulate key intracellular signaling cascades that orchestrate the inflammatory response.
Repression of the MAPK/NF-κB Signaling Axis
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the production of pro-inflammatory mediators. Studies on the analogue W112 have demonstrated that its anti-inflammatory effects are mediated through the repression of these pathways.[6][7]
-
Mechanism: In response to an inflammatory stimulus like Lipopolysaccharide (LPS) or β-amyloid, upstream kinases are activated, leading to the phosphorylation of MAPK proteins (e.g., p38, JNK, ERK).[6] This, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is ubiquitinated and degraded, releasing the NF-κB (p65/p50) dimer. The freed NF-κB translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[6][7]
-
Point of Intervention: The this compound core structure is proposed to interfere with this cascade, leading to a significant reduction in the nuclear translocation of NF-κB and subsequent downregulation of its target genes.[6] This results in decreased production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[6][7]
Caption: Proposed inhibition of the MAPK/NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins (PGs).[8] Numerous 1,2,4-triazole derivatives have been specifically designed and evaluated as COX inhibitors.[4][5][12] Molecular docking studies suggest that the triazole scaffold can fit within the active site of COX enzymes, particularly the more inducible COX-2 isoform, which is a key target for reducing inflammation with fewer gastric side effects.[4][12] Some derivatives exhibit potent and selective COX-2 inhibitory activity, comparable to reference drugs like celecoxib.[5]
Experimental Validation: Protocols and Methodologies
Validating the anti-inflammatory potential of a compound requires a tiered approach, beginning with in vitro cellular assays and progressing to in vivo models of inflammation.
In Vitro Anti-inflammatory Screening Workflow
A logical workflow for screening compounds like this compound is essential to characterize its activity profile efficiently.
Caption: A typical in vitro screening cascade for anti-inflammatory compounds.
Protocol: In Vitro Nitric Oxide and Cytokine Inhibition Assay
This protocol describes the use of RAW 264.7 murine macrophages, a standard cell line for studying inflammatory responses.
Objective: To determine the compound's ability to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (Griess) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite (NO₂⁻) concentration using a sodium nitrite standard curve.
-
-
Cytokine (ELISA) Assay:
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Self-Validation & Controls:
-
Negative Control: Cells treated with vehicle only (no LPS, no compound).
-
Positive Control: Cells treated with vehicle and LPS.
-
Reference Drug: A known anti-inflammatory agent (e.g., Dexamethasone or Indomethacin) run in parallel.
-
Cytotoxicity Control: A parallel plate should be run and subjected to an MTT or similar viability assay to ensure that the observed inhibition is not due to cell death.
Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is the most widely used primary test for screening anti-inflammatory agents.[2][11][13]
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a rat or mouse model.
Methodology:
-
Animal Acclimation: Use male Wistar rats (180-200g) and acclimate them for at least one week.[13] Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[11]
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Summary and Therapeutic Outlook
The anti-inflammatory potential of 1,2,4-triazole derivatives is well-documented.[1][5] While data for the specific unsubstituted title compound is sparse, the activity of its derivatives provides a strong rationale for its potential efficacy.
Table 1: Representative Anti-inflammatory Activity of 1,2,4-Triazole Analogues
| Compound Class/Example | Assay/Model | Key Findings | Reference |
| 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) | Aβ-induced inflammation in PC12 cells & rat model | Reduced production of TNF-α and IL-6; Repressed MAPK/NF-κB pathways. | [6][7] |
| 1,2,4-triazole hydrazone derivatives | In vitro COX inhibition | One derivative (B6) showed high binding affinity for COX-1 (-10.5 kcal/mol) and COX-2 (-11.2 kcal/mol) in docking studies. | [4][12] |
| 1,2,4-triazole-isoaurone hybrids | In vitro COX inhibition & NO release | A lead compound showed high COX-2 inhibitory activity (IC₅₀ = 2.6 µM) and inhibited NO release. | [5] |
| 5-thioalkyl-1,3-diaryl-1,2,4- triazole derivatives | Carrageenan-induced rat paw edema | Showed good anti-inflammatory activity compared to indomethacin at 50 and 100 mg/kg doses. | [11] |
The consistent findings across multiple studies suggest that the this compound core is a viable scaffold for developing novel anti-inflammatory drugs. Its potential to modulate the MAPK/NF-κB pathway offers a mechanism to suppress a broad range of inflammatory mediators beyond prostaglandins, potentially leading to greater efficacy in complex inflammatory diseases. Further derivatization of the phenyl ring and the triazole core could optimize potency, selectivity (e.g., for COX-2), and pharmacokinetic properties.
Conclusion
The this compound structure represents a promising platform for the design and development of next-generation anti-inflammatory therapeutics. Evidence from closely related analogues strongly indicates a mechanism of action centered on the suppression of the MAPK/NF-κB signaling axis and inhibition of key inflammatory enzymes like COX-2. The detailed in vitro and in vivo protocols provided herein offer a robust framework for the systematic evaluation of this and related compounds. Future research should focus on synthesizing and testing the title compound and its derivatives to fully characterize their therapeutic potential and establish a clear structure-activity relationship.
References
- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile and metabolic fate of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a member of the biologically significant 1,2,4-triazole class of heterocyclic compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes established principles from related triazole-containing pharmaceuticals and nitrogen-containing heterocycles to construct a predictive framework for its absorption, distribution, metabolism, and excretion (ADME). We present detailed, field-proven experimental protocols for both in vitro and in vivo studies, designed to rigorously characterize the pharmacokinetic and metabolic profile of novel triazole derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities within this class, offering both a theoretical foundation and practical methodologies for their evaluation.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1] Derivatives of this five-membered nitrogen-containing heterocycle are known to exhibit diverse biological activities, including antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The efficacy and safety of these agents are intrinsically linked to their pharmacokinetic (PK) and metabolic profiles. Understanding how a molecule like this compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is critical for predicting its therapeutic window, potential for drug-drug interactions (DDIs), and overall clinical viability.
This guide will delve into the probable ADME characteristics of this compound, drawing parallels with well-studied triazole antifungals and other heterocyclic drugs.[4][5][6] The primary focus will be on the practical application of this knowledge, providing robust experimental workflows for generating a comprehensive ADME profile.
Predicted Pharmacokinetic (ADME) Profile
The journey of a drug through the body is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion. For a novel entity like this compound, a tiered approach of in vitro and in vivo assays is essential for characterization.
Absorption
For oral administration, the absorption of a triazole derivative is influenced by its physicochemical properties, such as solubility and permeability. Triazole antifungals exhibit variable absorption characteristics; for instance, fluconazole has high bioavailability, while itraconazole's absorption is pH-dependent and enhanced by food.[7]
Experimental Workflow: In Vitro Permeability Assessment
A standard approach to predict oral absorption is the Caco-2 permeability assay, which utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes.
Caption: Caco-2 permeability experimental workflow.
Distribution
Once absorbed, a drug distributes into various tissues. Key factors governing distribution include plasma protein binding (PPB), tissue permeability, and blood-to-plasma ratio. Many triazole drugs are highly protein-bound.[5] The extent of PPB is crucial as only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Preparation: Assemble equilibrium dialysis plates (e.g., RED device) with semi-permeable membranes.
-
Sample Preparation: Add the test compound to blank plasma (human, rat, mouse) at a relevant concentration.
-
Dialysis: Load the plasma-compound mixture into one chamber and a protein-free buffer (e.g., PBS) into the adjacent chamber.
-
Incubation: Incubate the plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method.
-
Calculation: Calculate the fraction unbound (fu) and percentage bound.
Metabolism: The Central Role of Cytochrome P450
Metabolism is the biochemical modification of drug molecules, primarily occurring in the liver. For most triazole antifungals, metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][6] CYP3A4, CYP2C19, and CYP2C9 are the most common isoforms involved in the biotransformation of triazoles.[4][5]
Phase I Metabolism: Phase I reactions introduce or expose functional groups (-OH, -NH2, -SH), typically through oxidation, reduction, or hydrolysis. For this compound, the most probable Phase I metabolic pathways are:
-
Aromatic Hydroxylation: Oxidation of the phenyl ring, likely at the para-position, is a common metabolic route for many phenyl-containing compounds.
-
N-dealkylation/Oxidation: While this specific molecule lacks extensive N-alkylation, oxidation at the nitrogen atoms of the triazole ring is possible.
-
Oxidative Ring Opening: More extensive metabolism can lead to the cleavage of the triazole ring.[8]
Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and readily excretable. Hydroxylated metabolites formed in Phase I are prime candidates for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.
Caption: Predicted metabolic pathway for the title compound.
Experimental Workflow: In Vitro Metabolic Stability
This assay determines the intrinsic clearance of a compound in liver microsomes or hepatocytes.
-
Preparation: Prepare incubations containing liver microsomes (or hepatocytes), the test compound, and a buffer.
-
Initiation: Start the reaction by adding a NADPH-regenerating system (for microsomes).
-
Time-Course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Excretion
The final step is the removal of the drug and its metabolites from the body, primarily through urine and feces. The route and rate of excretion depend on the physicochemical properties of the metabolites. Water-soluble conjugates are typically excreted renally.
In Vivo Pharmacokinetic Studies: A Holistic View
While in vitro assays provide crucial mechanistic insights, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile in a living system.[9][10][11]
Experimental Design: A Rodent PK Study
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: The study should include both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[12][13] A typical design involves two groups of animals.
-
Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Group 2 (PO): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).
-
-
Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Table 1: Example Pharmacokinetic Parameters from a Rat Study
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Description |
| Cmax (ng/mL) | 1500 | 2500 | Maximum observed plasma concentration |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |
| AUC(0-inf) (ng*h/mL) | 3200 | 12800 | Area under the plasma concentration-time curve |
| t½ (h) | 4.5 | 4.7 | Elimination half-life |
| CL (mL/min/kg) | 5.2 | - | Clearance |
| Vdss (L/kg) | 1.8 | - | Volume of distribution at steady state |
| F (%) | - | 80 | Absolute oral bioavailability |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Analytical Methodologies: Quantifying the Unseen
Accurate and precise quantification of the test compound in biological matrices is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15][16]
Protocol: Generic LC-MS/MS Method for Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an aliquot of calibration standards and quality controls.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing heterocycles.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and the internal standard. For the parent compound, this involves identifying the molecular ion [M+H]+ and a stable fragment ion.
-
Conclusion and Future Directions
This guide has outlined a predictive framework and a series of robust experimental protocols for characterizing the pharmacokinetics and metabolism of this compound. By leveraging knowledge from structurally related triazoles and employing a systematic, tiered approach of in vitro and in vivo assays, researchers can efficiently generate the critical ADME data required for informed decision-making in drug discovery and development. The methodologies described herein, from Caco-2 permeability and metabolic stability assays to full in vivo pharmacokinetic studies, represent a self-validating system for de-risking novel chemical entities. Future work should focus on executing these studies to generate definitive data for this compound, with a particular emphasis on identifying its specific metabolic pathways and assessing its potential for cytochrome P450 inhibition, which is a known characteristic of the triazole class.[17][18]
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. symeres.com [symeres.com]
- 12. Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 17. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential impact of cytochrome P450 3A5 in human liver on drug interactions with triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Analogs: A Technical Guide for Drug Development Professionals
Abstract
The 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold is a privileged heterocyclic structure that forms the core of a wide array of biologically active compounds. Its synthetic accessibility and the tunable nature of its physicochemical properties through substitution have made it a focal point in medicinal chemistry and agrochemical research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights for researchers, scientists, and drug development professionals. We will explore the key structural modifications that influence anticonvulsant, antimicrobial, antiviral, and herbicidal activities, supported by quantitative data and detailed experimental protocols.
Introduction: The Versatile 4-Phenyl-1,2,4-triazol-3-one Core
The 1,2,4-triazole ring system is a cornerstone in the design of therapeutic agents and agrochemicals due to its unique electronic and steric properties. When fused with a phenyl group at the 4-position and possessing a carbonyl group at the 3-position, the resulting this compound core (Figure 1) exhibits a remarkable spectrum of biological activities. These compounds have demonstrated efficacy as anticonvulsants, antimicrobials, antivirals, and herbicides.[1][2] The ability to readily modify the phenyl ring and the triazolone nucleus allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties, making this scaffold a prime candidate for lead optimization in drug discovery programs.
This guide will systematically dissect the SAR of these analogs, providing a framework for the rational design of novel and more potent agents. We will delve into the synthetic methodologies, present key biological findings in a comparative tabular format, and provide detailed experimental protocols to facilitate the replication and extension of these studies.
Figure 1: General chemical structure of this compound analogs.
Synthesis of this compound Analogs
The synthesis of the this compound core is typically achieved through a multi-step process that is amenable to the introduction of diverse substituents. A general and widely adopted synthetic route is outlined below.
Experimental Protocol: General Synthesis
A common pathway involves the reaction of a substituted aniline with an appropriate reagent to form a semicarbazide intermediate, which is then cyclized to the triazolone ring.[1]
Step 1: Synthesis of Phenyl Semicarbazide Intermediate A substituted phenyl isocyanate is reacted with hydrazine hydrate in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at room temperature to yield the corresponding phenyl semicarbazide.
Step 2: Cyclization to the Triazolone Ring The phenyl semicarbazide is then cyclized by heating with formic acid or a derivative thereof. Alternatively, cyclization can be achieved by reacting the semicarbazide with triphosgene in the presence of a base like triethylamine.
Further modifications, such as alkylation or acylation at the N2 position of the triazole ring, can be performed to generate a library of analogs.
Figure 2: A generalized synthetic workflow for producing 4-phenyl-1,2,4-triazol-3-one analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the triazolone core.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of these compounds, with many analogs showing promising activity in the maximal electroshock (MES) seizure model in mice.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The presence of alkoxy groups at the ortho position of the phenyl ring has been shown to be particularly beneficial for anticonvulsant activity.[3][4] Increasing the chain length of the alkoxy group can enhance potency up to a certain point. For instance, the 4-(2-octyloxyphenyl) analog exhibited a significantly lower ED50 value compared to shorter-chain analogs.[4]
-
Electron-donating vs. Electron-withdrawing Groups: Generally, electron-donating groups on the phenyl ring tend to enhance anticonvulsant activity, while electron-withdrawing groups may diminish it.
-
Fused Ring Systems: Fusing the triazole ring with other heterocyclic systems, such as a quinazolinone, can lead to potent anticonvulsant agents with high protective indices.[5][6]
| Compound | R (Phenyl Ring Substituent) | ED50 (mg/kg, MES test) | Protective Index (PI) | Reference |
| 5g | 2-Octyloxy | 23.7 | 25.8 | [4] |
| Carbamazepine | (Standard Drug) | - | 6.5 | [4] |
| 6o | 4-(substituted-phenyl)-[1][7][8]triazolo[4,3-a]quinazolin-5(4H)-one | 88.02 | >25.5 | [5] |
| 6q | 4-(substituted-phenyl)-[1][7][8]triazolo[4,3-a]quinazolin-5(4H)-one | 94.6 | >26.0 | [5] |
Table 1: Anticonvulsant activity of selected this compound analogs and related fused systems.
Antimicrobial Activity
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Key SAR Insights:
-
Substituents at the 5-position: The introduction of a second phenyl group at the 5-position of the triazolone ring can influence antimicrobial potency.[1]
-
Aminomethyl Derivatives: The introduction of aminomethyl groups at the N2 position of the triazolone ring has been shown to be a key factor for enhancing antimicrobial activity.[9]
-
Halogenation of the Phenyl Ring: The presence of halogen atoms, such as chlorine or bromine, on the 4-phenyl ring can significantly impact the antibacterial activity.
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| Aminomethyl derivative 1 | Pyrrolidinomethyl at N2 | Staphylococcus aureus | 125 | [9] |
| Aminomethyl derivative 2 | Piperidinomethyl at N2 | Bacillus subtilis | 62.5 | [9] |
| Aminomethyl derivative 3 | Diethylaminomethyl at N2 | Escherichia coli | 250 | [9] |
Table 2: Antimicrobial activity (MIC) of selected N2-substituted this compound analogs.
Antiviral Activity
Recent studies have explored the potential of triazole derivatives as antiviral agents, particularly against HIV. While the core structure is slightly different (1,2,3-triazole), the SAR principles regarding the phenyl substituent are highly relevant.
Key SAR Insights:
-
Fluorine Substitution: The introduction of fluorine atoms on the terminal benzene ring has been shown to maintain or even increase anti-HIV potency.
-
Methoxy Substitution: The presence of methoxy groups on the terminal benzene ring generally leads to a decrease in antiviral activity.
| Compound | R (Terminal Benzene Ring Substituent) | EC50 (µM, anti-HIV-1) | Reference |
| 6a-9 | 2-Fluoro | 3.13 | [7] |
| 6a-10 | 3-Fluoro | 3.30 | [7] |
| 6a-11 | 4-Fluoro | 3.46 | [7] |
| 6a-4 | 2-Methoxy | 8.41 | [7] |
| 6a-5 | 3-Methoxy | 12.77 | [7] |
Table 3: Anti-HIV-1 activity of selected 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives.
Herbicidal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in the agrochemical industry, and 4-phenyl-1,2,4-triazol-3-one analogs have been investigated for their herbicidal properties.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical for herbicidal activity. Both electron-donating and electron-withdrawing groups can influence potency, and the optimal substitution pattern is often species-dependent.
-
Modifications at other positions: The introduction of other heterocyclic moieties, such as pyrazole, can lead to compounds with significant herbicidal activity.[8]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized protocols are essential. The following are detailed step-by-step methodologies for key assays.
Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)
This model is used to screen for compounds that prevent the spread of seizures.[7]
Procedure:
-
Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: At the time of peak effect of the drug, corneal electrodes are placed on the eyes of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.
Broth Microdilution Method (for MIC Determination)
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay (for Antiviral Activity and Cytotoxicity)
The MTT assay is a colorimetric assay used to assess cell viability and can be adapted to measure the antiviral activity of a compound.[5]
Procedure:
-
Cell Seeding: Host cells (e.g., MT-4 cells for HIV) are seeded in a 96-well plate and incubated overnight.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by infection with the virus. Control wells with uninfected cells and infected cells without the compound are included.
-
Incubation: The plate is incubated for a period that allows for viral replication and cytopathic effects to occur (e.g., 4-5 days for HIV).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.
Conclusion and Future Directions
The this compound scaffold continues to be a highly fruitful starting point for the development of new therapeutic and agrochemical agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the phenyl ring and modifications of the triazolone core in determining the biological activity profile. Future research in this area should focus on leveraging computational tools for more predictive SAR modeling, exploring novel synthetic methodologies to access a wider chemical space, and investigating the mechanisms of action of the most potent analogs to guide further optimization. The versatility of this scaffold ensures its continued relevance in the quest for novel and effective chemical entities.
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one from Phenyl Isocyanate
Foreword: The Strategic Importance of the Triazolone Scaffold
The 1,2,4-triazol-3-one ring system is a privileged scaffold in medicinal chemistry and materials science, conferring a unique combination of hydrogen bonding capabilities, metabolic stability, and rigid conformational geometry. Its derivatives are integral to a range of pharmacologically active agents, including antivirals, antifungals, and CNS-targeting compounds. The synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one serves as a foundational example of constructing this valuable heterocycle. This guide provides a detailed, mechanistically-grounded protocol for its synthesis starting from the commercially available and highly reactive precursor, phenyl isocyanate. The narrative emphasizes not just the procedural steps but the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology.
Mechanistic Rationale: A Two-Step Nucleophilic Pathway
The synthesis proceeds via a logical and efficient two-step sequence: (I) the formation of a linear semicarbazide intermediate, followed by (II) an intramolecular cyclization with dehydration.
Step I: Nucleophilic Addition to Form 1-Formyl-4-phenylsemicarbazide The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of formic hydrazide (formylhydrazine) on the highly electrophilic carbonyl carbon of phenyl isocyanate. Isocyanates are well-established electrophiles, prone to reaction with nucleophiles like amines and hydrazines.[1][2] The lone pair of the -NH2 group in formic hydrazide is a potent nucleophile, readily adding across the C=N bond of the isocyanate group. This addition forms a stable 1-formyl-4-phenylsemicarbazide intermediate. This reaction is typically exothermic and proceeds rapidly.
Step II: Intramolecular Cyclization and Dehydration The second stage involves the cyclization of the 1-formyl-4-phenylsemicarbazide. This transformation is an intramolecular nucleophilic substitution, typically facilitated by heating in a basic medium (e.g., aqueous sodium hydroxide). The base deprotonates the N2-hydrazine nitrogen, enhancing its nucleophilicity. This activated nucleophile then attacks the carbonyl carbon of the formyl group. The resulting tetrahedral intermediate subsequently collapses, eliminating a molecule of water to yield the thermodynamically stable five-membered triazolone ring. The overall process is a classic condensation reaction.[3]
The following diagram illustrates the complete mechanistic workflow.
Caption: Mechanistic workflow for the synthesis of this compound.
Experimental Protocols & Field-Proven Insights
This section provides detailed, step-by-step protocols for the synthesis. Adherence to safety precautions is paramount, especially when handling phenyl isocyanate.
Safety Precautions
-
Phenyl Isocyanate: This reagent is highly toxic, a lachrymator, and a potent respiratory sensitizer.[4] It is corrosive and reacts with water. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), a lab coat, and chemical splash goggles.
-
Hydrazine Derivatives: Formic hydrazide is a hydrazine derivative and should be handled with care as it is considered a potential carcinogen. Avoid inhalation and skin contact.
-
Caustic Solutions: Sodium hydroxide is corrosive. Handle with appropriate care to avoid skin and eye burns.
Protocol Part A: Synthesis of 1-Formyl-4-phenylsemicarbazide (Intermediate)
Rationale: This procedure is designed to control the exothermic reaction between the isocyanate and the hydrazide. Using a suitable solvent helps to dissipate heat and maintain a homogenous reaction mixture. The dropwise addition of the isocyanate prevents a dangerous temperature spike and minimizes the formation of side products, such as diphenylurea from the reaction of phenyl isocyanate with any trace moisture.
Materials & Reagents:
-
Formic hydrazide (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Round-bottom flask with reflux condenser attachment
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice-water bath. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
In the flask, dissolve formic hydrazide (1.0 eq) in a suitable volume of anhydrous THF (e.g., 10 mL per gram of hydrazide).
-
Charge the dropping funnel with phenyl isocyanate (1.0 eq), also dissolved in a small amount of anhydrous THF.
-
While stirring the hydrazide solution vigorously, add the phenyl isocyanate solution dropwise over 30-45 minutes. The key is to maintain the internal reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the product, 1-formyl-4-phenylsemicarbazide, often precipitates as a white solid. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (THF or diethyl ether) to remove any unreacted starting materials, and dry under vacuum. The product is often pure enough for the next step without further purification.
Protocol Part B: Synthesis of this compound
Rationale: The cyclization is achieved by refluxing the intermediate in an aqueous alkaline solution. The base (NaOH) catalyzes the intramolecular nucleophilic attack, and the elevated temperature provides the necessary activation energy for the dehydration step.[5] Subsequent acidification is crucial to neutralize the reaction mixture and precipitate the final product, as the triazolone may exist as a soluble salt under basic conditions.
Materials & Reagents:
-
1-Formyl-4-phenylsemicarbazide (from Part A)
-
2 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Heating mantle
-
pH paper or pH meter
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Place the crude 1-formyl-4-phenylsemicarbazide (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a 2 M aqueous solution of sodium hydroxide (approx. 4-5 eq). The amount should be sufficient to fully dissolve the starting material and create a refluxing slurry.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by TLC. Typically, reflux is maintained for 4-6 hours.
-
After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the flask to room temperature and then further in an ice-water bath.
-
Slowly and carefully acidify the cold, clear solution by adding concentrated HCl or glacial acetic acid dropwise with stirring. Monitor the pH. The product will precipitate as a white solid as the solution becomes acidic (target pH ~5-6).
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.
-
Dry the purified crystals in a vacuum oven. Characterize the final product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.
Data Summary & Expected Outcomes
The following table summarizes the key quantitative parameters for this synthesis. Yields are representative and may vary based on the scale and purity of reagents.
| Parameter | Step A: Semicarbazide Formation | Step B: Triazolone Cyclization |
| Key Reactants | Phenyl Isocyanate, Formic Hydrazide | 1-Formyl-4-phenylsemicarbazide |
| Catalyst/Reagent | N/A | 2 M Sodium Hydroxide |
| Solvent | Anhydrous THF or Dioxane | Water |
| Temperature | 0-10 °C, then Room Temp. | Reflux (~100-110 °C) |
| Reaction Time | 3-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 75-85% |
Concluding Remarks
This two-step synthesis provides a reliable and high-yielding pathway to this compound from phenyl isocyanate. The methodology is robust and highlights fundamental reactions in heterocyclic chemistry: nucleophilic addition to an isocyanate and base-catalyzed intramolecular cyclization. By understanding the causality behind each procedural step—from temperature control during the initial addition to the pH adjustment for product precipitation—researchers can confidently execute this synthesis and apply its principles to the creation of more complex triazolone analogs for drug discovery and materials science applications.
References
- 1. Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of isocyanate-free polyureas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and cyclisation of 1,4-disubstituted semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of the 1,2,4-Triazol-3-one Ring
Introduction
The 1,2,4-triazole ring is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing metabolic stability and receptor binding affinity.[3] Derivatives of 1,2,4-triazole exhibit a remarkable spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4]
Within this important class of heterocycles, the 1,2,4-triazol-3-one (also known as 1,2,4-triazolin-5-one) core is of particular interest. This substructure is a key component of several marketed drugs and clinical candidates, valued for its structural rigidity and hydrogen bonding capabilities. The synthesis of this ring system is therefore a critical task for medicinal chemists and drug development professionals.
This guide provides a detailed overview of the most robust and widely employed cyclization methods for the formation of the 1,2,4-triazol-3-one ring. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational synthetic design and troubleshooting.
Section 1: Cyclization from Semicarbazide and Thiosemicarbazide Precursors
This classical approach represents one of the most fundamental and direct strategies for constructing the 1,2,4-triazol-3-one ring. The methods rely on the intramolecular cyclization of linear precursors that already contain the requisite N-N-C-N backbone.
Method 1.A: Condensation of Semicarbazide with Formic Acid
This is a straightforward and atom-economical method for producing the parent 1,2,4-triazol-3-one. The reaction proceeds via an initial acylation of the more nucleophilic terminal nitrogen of semicarbazide, followed by a heat-induced cyclodehydration.
Causality and Mechanistic Insight: The choice of formic acid is critical; it serves as both the reactant that provides the C5 carbon of the triazole ring and the acidic medium that catalyzes the final dehydration and ring closure. The initial reaction forms N-formylsemicarbazide as an intermediate. Upon heating, the N4 nitrogen performs an intramolecular nucleophilic attack on the formyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to yield the aromatic triazolone ring.
Caption: Reaction pathway for triazolone synthesis from semicarbazide.
Experimental Protocol: Synthesis of 1,2,4-Triazol-3-one [5][6]
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine semicarbazide hydrochloride (1.0 eq).
-
Reaction Initiation: Add formic acid (5-7 eq) to the flask. The use of excess formic acid is crucial as it drives the initial acylation and acts as the reaction solvent.
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system).
-
Work-up and Isolation:
-
After completion, cool the mixture to room temperature. A precipitate should form.
-
Slowly add water to the mixture. The 1,2,4-triazol-3-one product is significantly less soluble in water than in formic acid, leading to higher recovery.[5]
-
Cool the suspension in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any residual formic acid and unreacted starting material.
-
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Trustworthiness Note: The purity of the final product is highly dependent on the efficient removal of excess formic acid. The addition of water during the work-up is a critical step to ensure high yield and purity.[5]
Method 1.B: Alkaline Cyclization of Acylthiosemicarbazides
This is a versatile method for synthesizing 4,5-disubstituted 1,2,4-triazole-3-thiones, which are direct precursors to the corresponding 3-one analogs via oxidation or other transformations. The process involves the base-catalyzed cyclization of an N-acylthiosemicarbazide.
Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the thiosemicarbazide backbone by a strong base (e.g., NaOH, KOH). This enhances the nucleophilicity of the N4 nitrogen, which then attacks the electrophilic carbonyl carbon of the acyl group. This intramolecular cyclization forms a five-membered ring intermediate. Subsequent elimination of a water molecule yields the 1,2,4-triazole-3-thione. The use of a strong base is essential to facilitate the deprotonation and catalyze the cyclization.[7][8]
Caption: Base-catalyzed cyclization of an acylthiosemicarbazide.
Experimental Protocol: General Synthesis of a 4,5-Disubstituted-1,2,4-triazole-3-thione [8][9]
-
Precursor Synthesis: Synthesize the required N-acylthiosemicarbazide by reacting an appropriate acid hydrazide with a chosen isothiocyanate.
-
Dissolution: Dissolve the N-acylthiosemicarbazide (1.0 eq) in an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide (e.g., 2 M NaOH, 2-4 eq).
-
Thermal Cyclization: Heat the resulting solution to reflux for 4-8 hours. The reaction progress can be monitored by observing the consumption of the starting material via TLC.
-
Neutralization and Precipitation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with a concentrated acid (e.g., HCl) to a pH of ~5-6. This step protonates the triazole and causes it to precipitate out of the aqueous solution.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove inorganic salts.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,2,4-triazole-3-thione.
-
Section 2: Modern Syntheses from Hydrazonoyl Chlorides
Hydrazonoyl chlorides have emerged as powerful and versatile building blocks for heterocyclic synthesis. They serve as precursors to nitrile imine dipoles, which can undergo cycloaddition reactions to form the triazole ring.
Method 2.A: [3+2] Cycloaddition with a Cyanate Source
This method provides a rapid and efficient entry to 1,5-disubstituted 1,2,4-triazol-3-ones. It operates via a formal [3+2] cycloaddition between a nitrile imine (the 3-atom component) and a cyanate salt (the 2-atom component).
Causality and Mechanistic Insight: The reaction is typically initiated by treating the hydrazonoyl chloride with a base (or it can proceed without an external additive in some cases), which facilitates the elimination of HCl to generate a highly reactive nitrile imine intermediate.[10] This 1,3-dipole then readily reacts with potassium cyanate (KOCN) or sodium cyanate (NaOCN). The cycloaddition is followed by tautomerization to yield the stable aromatic 1,2,4-triazol-3-one ring. The reaction is often high-yielding and can be performed under mild conditions.[10][11]
Caption: [3+2] Cycloaddition pathway for triazolone synthesis.
Experimental Protocol: Additive-Free Synthesis of 1,5-Disubstituted-3H-1,2,4-triazol-3-ones [10][11]
-
Reagent Combination: To a solution of the desired hydrazonoyl chloride (1.0 mmol) in ethanol (5 mL), add potassium cyanate (KOCN, 1.2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC.
-
Product Isolation:
-
Upon completion, add water (10 mL) to the reaction mixture. The desired product, being organic, will precipitate out of the aqueous ethanol solution.
-
Filter the precipitate and wash it with a water/ethanol mixture (e.g., 1:1) to remove the KCl byproduct and any excess KOCN.
-
-
Drying: Dry the product in a vacuum oven. This method is often high-yielding and provides a clean product, sometimes without the need for further purification.
Data Summary: Comparison of Hydrazonoyl Chloride Methods
| Method | Catalyst/Reagent | Key Feature | Typical Yields | Reference |
| [3+2] Cycloaddition | KOCN | Additive-free, mild conditions, simple work-up | Good to Excellent | [10] |
| Ni-Promoted Annulation | NiCl₂ / NaOCN | Cascade reaction, good functional group tolerance | Very Good | [11][12] |
| Pd-Catalyzed Carbonylative | Pd(OAc)₂ / TFBen | Multi-component, uses CO surrogate | Good | [11] |
Method 2.B: Nickel-Promoted Cascade Annulation
This modern approach provides access to 3H-1,2,4-triazol-3-ones from hydrazonoyl chlorides and sodium cyanate using a nickel catalyst.
Causality and Mechanistic Insight: The transformation is more complex than a simple cycloaddition and proceeds through a cascade of events. The proposed mechanism involves a nickel-promoted intermolecular nucleophilic addition of the cyanate to the carbon of the hydrazonoyl chloride, followed by an elimination of the chloride. This is followed by an intramolecular nucleophilic addition and a final hydrogen-transfer sequence to afford the triazolone product.[12] The nickel catalyst is crucial for orchestrating this specific sequence of bond formations.
Experimental Protocol: NiCl₂-Promoted Synthesis of 3H-1,2,4-Triazol-3-ones [12]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the hydrazonoyl chloride (0.5 mmol), sodium cyanate (NaOCN, 0.75 mmol), and NiCl₂ (10 mol%).
-
Solvent and Reaction: Add dry solvent (e.g., DMF, 2 mL) and stir the mixture at 120 °C for 12 hours.
-
Work-up:
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.
Section 3: Oxidative Cyclization of Hydrazone Derivatives
Oxidative cyclization provides an alternative route to the 1,2,4-triazole core by forming a key N-N or C-N bond in the final ring-closing step under the influence of an oxidant.
Causality and Mechanistic Insight: This strategy is particularly useful for synthesizing fused 1,2,4-triazole systems. For example, the oxidative cyclization of heterocyclic hydrazones using an oxidant like selenium dioxide (SeO₂) has been reported.[2][4] The oxidant facilitates an intramolecular cyclization, likely by activating the C-H bond adjacent to the hydrazone, which is then attacked by the terminal nitrogen. This is followed by an aromatization step to yield the stable fused triazole product.
Experimental Protocol: SeO₂-Mediated Oxidative Cyclization of a Heterocyclic Hydrazone [2][4]
-
Reagent Mixture: In a suitable flask, mix the heterocyclic hydrazone (1.0 eq) and selenium dioxide (SeO₂, 1.5 eq) in a solvent such as dioxane or toluene.
-
Reaction: Heat the mixture to reflux (80-110°C) for several hours until the starting material is consumed (as monitored by TLC).
-
Work-up:
-
Cool the reaction to room temperature and filter off the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by column chromatography or recrystallization to yield the fused 1,2,4-triazole product.
Conclusion
The synthesis of the 1,2,4-triazol-3-one ring can be achieved through a variety of strategic approaches, each with its own merits.
-
Classical methods starting from semicarbazides are robust, often use inexpensive starting materials, and are well-suited for producing simpler, unsubstituted or 4,5-disubstituted analogs.
-
Modern syntheses utilizing hydrazonoyl chlorides offer high efficiency, mild reaction conditions, and excellent functional group tolerance, making them ideal for complex molecule synthesis in drug discovery programs.[10][11][12]
-
Oxidative cyclizations provide a powerful tool for accessing fused triazole systems.[2][4]
The choice of synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently apply these methods and innovate further in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one - Google Patents [patents.google.com]
- 6. ç¾åº¦æåº [word.baidu.com]
- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Anticonvulsant Screening of Triazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Anticonvulsants and the Promise of Triazolones
Epilepsy, a neurological disorder characterized by recurrent seizures, affects over 50 million people globally, with a significant portion of patients experiencing drug-resistant forms of the condition.[1] This highlights a critical unmet need for new, more effective, and safer antiepileptic drugs (AEDs). The discovery and development of novel AEDs rely on a systematic and rigorous preclinical screening process to identify and characterize promising therapeutic candidates.[1]
Among the myriad of heterocyclic compounds explored for their anticonvulsant potential, the triazolone nucleus has emerged as a promising scaffold.[2] Triazole and triazolone derivatives have demonstrated a broad spectrum of biological activities, and numerous studies have reported their significant anticonvulsant effects in various preclinical models.[3] The structural features of the triazolone ring allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties essential for central nervous system (CNS) activity.[4][5] This document provides a comprehensive guide to the preclinical screening protocol for novel triazolone compounds, outlining a tiered approach from initial high-throughput in vitro assays to definitive in vivo seizure models. The causality behind each experimental choice is explained to provide a robust framework for decision-making in the early stages of anticonvulsant drug discovery.
The Anticonvulsant Screening Cascade: A Hierarchical Approach
A successful anticonvulsant screening program employs a hierarchical or tiered approach, designed to efficiently identify promising compounds while minimizing the use of resources and animal models. This cascade begins with broad in vitro screening to assess a compound's interaction with key molecular targets and its basic pharmaceutical properties. Promising candidates then advance to in vivo models of acute seizures to evaluate their efficacy in a physiological context.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Hierarchical Screening Cascade for Anticonvulsant Drug Discovery."
Tier 1: In Vitro and Ex Vivo Assessment
The initial phase of screening focuses on high-throughput in vitro assays to rapidly assess the potential of a large number of triazolone compounds. This stage is crucial for identifying compounds with desirable primary pharmacological activity and drug-like properties before committing to more resource-intensive in vivo studies.
Molecular Target-Based Assays
Many established AEDs exert their effects by modulating the activity of specific ion channels or neurotransmitter receptors. Therefore, initial screening of triazolone compounds should include assays for these key targets.
Rationale: The blockade of voltage-gated sodium channels, particularly at high firing frequencies, is a hallmark of many effective AEDs, as it helps to prevent the spread of seizures.
Protocol: Whole-Cell Voltage-Clamp Analysis of NaV1.2 Channels
This protocol is adapted from established methodologies for analyzing voltage-gated sodium currents.[6]
-
Cell Culture: Utilize a stable cell line expressing the human NaV1.2 channel subtype (e.g., HEK293 cells). Culture cells on glass coverslips suitable for electrophysiological recordings.
-
Electrophysiological Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell configuration on a selected cell.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 20 ms) to elicit sodium currents.
-
After establishing a stable baseline recording, perfuse the triazolone compound at various concentrations.
-
Record the effect of the compound on the peak sodium current amplitude and the voltage-dependence of channel activation and inactivation.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for the blockade of sodium currents.
Rationale: Enhancing the inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor is another key anticonvulsant mechanism.[3][4]
Protocol: GABA-A Receptor Binding Assay
This protocol is based on competitive binding assays using a radiolabeled ligand.[1][7]
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) in a suitable buffer.[7][8]
-
Add varying concentrations of the triazolone test compounds.
-
Include a control with a high concentration of a known GABA-A agonist (e.g., GABA) to determine non-specific binding.
-
After incubation, rapidly filter the samples through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
-
Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Calculate the Ki (inhibitory constant) of the test compounds by analyzing the competition binding curves.
Cellular and Tissue-Based Models of Seizure-Like Activity
Rationale: Moving beyond isolated molecular targets, it is crucial to assess a compound's effect on neuronal network activity. Organotypic hippocampal slice cultures provide an excellent ex vivo model that preserves the complex synaptic circuitry of the hippocampus, a region often implicated in seizure generation.[2][9][10]
Protocol: Induction of Epileptiform Activity in Organotypic Hippocampal Slices
This protocol is adapted from established methods for inducing seizure-like events in slice cultures.[2][9][11]
-
Slice Culture Preparation: Prepare 300-400 µm thick hippocampal slices from postnatal day 7-9 rat or mouse pups under sterile conditions. Culture the slices on membrane inserts at the air-medium interface.
-
Induction of Epileptiform Activity: After a period of in vitro maturation (e.g., 7-14 days), induce epileptiform activity by perfusing the slices with artificial cerebrospinal fluid (aCSF) containing a pro-convulsant agent. Common methods include:
-
Electrophysiological Recording: Record local field potentials from the CA1 or CA3 region of the slice using a microelectrode.
-
Compound Application and Data Analysis: After establishing a stable baseline of epileptiform activity, perfuse the triazolone compound at various concentrations. Analyze the effect of the compound on the frequency, duration, and amplitude of the epileptiform discharges.
Early ADME/Tox Profiling
Rationale: For a compound to be an effective CNS therapeutic, it must be able to cross the blood-brain barrier (BBB) and exhibit sufficient metabolic stability to maintain therapeutic concentrations in the brain.[12][13][14] Early assessment of these properties is critical to avoid late-stage failures.
Protocol: In Vitro BBB Model (e.g., PAMPA or Caco-2 Assay)
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay uses a lipid-infused artificial membrane to predict passive diffusion across the BBB.[13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which form tight junctions and express some efflux transporters, providing a more biologically relevant model of intestinal absorption, which can be correlated with BBB penetration.[2]
Protocol: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[5][15][16]
-
Incubation: Incubate the triazolone compound with pooled human or rodent liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Stop the reaction and quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Tier 2: In Vivo Efficacy in Acute Seizure Models
Compounds that demonstrate promising activity in Tier 1 assays are advanced to in vivo testing in well-validated rodent models of acute seizures. These models are predictive of efficacy against specific seizure types in humans.[3][16]
Maximal Electroshock (MES) Seizure Test
Rationale: The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that prevent seizure spread.
Protocol: MES Test in Mice
-
Animal Preparation: Use adult male mice (e.g., CF-1 strain). Acclimate the animals to the testing environment.
-
Compound Administration: Administer the triazolone compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Seizure Induction: At the predetermined time of peak effect of the compound, induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A topical anesthetic should be applied to the corneas prior to electrode placement.
-
Observation and Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Rationale: The scPTZ test is a model for clonic seizures and is predictive of efficacy against absence and myoclonic seizures. It identifies compounds that can raise the seizure threshold.[3]
Protocol: scPTZ Test in Mice
-
Animal Preparation and Compound Administration: As described for the MES test.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg in CF-1 mice).
-
Observation and Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence or absence of clonic seizures (lasting for at least 5 seconds). Absence of clonic seizures is considered protection.
-
Data Analysis: Calculate the ED₅₀ for protection against scPTZ-induced seizures.
6 Hz Psychomotor Seizure Test
Rationale: The 6 Hz test is considered a model of therapy-resistant partial seizures and can identify compounds with novel mechanisms of action that may be ineffective in the MES or scPTZ tests.[3]
Protocol: 6 Hz Test in Mice
-
Animal Preparation and Compound Administration: As described for the MES test.
-
Seizure Induction: At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse duration for 3 seconds) via corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).
-
Observation and Endpoint: Observe the animal for characteristic seizure behaviors such as stun, forelimb clonus, and stereotyped movements. The absence of these behaviors is considered protection.
-
Data Analysis: Calculate the ED₅₀ in the 6 Hz test.
Tier 3: In Vivo Characterization and Safety Assessment
Compounds that demonstrate robust efficacy in Tier 2 models undergo further characterization to determine their therapeutic window and pharmacokinetic profile.
Neurotoxicity Assessment
Rationale: It is crucial to distinguish between specific anticonvulsant activity and non-specific CNS depressant effects. The rotorod test is a widely used method to assess motor coordination and identify potential neurotoxicity.
Protocol: Rotorod Test in Mice
-
Apparatus: Use a commercially available accelerating rotarod apparatus.
-
Training: Train the mice on the rotarod at a constant speed for a set duration on the day before testing to establish a baseline performance.
-
Testing: On the test day, administer the triazolone compound or vehicle. At the time of peak effect, place the mice on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the latency to fall from the rod. A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
-
Data Analysis: Calculate the median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals.
Data Interpretation and Decision-Making
The data generated from the screening cascade is used to prioritize compounds for further development.
Quantitative Data Summary and the Protective Index (PI)
The efficacy and toxicity data are summarized to calculate the Protective Index (PI), a key metric for evaluating the therapeutic window of a compound.
PI = TD₅₀ / ED₅₀
A higher PI indicates a wider margin of safety.
| Parameter | Description | Example Data for a Hypothetical Triazolone |
| ED₅₀ (MES) | Dose protecting 50% of mice from tonic hindlimb extension. | 25 mg/kg |
| ED₅₀ (scPTZ) | Dose protecting 50% of mice from clonic seizures. | 40 mg/kg |
| ED₅₀ (6 Hz) | Dose protecting 50% of mice from psychomotor seizures. | 30 mg/kg |
| TD₅₀ (Rotorod) | Dose causing motor impairment in 50% of mice. | 200 mg/kg |
| PI (MES) | TD₅₀ / ED₅₀ (MES) | 8 |
| PI (scPTZ) | TD₅₀ / ED₅₀ (scPTZ) | 5 |
Note: These are example values. Actual data will vary for each compound. For instance, some studies have reported triazolone derivatives with ED₅₀ values in the MES test ranging from 22.0 mg/kg to 23.7 mg/kg, with corresponding high protective indices.[4][5]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Decision-Making Framework for Advancing Triazolone Candidates."
A triazolone compound would be considered a strong candidate for advancement if it demonstrates:
-
Potent activity at relevant molecular targets.
-
Efficacy across multiple in vivo seizure models, suggesting a broad spectrum of action.
-
A high Protective Index (e.g., >5-10), indicating a good separation between efficacy and adverse effects.
-
Good CNS penetration and metabolic stability.
Conclusion
The protocol outlined in these application notes provides a robust and scientifically-grounded framework for the systematic screening of novel triazolone compounds for anticonvulsant activity. By employing a hierarchical cascade of in vitro and in vivo assays, researchers can efficiently identify and characterize promising lead candidates. The emphasis on understanding the causality behind each experimental step, coupled with a clear decision-making framework, ensures the selection of compounds with the highest potential for successful clinical development. This comprehensive approach is essential in the ongoing effort to deliver new and improved therapies for patients with epilepsy.
References
- 1. Antiepileptic drugs in development pipeline: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LONG-TERM-RECORDING-OF-EPILEPTIFORM-ACTIVITY-IN-ORGANOTYPIC-HIPPOCAMPUS-SLICES [aesnet.org]
- 3. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. An organotypic brain slice preparation from adult patients with temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo model of epilepsy in organotypic slices—a new tool for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 11. A systems-level framework for drug discovery identifies Csf1R as an anti-epileptic drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lead Optimization and Preclinical Development - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 13. homepages.gac.edu [homepages.gac.edu]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Maximal Electroshock Seizure (MES) Model in the Evaluation of Triazole Derivatives
Introduction: The Enduring Relevance of the MES Model in Epilepsy Research
For over six decades, the maximal electroshock seizure (MES) model has remained a cornerstone in the preclinical assessment of potential antiepileptic drugs (AEDs).[1][2] Its enduring utility lies in its high predictive validity for generalized tonic-clonic seizures in humans, the most common and severe seizure type.[3][4][5] The MES test evaluates a compound's ability to prevent the spread of seizure activity through neural tissue, a critical mechanism of action for many effective anticonvulsants.[1][5] This model is particularly relevant for the screening of novel chemical entities, such as triazole derivatives, which have shown considerable promise as a scaffold for the development of new anticonvulsant agents.[6][7][8][9][10]
Triazole-containing compounds have demonstrated significant anticonvulsant activity in various preclinical models, with the MES test being a primary tool for their initial efficacy screening.[6][7][8][9] The structural versatility of the triazole nucleus allows for the synthesis of diverse derivatives, some of which have shown potency comparable to or even exceeding that of established AEDs like phenytoin and carbamazepine in the MES model.[6][7] These application notes provide a detailed, experience-driven guide for researchers employing the MES model to evaluate the anticonvulsant potential of novel triazole derivatives.
Scientific Rationale and Mechanistic Insights
The MES-induced seizure is characterized by a tonic extension of the hindlimbs, which is the primary endpoint of the test.[1][5][11] Abolition of this tonic hindlimb extension is indicative of a compound's ability to prevent seizure propagation. The underlying mechanism of MES-induced seizures is believed to involve the potentiation of voltage-gated sodium channels and potentially the modulation of glutamatergic excitatory neurotransmission.[1][12] Therefore, compounds that are effective in the MES model often exert their anticonvulsant effects through the blockade of these channels, thereby stabilizing neuronal membranes and preventing the rapid firing of action potentials that underlies seizure activity.[1][11]
The choice of the MES model for screening triazole derivatives is logical, as many neurologically active compounds containing this heterocycle have been found to interact with ion channels. This model serves as a robust primary screen to identify promising candidates for further, more detailed mechanistic studies.
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted in strict accordance with institutional and national ethical guidelines.[13][14][15] An Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee must approve all protocols.[14] Key ethical considerations in the MES model include minimizing animal distress through proper handling, the use of local anesthetics for corneal electrodes, and ensuring euthanasia is performed humanely after the experiment.[5][13] The "3Rs" of animal research—Replacement, Reduction, and Refinement—should be a guiding principle in all study designs.[16]
Experimental Workflow for MES Screening of Triazole Derivatives
The following diagram illustrates the typical workflow for evaluating the anticonvulsant activity of triazole derivatives using the MES model.
Detailed Protocols
PART 1: Materials and Reagents
-
Animals: Male ICR-CD-1 or C57BL/6 mice (20-25 g) or male Sprague-Dawley rats (100-150 g).[11][17]
-
Electroconvulsive Shock Apparatus: A device capable of delivering a constant alternating current (e.g., Ugo Basile ECT unit).
-
Corneal Electrodes: Specifically designed for rodents.
-
Topical Anesthetic: 0.5% tetracaine hydrochloride solution.[5][11]
-
Test Compounds: Triazole derivatives of interest.
-
Vehicle: Appropriate solvent for the test compounds (e.g., 0.9% saline, distilled water with 0.5% carboxymethylcellulose, or a mixture of polyethylene glycol and water). The choice of vehicle is critical and should be inert.[1]
-
Positive Control: Phenytoin (intraperitoneal, i.p.) or Carbamazepine (oral, p.o.).
-
Animal Restrainers: Appropriate for the species used.
-
Timing Device: Stopwatch or digital timer.
PART 2: Experimental Procedure
Step 1: Animal Preparation and Acclimation
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[3]
-
Acclimate the animals to the laboratory conditions for at least 3-4 days before the experiment to minimize stress-induced variability.[3]
-
On the day of the experiment, weigh each animal and mark them for identification.
Step 2: Preparation of Test Compounds and Controls
-
Dissolve or suspend the triazole derivatives and the positive control (e.g., Phenytoin) in the chosen vehicle to the desired concentrations.
-
Prepare a vehicle-only solution to be administered to the control group.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg for mice).
Step 3: Drug Administration and Pre-Treatment Time
-
Administer the test compounds, positive control, or vehicle to the respective groups of animals via the chosen route (typically intraperitoneal or oral).
-
Allow for an appropriate pre-treatment time before inducing the seizure. This interval should correspond to the time of peak effect of the drug, which may need to be determined in preliminary pharmacokinetic studies. A common pre-treatment time for i.p. administration is 30-60 minutes.[17]
Step 4: Maximal Electroshock Seizure Induction
-
At the end of the pre-treatment period, gently restrain the animal.
-
Apply one drop of 0.5% tetracaine hydrochloride to each cornea as a local anesthetic.[5][11]
-
After a few seconds, apply a drop of 0.9% saline to each cornea to ensure good electrical conductivity.[5][11]
-
Place the corneal electrodes on the corneas.
-
Deliver the electrical stimulus. Standard parameters are:
Step 5: Observation and Endpoint Measurement
-
Immediately after the stimulus, release the animal into an observation chamber.
-
Observe the animal's behavior. A full-blown MES seizure consists of a tonic flexion of the hindlimbs, followed by a tonic extension, and finally clonic convulsions.
-
The primary endpoint is the abolition of the tonic hindlimb extension .[5][11] An animal is considered "protected" if it does not exhibit this phase of the seizure.
-
Record the presence or absence of the tonic hindlimb extension for each animal.
PART 3: Data Analysis and Interpretation
-
For each dose of the triazole derivative and the positive control, calculate the percentage of animals protected from the tonic hindlimb extension.
-
The anticonvulsant activity is typically expressed as the ED₅₀ (Median Effective Dose) , which is the dose that protects 50% of the animals from the seizure.[5][11]
-
The ED₅₀ and its 95% confidence intervals can be calculated using statistical methods such as probit analysis.
-
A dose-response curve can be generated by plotting the percentage of protected animals against the logarithm of the dose.
Quantitative Data Presentation
The results of an MES screen for novel triazole derivatives can be summarized in a table for clear comparison with a standard anticonvulsant drug.
| Compound | Administration Route | Time of Peak Effect (min) | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Vehicle | i.p. | 30 | - | - |
| Phenytoin (Standard) | i.p. | 30 | 9.5 | 7.8 - 11.6 |
| Triazole Derivative A | i.p. | 30 | 15.2 | 12.5 - 18.5 |
| Triazole Derivative B | i.p. | 60 | 8.9 | 7.1 - 11.2 |
| Triazole Derivative C | p.o. | 60 | 25.4 | 20.8 - 31.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Neurotoxicity Assessment
It is crucial to assess the potential neurotoxicity of the triazole derivatives at their effective doses. The rotarod test is commonly used to evaluate motor impairment. The TD₅₀ (Median Toxic Dose) , the dose that causes motor impairment in 50% of the animals, is determined. The Protective Index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI indicates a wider margin of safety for the compound.
Logical Framework for Data Interpretation
The following diagram outlines the decision-making process based on the outcomes of the MES and neurotoxicity screening.
Conclusion and Future Directions
The maximal electroshock seizure model is an indispensable tool for the initial in vivo screening of novel anticonvulsant compounds, including the promising class of triazole derivatives. A well-designed and ethically conducted MES study can provide robust and predictive data on a compound's ability to prevent seizure spread. Triazole derivatives that demonstrate potent activity in the MES model with a favorable protective index warrant further investigation, including evaluation in other seizure models (e.g., the pentylenetetrazole (PTZ) model for absence seizures), mechanism of action studies, and more comprehensive pharmacokinetic and toxicological profiling. The ultimate goal is the identification of novel, safer, and more effective therapies for individuals with epilepsy.[1][18][19][20][21]
References
- 1. scispace.com [scispace.com]
- 2. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 8. Design, synthesis, molecular docking and pharmacological evaluation of novel triazine-based triazole derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cureepilepsy.org [cureepilepsy.org]
- 15. forskningsetikk.no [forskningsetikk.no]
- 16. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ninds.nih.gov [ninds.nih.gov]
Application Notes and Protocols: The Pentylenetetrazole (PTZ)-Induced Seizure Model
A Comprehensive Guide for Preclinical Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the PTZ Seizure Model
The pentylenetetrazole (PTZ)-induced seizure model is a cornerstone in the field of epilepsy research, providing a reliable and reproducible platform for investigating seizure mechanisms and for the preclinical screening of potential anti-epileptic drugs (AEDs).[1][2][3] PTZ is a potent central nervous system convulsant that primarily acts as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor complex.[4][5][6] By binding to the picrotoxin site on the GABAA receptor, PTZ inhibits the influx of chloride ions, thereby reducing GABAergic inhibition and leading to neuronal hyperexcitability and seizure activity.[7][8][9] This mechanism of action makes the PTZ model particularly relevant for studying generalized seizures, such as myoclonic and absence seizures.[10]
This guide provides a detailed overview of the PTZ-induced seizure model, encompassing both acute and chronic (kindling) protocols. It is designed to equip researchers with the necessary knowledge to implement this model effectively, ensuring scientific rigor and reproducibility.
Mechanism of Action: The Role of GABAA Receptor Antagonism
The primary molecular target of PTZ is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[4][11] PTZ's antagonistic action at the GABAA receptor disrupts the delicate balance between neuronal excitation and inhibition, tipping the scales towards a state of hyperexcitability.[9][12] While the full mechanism is not completely understood, it is well-established that PTZ's interaction with the GABAA receptor complex is central to its convulsant effects.[6][11] This targeted action allows for the controlled induction of seizures, making it an invaluable tool for studying the underlying pathophysiology of epilepsy and for evaluating the efficacy of compounds that modulate GABAergic neurotransmission.[1][13]
Caption: Mechanism of PTZ-induced neuronal hyperexcitability.
Experimental Protocols: Acute vs. Chronic (Kindling) Models
The PTZ model can be adapted to induce either acute seizures or a chronic, kindled state that more closely mimics human epilepsy.[1][4][14] The choice between these protocols depends on the specific research question being addressed.
Acute PTZ-Induced Seizure Protocol
This protocol is ideal for the rapid screening of anticonvulsant compounds and for studying the mechanisms of generalized seizures. A single, convulsive dose of PTZ is administered to induce tonic-clonic seizures.
Materials and Reagents:
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline solution
-
Experimental animals (e.g., adult male Wistar or Sprague-Dawley rats, or C57BL/6 mice)[2]
-
Syringes (1 mL) and needles (27-gauge) for intraperitoneal (IP) or subcutaneous (SC) injections
-
Observation chambers
-
Video recording equipment (recommended)
Protocol Steps:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.[5]
-
PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline on the day of the experiment.[2][15] A common concentration for acute seizures is 50 mg/mL.[2][15]
-
Habituation: Place each animal individually in an observation chamber for a 3-minute habituation period before injection.[5][7]
-
PTZ Administration: Weigh each animal to calculate the precise injection volume. Administer PTZ via IP or SC injection.[7]
-
Behavioral Observation: Immediately after injection, observe and record the animal's behavior for at least 30 minutes.[7][10] Score the seizure severity using a modified Racine scale (see Table 2).
Chronic PTZ-Induced Kindling Protocol
This protocol is used to model epileptogenesis, the process by which a normal brain develops epilepsy.[3] Repeated administration of a subconvulsive dose of PTZ leads to a progressive and permanent reduction in the seizure threshold, culminating in generalized tonic-clonic seizures.[5]
Protocol Steps:
-
Animal Acclimation and PTZ Solution Preparation: Follow steps 1 and 2 from the acute protocol. A common concentration for kindling is 2-10 mg/mL.[5][7]
-
PTZ Administration: Administer a subconvulsive dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice) via IP injection every other day.[5] A total of 10-25 injections are typically required to achieve a fully kindled state.[5]
-
Behavioral Observation and Scoring: After each injection, observe the animal for 30 minutes and score the seizure severity.[5][16] The development of kindling is marked by a progressive increase in the seizure score.
-
Confirmation of Kindling: An animal is considered fully kindled after exhibiting a stage 4 or 5 seizure on two consecutive trials.[11]
Caption: Experimental workflow for the PTZ-induced seizure model.
Quantitative Data and Seizure Scoring
Accurate and consistent scoring of seizure severity is critical for the interpretation of experimental results. The Racine scale, originally developed for electrical kindling, has been adapted for use with the PTZ model.[17][18]
Table 1: Comparative Overview of PTZ Dosing in Rodents
| Parameter | Rats | Mice | Key Considerations |
| Acute Seizure Dose (i.p.) | 40-70 mg/kg[2] | 30-85 mg/kg[2] | Mice generally show higher resistance to PTZ. Strain is a critical factor.[2] |
| Kindling Dose (i.p.) | 30-35 mg/kg[1] | 30-35 mg/kg[5] | Subconvulsive doses are used to induce a progressive increase in seizure severity. |
Table 2: Modified Racine Scale for PTZ-Induced Seizures
| Score | Behavioral Manifestations |
| 0 | No response, normal behavior.[16] |
| 1 | Ear and facial twitching, behavioral arrest.[11][16] |
| 2 | Head nodding, myoclonic jerks.[11][16] |
| 3 | Unilateral forelimb clonus.[11] |
| 4 | Rearing with bilateral forelimb clonus.[11] |
| 5 | Generalized tonic-clonic seizures with loss of posture.[11][16] |
| 6 | Death.[16] |
Advantages, Limitations, and Translational Relevance
The PTZ model offers several advantages, including its ease of use, high reproducibility, and the ability to control seizure induction.[1][19] However, it is important to acknowledge its limitations. The model primarily induces generalized seizures and may not fully replicate the complexity of human epilepsy, particularly focal seizures.[10][19] Furthermore, while useful for identifying anticonvulsant effects, its predictive validity for antiepileptogenic or disease-modifying therapies is still under investigation.[20] Despite these limitations, the PTZ model remains a valuable tool in the preclinical drug discovery pipeline for epilepsy.[1][21]
References
- 1. archepilepsy.org [archepilepsy.org]
- 2. benchchem.com [benchchem.com]
- 3. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 8. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazol-induced seizures decrease gamma-aminobutyric acid-mediated recurrent inhibition and enhance adenosine-mediated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. login.medscape.com [login.medscape.com]
- 18. research.rug.nl [research.rug.nl]
- 19. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 20. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Definitive Structural Elucidation of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: An Integrated NMR and Mass Spectrometry Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse biological activities.[1][2] The compound 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (PHTO) is a key synthetic intermediate and a subject of interest for drug discovery programs. Unambiguous structural characterization is paramount for regulatory submission, intellectual property protection, and ensuring the validity of subsequent biological studies. This application note provides a comprehensive, field-proven guide to the definitive characterization of PHTO using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present detailed, step-by-step protocols coupled with an in-depth explanation of the rationale behind experimental choices and data interpretation, establishing a self-validating system for structural confirmation.
Introduction to the Analyte
This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring. This ring system is known for its metabolic stability and ability to participate in hydrogen bonding, making its derivatives valuable in drug design. Accurate characterization is the foundational step upon which all further research is built. This guide will leverage the power of NMR to map the covalent framework of the molecule and HRMS to confirm its elemental composition with high fidelity.
Compound Profile:
-
IUPAC Name: this compound
-
CAS Number: 1008-30-6[3]
-
Molecular Formula: C₈H₇N₃O[3]
-
Molecular Weight: 161.16 g/mol [3]
-
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For PHTO, ¹H and ¹³C NMR are essential for mapping the proton and carbon skeletons, respectively.
Rationale for Experimental Design
The choice of solvent and NMR experiments is critical for obtaining high-quality, interpretable data.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for PHTO. The key reason is the presence of two exchangeable N-H protons on the triazolone ring. Unlike deuterated chloroform (CDCl₃), where these signals can be overly broad or difficult to observe, DMSO-d₆ forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper, more readily identifiable signals, typically at a downfield chemical shift.[4]
-
Spectrometer Frequency: Data should be acquired on a high-field spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is crucial for resolving the overlapping multiplets of the aromatic protons.[5][6]
Protocol 1: ¹H NMR Spectroscopy
Objective: To identify and quantify all unique proton environments in the PHTO molecule.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the PHTO sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. The residual DMSO peak (δ ≈ 2.50 ppm) should be sharp with minimal distortion.
-
Set acquisition parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16 (adjust as needed for signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Pulse Angle: 30-45 degrees
-
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm. Integrate all signals.
Protocol 2: ¹³C{¹H} NMR Spectroscopy
Objective: To identify all unique carbon environments in the PHTO molecule.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup (100 MHz for ¹³C):
-
Use the same lock and shim settings from the proton experiment.
-
Set acquisition parameters for a proton-decoupled carbon experiment:
-
Spectral Width: 220-240 ppm
-
Number of Scans: 1024 or more (required due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Acquisition & Processing: Acquire the FID and process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Data Interpretation and Expected Results
The combination of ¹H and ¹³C NMR spectra provides a complete structural fingerprint.
| Table 1: Summary of Expected NMR Spectral Data for PHTO in DMSO-d₆ | | :--- | :--- | :--- | :--- | | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ¹H NMR | ~11.6 | Broad Singlet | NH proton (1H) | | | ~11.2 | Broad Singlet | NH proton (1H) | | | ~7.65 | d, J ≈ 7.8 Hz | Phenyl H -ortho (2H) | | | ~7.50 | t, J ≈ 7.8 Hz | Phenyl H -meta (2H) | | | ~7.35 | t, J ≈ 7.4 Hz | Phenyl H -para (1H) | | ¹³C NMR | ~154.5 | - | C =O (C3) | | | ~148.0 | - | C -N (C5) | | | ~135.0 | - | Phenyl C -ipso (C1') | | | ~129.5 | - | Phenyl C -meta (C3'/C5') | | | ~128.0 | - | Phenyl C -para (C4') | | | ~124.0 | - | Phenyl C -ortho (C2'/C6') | Note: Chemical shifts are predictive and may vary slightly based on sample concentration and instrument calibration. N-H proton shifts are particularly variable.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation of PHTO.
Mass Spectrometry (MS) Analysis
While NMR provides the structural blueprint, mass spectrometry offers orthogonal confirmation of the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is indispensable for this purpose, providing mass accuracy within a few parts per million (ppm).
Rationale for Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar, moderately sized molecules like PHTO. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it easy to determine the molecular weight.[7]
-
Mass Analyzer: A Time-of-Flight (TOF) analyzer is commonly paired with ESI for HRMS. It offers high resolution and excellent mass accuracy, which are essential for calculating a molecule's elemental formula.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental formula of PHTO by obtaining a highly accurate mass measurement.
Methodology:
-
Sample Preparation: Prepare a dilute solution of PHTO (~10 µg/mL) in an appropriate solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
-
Instrument Setup (ESI-TOF):
-
Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Set acquisition parameters:
-
Ionization Mode: Positive ESI (+)
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 120 °C
-
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum, averaging multiple scans to improve data quality.
Data Interpretation and Expected Results
The primary goal is to match the experimentally observed mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.
| Table 2: Summary of Expected HRMS Data for PHTO | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₈H₇N₃O | | Exact Mass of Neutral Molecule [M] | 161.05891 | | Ion Species | [M+H]⁺ | | Calculated Exact Mass of Ion | 162.06674 | | Observed Mass (Typical) | 162.0667 ± 0.0005 | | Mass Accuracy (Typical) | < 3 ppm |
A mass error of less than 5 ppm between the calculated and observed mass provides strong, unequivocal evidence for the proposed elemental formula of C₈H₇N₃O.
Mass Spectrometry Analysis Workflow
Caption: Workflow for HRMS-based elemental composition confirmation.
Conclusion: An Integrated and Self-Validating Approach
The structural characterization of a compound like this compound is not complete with a single analytical technique. The true power of this characterization strategy lies in the integration of NMR and HRMS data.
-
NMR establishes the precise arrangement of atoms and the covalent framework of the molecule.
-
HRMS confirms that this framework has the correct elemental composition.
When the detailed structural map from NMR aligns perfectly with the elemental formula provided by HRMS, a definitive and trustworthy structural assignment is achieved. This integrated, multi-technique approach forms a self-validating system, providing the highest level of confidence required for publication, patent filings, and advancing compounds in the drug development pipeline.
References
- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. scbt.com [scbt.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Emerging Role of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in Central Nervous System Research
Introduction: A Novel Scaffold for CNS Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2] Within this diverse chemical family, 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives are gaining significant attention as promising candidates for the treatment of central nervous system (CNS) disorders. Emerging research on analogous compounds suggests that this particular chemical entity may possess potent neuroprotective and anticonvulsant properties, making it a compelling subject for further investigation in the fields of neuropharmacology and drug development.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its synthesis, potential mechanisms of action, and detailed protocols for its evaluation in both in vitro and in vivo models of CNS disorders.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate acylthiosemicarbazide precursor in the presence of a base.[6]
General Synthetic Pathway:
Caption: General synthetic route to this compound.
Protocol: Synthesis of a 4-Aryl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivative
This protocol is adapted from established methods for the synthesis of analogous compounds and may require optimization for the specific synthesis of this compound.
-
Synthesis of Phenylsemicarbazide:
-
To a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol), add phenyl isocyanate dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
The resulting phenylsemicarbazide can be isolated by filtration and purified by recrystallization.
-
-
Acylation of Phenylsemicarbazide:
-
React the phenylsemicarbazide with an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding acyl phenylsemicarbazide.
-
-
Cyclization to the Triazolone Ring:
-
Dissolve the acyl phenylsemicarbazide in an alkaline solution (e.g., 8% NaOH).[6]
-
Reflux the mixture for several hours until the cyclization is complete.
-
Acidify the reaction mixture to precipitate the crude product.
-
The final product, this compound, can be purified by recrystallization from a suitable solvent.
-
Part 1: Neuroprotective Effects and Mechanism of Action
Recent studies on the closely related compound, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), have demonstrated significant neuroprotective effects in models of Alzheimer's disease.[3][7] The proposed mechanism of action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are key mediators of neuroinflammation.[3][7]
Proposed Neuroprotective Signaling Pathway:
Caption: Proposed mechanism of neuroprotection via inhibition of MAPK and NF-κB pathways.
In Vitro Protocol: Evaluation of Neuroprotection in a Cell-Based Assay
This protocol describes the use of a neuronal-like cell line (e.g., PC12 or SH-SY5Y) to assess the neuroprotective effects of this compound against amyloid-β (Aβ)-induced cytotoxicity.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Amyloid-β peptide (e.g., Aβ₂₅₋₃₅)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Induction of Cytotoxicity: Add Aβ₂₅₋₃₅ (e.g., 20 µM) to the wells (except for the control group) and incubate for an additional 48 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
In Vivo Protocol: Assessment of Neuroprotective Effects in an Animal Model of Alzheimer's Disease
This protocol outlines a procedure to evaluate the in vivo efficacy of this compound in an Aβ-induced rat model of Alzheimer's disease.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Grouping: Divide the animals into groups: Sham, Model (Aβ-injected), and Treatment (Aβ-injected + this compound at different doses).
-
Induction of AD Model: Anesthetize the rats and stereotaxically inject aggregated Aβ₂₅₋₃₅ into the hippocampus.
-
Drug Administration: Administer this compound (e.g., via oral gavage) daily for a specified period (e.g., 2 weeks).
-
Behavioral Testing (Morris Water Maze):
-
Train the rats to find a hidden platform in a circular pool of water.
-
Record the escape latency and path length to assess spatial learning and memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform Western blot analysis to measure the levels of p-p38, p-JNK, p-ERK, p-NF-κB, and hyperphosphorylated tau.
-
Conduct immunohistochemistry to assess neuronal survival and inflammation in the hippocampus.
-
Part 2: Anticonvulsant Activity and Potential Mechanisms
Studies on structurally similar 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones have revealed potent anticonvulsant activity in various preclinical models of epilepsy.[4][8] The mechanism of action is hypothesized to involve the modulation of GABAergic neurotransmission.[4]
Quantitative Data from Analogous Compounds:
The following table presents data from a study on 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one to illustrate the type of quantitative data that should be generated for this compound.
| Compound | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 23.7 | 611.0 | 25.8 |
| Carbamazepine (Reference) | - | - | 6.5 |
Data adapted from a study on a related compound for illustrative purposes.[4]
In Vivo Protocol: Evaluation of Anticonvulsant Activity
This protocol details the standard preclinical screening models for assessing the anticonvulsant potential of this compound.
Animals:
-
Male Kunming mice (18-22 g)
Procedure:
-
Maximal Electroshock (MES) Test:
-
Administer this compound intraperitoneally (i.p.) at various doses.
-
After a set time (e.g., 30 minutes), induce seizures by delivering an electrical stimulus through corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extension phase.
-
Determine the median effective dose (ED₅₀).
-
-
Rotarod Neurotoxicity Test:
-
Administer the compound at various doses.
-
Place the mice on a rotating rod (e.g., at 12 rpm).
-
Record the time the mice remain on the rod.
-
Determine the median toxic dose (TD₅₀) as the dose at which 50% of the mice fall off the rod within a specified time.
-
-
Pentylenetetrazole (PTZ)-Induced Seizure Test:
-
Administer the compound i.p.
-
After a set time, inject a convulsant dose of PTZ subcutaneously.
-
Observe the mice for the onset of clonic seizures.
-
Protection is defined as the absence of clonic seizures within a 30-minute observation period.
-
Workflow for Anticonvulsant Screening:
Caption: A streamlined workflow for the in vivo screening of anticonvulsant activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of CNS disorders. The evidence from analogous compounds strongly suggests potential for both neuroprotective and anticonvulsant activities, likely mediated through the modulation of key signaling pathways such as MAPK/NF-κB and GABAergic systems. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound and its derivatives. Future research should focus on elucidating the precise molecular targets, optimizing the structure-activity relationship, and conducting comprehensive pharmacokinetic and toxicological studies to advance these promising compounds towards clinical development.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
Application Notes and Protocols for the Development of Novel Anticonvulsants Based on the 1,2,4-Triazole Scaffold
Introduction: The Unmet Need and a Privileged Scaffold
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are pharmacoresistant, and many others experience dose-limiting side effects.[1][2] This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and a better safety profile.[2]
In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." Its unique electronic and structural properties—aromaticity, hydrogen bonding capability, and metabolic stability—allow it to interact with a wide range of biological targets.[3][4][5] This versatility is evidenced by its presence in established drugs like the antifungal Fluconazole and the anxiolytic Alprazolam.[2][6] For decades, medicinal chemists have successfully leveraged this scaffold to design potent anticonvulsant agents, making it a cornerstone for further exploration.[2][4][7] Many 1,2,4-triazole derivatives have demonstrated promising activity by modulating key pathways in epileptogenesis, such as voltage-gated sodium channels (VGSCs) and the GABAergic system.[3][8]
This guide provides an integrated set of protocols and application notes for the synthesis, in vitro evaluation, and in vivo screening of novel anticonvulsants based on the 1,2,4-triazole framework. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive, field-proven workflow.
Section 1: Synthetic Strategies for Bioactive 1,2,4-Triazole Derivatives
The chemical tractability of the 1,2,4-triazole ring allows for extensive structural diversification, which is crucial for optimizing pharmacological activity and ADME-Tox properties.[9][10] The following protocols describe the synthesis of two common classes of 1,2,4-triazole derivatives that have shown significant anticonvulsant potential.
Experimental Workflow: From Synthesis to Characterization
The following diagram outlines the general workflow for synthesizing and purifying novel 1,2,4-triazole derivatives.
Caption: General workflow for synthesis and characterization.
Protocol 1: Synthesis of 4-Alkyl-5-Aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This class of compounds has been extensively studied, with many derivatives showing potent activity in the Maximal Electroshock (MES) model, suggesting efficacy against generalized tonic-clonic seizures.[7][8] The thione moiety is a key structural feature, and modifications at the N4 and C5 positions are crucial for tuning activity.
Causality: The reaction proceeds via the formation of a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization. The use of a strong base like NaOH or KOH is critical for deprotonation and facilitating the ring closure to form the stable triazole ring.
Step-by-Step Methodology:
-
Step 1: Synthesis of Acyl/Aroyl Thiosemicarbazide (Intermediate):
-
Dissolve the desired aromatic acid hydrazide (10 mmol) in ethanol (50 mL).
-
Add the appropriate alkyl isothiocyanate (11 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. This intermediate is typically used in the next step without further purification.
-
-
Step 2: Cyclization to form the 1,2,4-Triazole-3-thione:
-
Suspend the thiosemicarbazide intermediate (8 mmol) in an aqueous solution of 8% sodium hydroxide (40 mL).
-
Reflux the mixture for 6-8 hours. The solution will typically become clear as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl or 3M HCl to pH 5-6.
-
The resulting precipitate is the crude 1,2,4-triazole-3-thione.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.
-
-
Step 3: Purification and Characterization:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).
-
Confirm the structure of the final compound using spectroscopic methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Assess purity using High-Performance Liquid Chromatography (HPLC) or elemental analysis.
-
Section 2: In Vitro Evaluation for Early-Stage Profiling
Before committing to expensive and time-consuming animal studies, in vitro assays provide critical data on a compound's cytotoxicity, potential mechanism of action, and drug-like properties.[11][12]
Protocol 2: In Vitro Cytotoxicity Assessment in Neuronal Cells
Causality: This assay determines the concentration at which a compound becomes toxic to cells. It is a fundamental screen to ensure that the observed anticonvulsant effects in later assays are not simply due to general toxicity or cell death.[13] The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO. Create a serial dilution in the cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Section 3: In Vivo Screening for Anticonvulsant Efficacy and Neurotoxicity
Animal models are indispensable for evaluating the in vivo efficacy and safety of potential anticonvulsants.[14] The following protocols describe clinically validated models that predict efficacy against different seizure types.[1][15]
In Vivo Screening Workflow
This diagram illustrates a typical tiered screening approach for evaluating novel anticonvulsant candidates.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels. Insights from in-vivo, in-vitro, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 13. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Introduction
The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have demonstrated significant potential as anticonvulsant and anti-inflammatory agents.[4][5][6] Preliminary research suggests that the efficacy of these compounds may stem from mechanisms such as the modulation of GABAergic neurotransmission or the inhibition of key inflammatory pathways like MAPK/NF-κB signaling.[4][5]
This guide provides a comprehensive framework for the preclinical evaluation of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (herein referred to as the "Test Compound") using validated in vivo animal models. The protocols detailed below are designed to assess the compound's potential therapeutic efficacy in two primary domains: anticonvulsant activity and anti-inflammatory effects . Furthermore, this document outlines an essential initial step for any in vivo study: a preliminary acute oral toxicity assessment to establish a safe dosage range.
Part 1: Preliminary Safety Assessment - Acute Oral Toxicity
Rationale: Before proceeding to efficacy studies, it is imperative to determine the acute toxicity profile of the Test Compound. This establishes a safe dose range for subsequent experiments and provides critical information for hazard classification. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to achieve this.[7][8]
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of the Test Compound in a rodent model.
Animals: Healthy, nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley), typically 8-12 weeks old. A smaller number of animals is used in this stepwise procedure.[9]
Materials:
-
Test Compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, corn oil, or aqueous solution). The choice of vehicle should be based on the solubility of the Test Compound and should be non-toxic at the volume administered.[8][9]
-
Oral gavage needles
-
Standard animal cages and husbandry supplies
Procedure:
-
Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (for rats, withhold food but not water) before administration of the Test Compound.[10]
-
Dose Selection: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing data. In the absence of information, a starting dose of 300 mg/kg is often chosen.[10]
-
Administration: Administer the Test Compound as a single oral dose via gavage. The volume should not exceed 1 mL/100 g body weight for rodents (or 2 mL/100 g for aqueous solutions).[8][9]
-
Stepwise Procedure:
-
Dose a group of 3 animals at the selected starting dose.
-
If mortality occurs in 2 or 3 animals: The substance is classified at that dose level, and testing is stopped.
-
If mortality occurs in 1 animal: Re-dose another 3 animals at the same dose level.
-
If no mortality occurs: Proceed to the next higher fixed dose level with a new group of 3 animals.
-
-
Observation: Observe animals closely for the first 24 hours, paying special attention to the first 4 hours post-dosing. Continue observations daily for a total of 14 days.[10][11]
-
Clinical Signs: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns (e.g., tremors, convulsions, salivation, diarrhea, lethargy).[10]
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.
Data Analysis: The outcome is the classification of the substance into a toxicity class based on the observed mortality at specific dose levels, rather than a precise LD50 value. This information is then used to select appropriate, non-lethal doses for the efficacy studies.
Part 2: Evaluation of Anticonvulsant Efficacy
Rationale: Given that structurally similar 1,2,4-triazole derivatives have shown potent anticonvulsant effects, a primary application for the Test Compound could be in the treatment of epilepsy.[5] The Pentylenetetrazole (PTZ)-induced seizure model is a widely used and clinically validated screening tool for identifying compounds effective against generalized seizures, particularly absence (petit mal) seizures.[12][13][14] PTZ is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.[15][16]
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the ability of the Test Compound to protect against PTZ-induced clonic-tonic seizures in mice.
Animals: Male mice (e.g., C57BL/6 or Swiss albino), 6-8 weeks old.
Materials:
-
Test Compound
-
Pentylenetetrazole (PTZ)
-
Vehicle (for Test Compound)
-
Sterile 0.9% saline solution (for PTZ)
-
Standard positive control (e.g., Diazepam)
-
Observation chambers (e.g., Plexiglas)
-
Stopwatches
-
Syringes and needles for intraperitoneal (IP) injection
Experimental Workflow:
Caption: Workflow for the PTZ-induced seizure model.
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign animals to groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Diazepam, 4 mg/kg, IP)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, IP or PO)
-
-
Test Compound Administration: Administer the vehicle, positive control, or Test Compound at the predetermined doses. The timing of administration should be based on the expected peak plasma concentration of the compound (typically 30-60 minutes before PTZ injection for IP administration).
-
Habituation: Place each mouse individually into an observation chamber for a habituation period of at least 3 minutes before PTZ administration.[15][17]
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, IP) dissolved in sterile saline. The exact dose may need to be optimized for the specific mouse strain used.
-
Observation: Immediately after PTZ injection, start a stopwatch and observe each animal individually for 30 minutes.[15] Record the following parameters:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.
-
Latency to generalized clonic-tonic seizure: Time to the onset of a full seizure, characterized by loss of righting reflex and tonic hind limb extension.
-
Seizure Severity: Score the severity of the seizure using a standardized scale (see Table 2).
-
Protection: Note the number of animals in each group that do not exhibit a generalized clonic-tonic seizure within the 30-minute observation period.
-
Data Presentation:
| Table 1: Dosing and Administration for PTZ Model | |
| Parameter | Description |
| Animal Model | Male Swiss albino mice (20-25 g) |
| Groups | Vehicle, Positive Control (Diazepam), Test Compound (3 doses) |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) |
| Pre-treatment Time | 30-60 minutes before PTZ |
| PTZ Dose | 85 mg/kg, IP |
| Observation Period | 30 minutes post-PTZ injection |
| Table 2: Seizure Severity Scoring (Modified Racine Scale) | |
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks, head nodding |
| 3 | Clonic limb movements, forelimb clonus |
| 4 | Clonic-tonic seizures, loss of posture |
| 5 | Generalized tonic-clonic seizure with hind limb extension |
| 6 | Death |
Data Analysis:
-
Compare the mean latencies to seizure onset between the vehicle control group and the treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Analyze the percentage of animals protected from generalized seizures in each group using Fisher's exact test.
-
Compare seizure severity scores using a non-parametric test like the Kruskal-Wallis test. A significant increase in seizure latency and a decrease in severity score indicate potential anticonvulsant activity.
Part 3: Evaluation of Anti-inflammatory Efficacy
Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative diseases, and anti-inflammatory activity has been noted for triazole derivatives.[1][4] The carrageenan-induced paw edema model is a classic, highly reproducible model of acute inflammation used for screening potential anti-inflammatory drugs.[18][19] The subcutaneous injection of carrageenan elicits a biphasic inflammatory response. The later phase (3-6 hours) is characterized by neutrophil infiltration and the production of pro-inflammatory mediators like prostaglandins, which are targets for many non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Protocol 3: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of the Test Compound on acute inflammation in rats.
Animals: Male rats (e.g., Wistar or Sprague-Dawley), 150-200 g.
Materials:
-
Test Compound
-
Lambda Carrageenan (Type IV)
-
Vehicle (for Test Compound)
-
Sterile 0.9% saline solution
-
Standard positive control (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.[18]
Procedure:
-
Acclimation and Grouping: Acclimate rats for at least one week. Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, PO)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Test Compound Administration: Administer the vehicle, positive control, or Test Compound orally 60 minutes before carrageenan injection.[18]
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[20][21]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response is typically observed around 3-5 hours.[22][23]
-
Data Calculation:
-
Edema Volume (mL): Calculate the increase in paw volume for each animal at each time point: Edema = Vₜ - V₀.
-
Percentage Inhibition of Edema: Calculate the percentage inhibition of inflammation for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation:
| Table 3: Dosing and Measurement for Carrageenan Model | |
| Parameter | Description |
| Animal Model | Male Wistar rats (150-200 g) |
| Groups | Vehicle, Positive Control (Indomethacin), Test Compound (3 doses) |
| Route of Administration | Oral (PO) |
| Pre-treatment Time | 60 minutes before carrageenan |
| Inflammatory Agent | 1% Carrageenan (0.1 mL, sub-plantar) |
| Measurement Times | 0, 1, 2, 3, 4, and 5 hours post-carrageenan |
Data Analysis:
-
Compare the mean paw edema volume at each time point between the vehicle control and treated groups using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test.
-
A statistically significant reduction in paw volume in the Test Compound groups compared to the vehicle control group indicates anti-inflammatory activity.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of this compound. By first establishing a preliminary safety profile and then proceeding with validated models of anticonvulsant and anti-inflammatory activity, researchers can effectively screen and profile the therapeutic potential of this compound. Positive results in these models would warrant further investigation into the specific mechanisms of action and evaluation in more complex, chronic disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. umwelt-online.de [umwelt-online.de]
- 11. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 13. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 17. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Welcome to the technical support center for the synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and improve yields. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
I. Overview of Synthetic Strategies
The synthesis of this compound and its derivatives, often referred to as urazoles, typically involves the formation of a semicarbazide intermediate followed by a cyclization step. The efficiency of this process can be influenced by the choice of starting materials, reaction conditions, and purification techniques. Below is a generalized workflow that we will dissect in the troubleshooting section.
Caption: A generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My overall yield is consistently low. What are the most common causes?
Low overall yield can stem from issues at any stage of the synthesis. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Purity of Starting Materials: The quality of your aniline, phenyl isocyanate, or hydrazine derivatives is paramount. Impurities can lead to unwanted side reactions, consuming your reagents and complicating purification.
-
Inefficient Semicarbazide Formation: The initial reaction to form the phenyl semicarbazide intermediate may be incomplete. This could be due to suboptimal reaction conditions (temperature, solvent, stoichiometry) or the presence of moisture if using moisture-sensitive reagents like isocyanates.
-
Poor Cyclization Efficiency: The ring-closing step is often the most challenging. The choice of catalyst (acidic or basic), reaction temperature, and reaction time are critical parameters that need to be optimized.[1][2]
-
Product Degradation: The desired triazolone product might be susceptible to degradation under harsh reaction or work-up conditions.
-
Losses during Purification: Significant amounts of product can be lost during recrystallization or chromatography if the conditions are not optimized.
Caption: A troubleshooting flowchart for addressing low yields.
FAQ 2: I am observing multiple spots on my TLC after the cyclization step. What are the likely side products?
The formation of multiple products during cyclization is a common issue. The nature of these byproducts depends on the specific synthetic route, but can include:
-
Unreacted Semicarbazide: If the cyclization is incomplete, you will see the starting semicarbazide in your crude product.
-
Isomeric Products: Depending on the substituents and reaction conditions, formation of isomeric triazole products is possible.
-
Decomposition Products: Harsh basic or acidic conditions, or high temperatures, can lead to the decomposition of the starting material or the product.
-
Products from Side Reactions of Intermediates: Reactive intermediates in the cyclization pathway may undergo alternative reactions.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: A time-course study can help you determine the optimal reaction time to maximize product formation while minimizing byproduct generation.
-
Vary the Catalyst: If using a base-catalyzed cyclization, consider switching to an acid-catalyzed one, or vice-versa.[3] The reaction mechanism and selectivity can be highly dependent on the pH of the reaction medium.
-
Purify the Semicarbazide Intermediate: Ensuring the purity of the semicarbazide before cyclization can prevent the formation of byproducts from impurities in the starting materials.
FAQ 3: What are the best practices for the cyclization of the phenyl semicarbazide intermediate?
The cyclization step is critical for achieving a high yield. Both basic and acidic conditions have been successfully employed.[1][3]
| Parameter | Base-Catalyzed Cyclization (e.g., NaOH, KOH) | Acid-Catalyzed Cyclization (e.g., H₂SO₄, PPA) |
| Mechanism | Involves deprotonation to form a reactive anion that undergoes intramolecular nucleophilic attack.[4] | Involves protonation of a carbonyl group to increase its electrophilicity, facilitating ring closure. |
| Advantages | Often proceeds under milder temperature conditions. | Can be effective for less reactive substrates. |
| Disadvantages | Can lead to hydrolysis of ester or amide functionalities if present. | May cause degradation of sensitive functional groups. |
| Typical Solvents | Ethanol, water, or a mixture. | Can be run neat in the acid or in a high-boiling inert solvent. |
Experimental Protocol: Base-Catalyzed Cyclization
-
Dissolve the phenyl semicarbazide intermediate in a suitable solvent (e.g., 2% aqueous NaOH).[1]
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
FAQ 4: How can I improve the purity of my final product?
Effective purification is key to obtaining high-quality this compound.
-
Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, or mixtures with water.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate) is typically used.
-
Washing: Thoroughly washing the filtered crude product with appropriate solvents can remove many impurities before the final purification step.
III. Advanced Topic: One-Pot Synthesis
To improve efficiency and reduce waste, one-pot syntheses have been developed for similar triazole structures.[5] This approach avoids the isolation of intermediates, which can significantly improve the overall yield by minimizing handling losses.
Caption: A simplified representation of a one-pot synthesis of a 4-substituted triazolidinedione.[5]
Advantages of a One-Pot Approach:
-
Higher Overall Yield: Minimizes losses from intermediate isolation and purification steps.
-
Time and Resource Efficient: Reduces the number of reaction vessels, solvents, and work-up procedures.
-
Greener Chemistry: Often leads to less solvent waste.[5]
Challenges of a One-Pot Approach:
-
Compatibility of Reagents: All reagents and intermediates must be compatible with the reaction conditions of subsequent steps.
-
Optimization Complexity: Optimizing a multi-step, one-pot reaction can be more challenging than optimizing individual steps.
IV. References
-
Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256. Available from: --INVALID-LINK--
-
Wikipedia. (n.d.). 4-Phenyl-1,2,4-triazole-3,5-dione. Retrieved from: --INVALID-LINK--
-
Dobosz, M., & Pitucha, M. (2003). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Acta poloniae pharmaceutica, 60(1), 59-62. Available from: --INVALID-LINK--
-
Madding, G. D., et al. (1995). Process for the preparation of triazolone compounds. Google Patents. EP0668857B1. Available from: --INVALID-LINK--
-
Ho, T.-L., et al. (2010). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). ResearchGate. Available from: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Phenyl-1,2,4-triazoline-3,5-dione 97%. Retrieved from: --INVALID-LINK--
-
Braden, T. M., et al. (2007). A Convergent Kilogram-Scale Synthesis of the PPARα Agonist LY518674: Discovery of a Novel Acid-Mediated Triazolone Synthesis. Organic Process Research & Development, 11(3), 431-438. Available from: --INVALID-LINK--
-
A Professional Manufacturer of Pharmaceutical Intermediates. (n.d.). 2-(1-Methylpropyl)-3H-1,2,4-Triazole-3-One: A Key Intermediate for Itraconazole Synthesis. Retrieved from: --INVALID-LINK--
-
Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 433-448. Available from: --INVALID-LINK--
-
Cookson, R. C., et al. (1967). Reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with conjugated dienes. The Journal of Organic Chemistry, 32(9), 2928-2930. Available from: --INVALID-LINK--
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. Available from: --INVALID-LINK--
-
Cretu, O. D., et al. (2012). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 77(11), 1461-1471. Available from: --INVALID-LINK--
References
- 1. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0668857B1 - Process for the preparation of triazolone compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Welcome to the dedicated technical support guide for the synthesis and optimization of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and optimize for yield and purity.
Overview of the Core Synthesis
The synthesis of this compound (and its thione analogs) is a cornerstone reaction in medicinal chemistry, producing a scaffold present in numerous biologically active compounds. The most prevalent and reliable method involves a two-step, one-pot process:
-
Intermediate Formation: Nucleophilic addition of semicarbazide to phenyl isocyanate to form the key intermediate, 1-phenyl-4-carbamoylsemicarbazide (also known as 4-phenylsemicarbazide-1-carboxamide).
-
Intramolecular Cyclization: Base-catalyzed intramolecular cyclization of the semicarbazide intermediate, which involves the elimination of water to form the stable 1,2,4-triazol-3-one ring.[1][2]
Understanding the nuances of each step is critical for successful optimization.
Caption: General workflow for the synthesis of 4-phenyl-1,2,4-triazol-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent quality to control in this synthesis?
A1: The purity of the phenyl isocyanate is paramount. Isocyanates are highly susceptible to hydrolysis, reacting with ambient moisture to form an unstable carbamic acid, which quickly decomposes to aniline and carbon dioxide. The aniline can then react with another molecule of phenyl isocyanate to form N,N'-diphenylurea, a common and often difficult-to-remove impurity. Always use freshly opened or distilled phenyl isocyanate for best results.
Q2: Why is a base required for the cyclization step, and which one should I choose?
A2: The base serves two purposes. First, if you start with semicarbazide hydrochloride, a weaker base (like sodium acetate) is needed to neutralize the HCl salt and free the nucleophilic amine. Second, and more importantly, a stronger base (typically an aqueous solution of sodium or potassium hydroxide) is required for the cyclization.[2][3] The base deprotonates one of the amide nitrogens in the semicarbazide intermediate, creating a more potent nucleophile that attacks the carbonyl carbon, leading to ring closure and subsequent dehydration. Insufficiently basic conditions will result in incomplete cyclization.
Q3: How can I effectively monitor the progress of both reaction stages?
A3: Thin-Layer Chromatography (TLC) is the most effective method.
-
Stage 1 (Intermediate Formation): Co-spot your reaction mixture with the phenyl isocyanate and semicarbazide starting materials. The reaction is complete when the spot corresponding to the limiting reagent (usually phenyl isocyanate) has disappeared, and a new, more polar spot for the semicarbazide intermediate appears.
-
Stage 2 (Cyclization): Monitor the disappearance of the intermediate spot and the appearance of the final product spot. The triazolone product is typically less polar than the open-chain semicarbazide intermediate. A mobile phase of 20-40% ethyl acetate in hexane is often a good starting point for TLC analysis.
Q4: My final product is an off-white or yellowish powder, not pure white. Is this normal?
A4: While a slightly off-white color can be common for crude products, a significant yellow or brown tint often indicates the presence of impurities, possibly from side reactions or degradation due to excessive heat during cyclization or drying. A single recrystallization from a suitable solvent like ethanol or an ethanol/water mixture should yield a pure white crystalline solid.[4]
Troubleshooting Guide
This guide addresses specific experimental failures. Follow the logical flow to diagnose and solve the issue.
Caption: Troubleshooting decision tree for common synthesis problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Phenyl Isocyanate: The isocyanate has reacted with moisture, reducing the amount available for the reaction.[5]2. Incomplete Cyclization: Reaction conditions (base concentration, temperature, time) were insufficient to close the ring.[2]3. Product Loss During Workup: The product is somewhat soluble in water. Incorrect pH during precipitation or excessive washing can lead to loss. | 1. Use a fresh bottle of phenyl isocyanate or distill it immediately before use. Run the reaction under an inert atmosphere (N₂ or Ar).2. Ensure the use of a sufficiently strong base (e.g., 8% aqueous NaOH) and reflux for at least 4 hours.[3]3. After cyclization, cool the reaction mixture and carefully acidify with dilute HCl to a pH of 5-6 to ensure complete precipitation. Wash the filtered solid with cold water sparingly. |
| Major Impurity Identified as N,N'-Diphenylurea | 1. Wet Solvent or Reagents: Presence of water in the reaction leads to the formation of aniline from phenyl isocyanate, which then reacts to form diphenylurea.2. Contaminated Phenyl Isocyanate: The starting material was already partially hydrolyzed. | 1. Use anhydrous solvents. Ensure semicarbazide hydrochloride is thoroughly dried before use.2. Purify the phenyl isocyanate via distillation. Diphenylurea is much less soluble in ethanol than the triazolone product, so it can often be removed during recrystallization. |
| Reaction Stalls at the Semicarbazide Intermediate | 1. Insufficiently Basic Conditions: The base is not strong enough or concentrated enough to facilitate the deprotonation and subsequent nucleophilic attack required for cyclization.[1]2. Low Reaction Temperature: The activation energy for the intramolecular cyclization is not being met. | 1. Switch from a weak base (like sodium acetate) to a strong base (like 8-10% NaOH or KOH) for the cyclization step.[2][3]2. Ensure the reaction mixture is heated to reflux (typically >100°C in aqueous ethanol) and maintained at that temperature. |
| Difficulty Purifying the Final Product | 1. Complex Mixture of Byproducts: Multiple side reactions may have occurred due to excessive heat or impure reagents.2. Product Oiling Out: The product separates as an oil instead of a solid during recrystallization, trapping impurities. | 1. If recrystallization fails, column chromatography may be necessary. Use a silica gel stationary phase with an ethyl acetate/hexane mobile phase.2. During recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Detailed Experimental Protocol
This protocol is a robust starting point for optimization.
Materials:
-
Semicarbazide Hydrochloride (1.0 eq)
-
Phenyl Isocyanate (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Intermediate Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend semicarbazide hydrochloride (1.0 eq) in ethanol (approx. 5 mL per gram of semicarbazide HCl).
-
Slowly add phenyl isocyanate (1.0 eq) to the suspension at room temperature with vigorous stirring. A mild exotherm may be observed.
-
Stir the mixture at room temperature for 1 hour. The suspension will thicken as the 1-phenyl-4-carbamoylsemicarbazide intermediate precipitates.
-
Monitor the reaction by TLC until the phenyl isocyanate spot is consumed.
-
-
Cyclization:
-
To the flask containing the intermediate suspension, add an 8% aqueous solution of sodium hydroxide (w/v, 2.0 eq of NaOH).[3]
-
Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. The suspension should dissolve to form a clear, homogeneous solution.
-
Monitor the disappearance of the intermediate by TLC.
-
-
Workup and Purification:
-
After the cyclization is complete, cool the reaction mixture to room temperature in an ice bath.
-
Slowly and with stirring, acidify the solution with concentrated HCl until the pH is approximately 5-6. A voluminous white precipitate will form.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 60-70°C.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure white crystals by vacuum filtration and dry to a constant weight. (Expected Melting Point: ~220-224°C).
-
Optimization of Reaction Parameters
The following table summarizes key parameters and their expected impact on the reaction outcome.
| Parameter | Variation | Effect on Yield | Effect on Purity | Rationale & Expert Insight |
| Base Concentration (Cyclization) | 2% NaOH vs. 8% NaOH | Increases | Neutral | A higher concentration of the strong base more effectively drives the deprotonation of the intermediate, shifting the equilibrium towards the cyclized product as described in similar triazole syntheses.[2][3] |
| Cyclization Time | 1 hour vs. 4 hours | Increases | Increases | The intramolecular cyclization is the rate-limiting step. Shorter times lead to incomplete conversion, leaving unreacted intermediate which complicates purification. |
| Cyclization Temperature | 80°C vs. Reflux (>100°C) | Increases | Neutral | The dehydration and ring-closure step has a significant activation energy barrier. Reflux temperatures are necessary to ensure a reasonable reaction rate. |
| Precipitation pH | pH 2-3 vs. pH 5-6 | Increases | Neutral | The triazolone product has both weakly acidic (N-H) and basic (triazole nitrogens) character. The isoelectric point, where solubility is minimal, is around pH 5-6. Over-acidification can lead to the formation of a soluble hydrochloride salt of the product, thus reducing the isolated yield. |
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one - Google Patents [patents.google.com]
- 5. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
Technical Support Center: Investigating Neurotoxicity of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives
Last Updated: 2026-01-04
Welcome to the technical support resource for researchers investigating the neurotoxic potential of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives. This guide is structured to address common challenges and frequently asked questions encountered during experimental workflows. It combines established protocols with field-proven insights to ensure the integrity and reproducibility of your findings.
Section 1: Foundational Concepts & Experimental Design FAQs
This section addresses initial questions regarding the mechanisms of neurotoxicity and the selection of appropriate experimental models.
Q1: What are the primary hypothesized mechanisms of neurotoxicity for triazole-based compounds?
A1: While the specific mechanisms for this compound derivatives are an active area of research, the broader class of triazole compounds has been linked to several neurotoxic pathways. Your investigation should prioritize assessing endpoints related to:
-
Mitochondrial Dysfunction: Many pesticides and fungicides with a triazole core structure are known to impair mitochondrial function.[1] This can manifest as decreased ATP production, a reduction in mitochondrial membrane potential (MMP), and impaired oxidative respiration.[1]
-
Oxidative Stress: A common consequence of mitochondrial impairment is the overproduction of reactive oxygen species (ROS).[2] This imbalance between ROS generation and the cell's antioxidant defenses can lead to damage of lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[3][4]
-
Apoptosis Induction: Oxidative stress and mitochondrial damage are potent triggers for programmed cell death, or apoptosis.[2][3] Key markers to investigate include the activation of caspase enzymes (e.g., caspase-3) and changes in plasma membrane symmetry (e.g., Annexin V staining).
-
Alterations in CNS Signaling: Some triazole fungicides have been shown to affect central nervous system (CNS) catecholamines, leading to behavioral changes like hyperactivity in animal models.[5] While many triazole derivatives are explored for their anticonvulsant properties with minimal neurotoxicity, this highlights the diverse and structure-dependent effects on the CNS.[6][7]
Q2: Which in vitro neuronal cell models are most appropriate for an initial neurotoxicity screen of these derivatives?
A2: The human neuroblastoma SH-SY5Y cell line is the most widely used and recommended model for initial screening due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.[1][8]
-
Undifferentiated SH-SY5Y Cells: These cells are proliferative and suitable for high-throughput screening of cell viability (e.g., using an MTT assay). They provide a robust, preliminary indication of a compound's cytotoxic potential.
-
Differentiated SH-SY5Y Cells: For more nuanced mechanistic studies, it is highly recommended to differentiate the cells. Differentiation, typically achieved with retinoic acid (RA) and sometimes followed by Brain-Derived Neurotrophic Factor (BDNF), arrests the cell cycle and extends neurites, creating a more neuron-like model.[9][10] Differentiated cells can exhibit greater sensitivity to neurotoxic insults.[8]
For secondary validation or more complex studies, consider using primary cortical neurons from rodents or human iPSC-derived neurons, which offer higher physiological relevance but are more complex to maintain.[11]
Section 2: Troubleshooting Core Neurotoxicity Assays
This section provides practical advice for common issues encountered with standard neurotoxicity assays.
Subsection 2.1: Cell Viability Assays (MTT, LDH)
Q3: My MTT assay results show high variability between replicate wells. What are the common causes and solutions?
A3: High variability in MTT assays is a frequent issue that can often be traced to several factors. The MTT assay relies on the mitochondrial reduction of a tetrazolium salt to a colored formazan product, so any factor affecting cell metabolism or the formazan crystals can introduce error.
Troubleshooting MTT Assay Variability
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Formazan Solubilization | The formazan crystals are insoluble in aqueous medium and must be fully dissolved in an organic solvent (like DMSO or isopropanol) for accurate absorbance readings. Undissolved crystals will lead to artificially low readings. | After adding the solubilization solvent, place the plate on an orbital shaker for at least 10-15 minutes. Visually inspect each well under a microscope to ensure all crystals are dissolved before reading the plate. |
| Cell Clumping/Uneven Seeding | SH-SY5Y cells can grow in clumps. If cells are not evenly distributed in the wells, the starting cell number will vary, leading to inconsistent metabolic activity and MTT reduction. | Create a single-cell suspension before seeding by gently triturating the cells with a pipette. After seeding, gently rock the plate in a cross pattern to ensure even distribution before placing it in the incubator. |
| Interference from Compound Color/Precipitation | If your triazolone derivative is colored or precipitates at the concentrations tested, it can interfere with the absorbance reading (typically at 570 nm), leading to false results. | Run a parallel "compound-only" control plate without cells. Subject this plate to the entire MTT protocol. Subtract the background absorbance of your compound from the absorbance of the wells with cells. |
| Edge Effects | Wells on the perimeter of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and temperature. This can stress the cells and alter their metabolic rate. | Avoid using the outermost wells for experimental conditions. Fill these "buffer" wells with sterile PBS or media to minimize evaporation from the inner wells. |
Q4: My vehicle control (e.g., DMSO) is showing significant toxicity. How do I address this?
A4: Vehicle-induced toxicity can confound your results by masking the specific effects of your test compound.
-
Check DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.5%, and absolutely no higher than 1%. Higher concentrations are cytotoxic to most neuronal cell lines. Recalculate your dilutions to ensure you are within this limit.
-
Assess DMSO Quality: Use a high-purity, sterile-filtered, anhydrous grade of DMSO specifically intended for cell culture. Older or improperly stored DMSO can degrade to toxic byproducts.
-
Evaluate Cell Sensitivity: Differentiated SH-SY5Y cells can be more sensitive to solvents than their undifferentiated counterparts. Consider performing a DMSO dose-response curve (e.g., 0.1% to 2%) on your specific cell model to determine the highest non-toxic concentration.
Subsection 2.2: Oxidative Stress & Apoptosis Assays
Q5: I am not detecting an increase in Reactive Oxygen Species (ROS) with the DCFH-DA probe, even though I see cytotoxicity. Is the experiment failing?
A5: Not necessarily. While ROS production is a common mechanism, its absence could be revealing. Here's how to troubleshoot:
-
Timing is Critical: ROS production can be a rapid and transient event. The peak may occur within minutes to a few hours after compound exposure. If you are measuring at a late time point (e.g., 24 hours), the initial burst may have resolved, even though the downstream damage leading to cell death has already occurred. Solution: Perform a time-course experiment, measuring ROS at multiple early time points (e.g., 30 min, 1h, 2h, 4h, 6h).
-
Include a Positive Control: Always include a positive control to ensure the assay is working correctly. A common and effective positive control is hydrogen peroxide (H₂O₂) or the mitochondrial complex I inhibitor, Rotenone.[8]
-
Consider Alternative Mechanisms: If you still don't detect ROS despite seeing cell death, it strongly suggests your triazolone derivative may be acting through a different pathway. The neurotoxicity may be initiated by direct mitochondrial enzyme inhibition, disruption of calcium homeostasis, or another mechanism that does not involve a significant ROS burst.[3][12] This is a valid and important scientific finding.
Q6: How can I distinguish between apoptosis and necrosis in my cell model?
A6: This is a crucial mechanistic question. The mode of cell death provides significant insight into the compound's toxicity profile. Using a combination of assays is the most robust approach.
-
Dual Staining with Annexin V and Propidium Iodide (PI): This is the gold standard method, typically analyzed by flow cytometry or fluorescence microscopy.
-
Apoptosis: In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. The membrane remains intact, so the cell excludes PI. (Annexin V positive, PI negative).
-
Late Apoptosis/Secondary Necrosis: In later stages, the membrane loses integrity, and the cell becomes permeable to PI, which stains the nucleus. (Annexin V positive, PI positive).
-
Necrosis: This is characterized by a primary loss of membrane integrity, so the cell is immediately permeable to PI without the initial PS flip. (Annexin V negative, PI positive).[12]
-
-
Caspase Activity Assays: Apoptosis is an active, energy-dependent process executed by caspase enzymes. Measuring the activity of effector caspases like caspase-3 or caspase-7 is a specific indicator of apoptosis.[13]
-
Morphological Assessment: Using a nuclear stain like Hoechst 33342, apoptotic cells will exhibit condensed, fragmented chromatin, whereas necrotic cells will have a swollen nucleus that eventually lyses.
By combining these methods, you can confidently determine the primary mode of cell death induced by your compounds.
Section 3: Visualized Workflows and Pathways
Hypothetical Neurotoxic Signaling Pathway
The following diagram illustrates a potential cascade of events leading to neurotoxicity, integrating the mechanisms discussed above.
Caption: A potential pathway of triazolone-induced neurotoxicity.
Experimental Screening Workflow
This workflow outlines a logical progression for characterizing the neurotoxic potential of a library of derivatives.
Caption: A tiered workflow for neurotoxicity screening.
Section 4: Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your triazolone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
Protocol 2: ROS Detection using DCFH-DA
-
Cell Seeding & Differentiation: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate. Differentiate as required by your experimental plan (e.g., using 10 µM retinoic acid for 5-7 days).[10]
-
Probe Loading: Remove the culture medium and wash cells once with warm Hank's Balanced Salt Solution (HBSS). Add 100 µL of 10 µM DCFH-DA in HBSS to each well. Incubate for 30 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells once with HBSS to remove excess probe. Add 100 µL of your compound dilutions (prepared in HBSS). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Measurement: Immediately begin reading the fluorescence (Excitation ~485 nm, Emission ~535 nm) every 5 minutes for 1-2 hours using a kinetic plate reader.
-
Analysis: Plot the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the rate of ROS production.
References
- 1. Neurotoxicity assessment of triazole fungicides on mitochondrial oxidative respiration and lipids in differentiated human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Welcome to the technical support center for the synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and safe synthesis.
I. Synthetic Overview & Key Challenges
The most common and scalable synthetic route to this compound involves a two-step process:
-
Formation of 4-Phenylsemicarbazide: The reaction of phenylhydrazine with urea.
-
Cyclization: The subsequent reaction of 4-phenylsemicarbazide with formic acid to yield the desired triazolone.
While seemingly straightforward, scaling up this synthesis presents several challenges, including managing reaction exotherms, controlling side reactions, and achieving high purity of the final product. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
Step 1: Synthesis of 4-Phenylsemicarbazide from Phenylhydrazine and Urea
This initial step is critical for the overall success of the synthesis. The primary reaction is the nucleophilic attack of phenylhydrazine on the carbonyl group of urea, followed by the elimination of ammonia.
Question 1: My reaction mixture of phenylhydrazine and urea is turning dark and forming a lot of tar-like material, leading to a low yield of 4-phenylsemicarbazide. What is happening and how can I prevent this?
Answer: This is a common issue when scaling up the reaction and is often due to side reactions at elevated temperatures. Phenylhydrazine is susceptible to oxidation and decomposition, especially in the presence of impurities or localized overheating.
-
Causality: The reaction between phenylhydrazine and urea is exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting the degradation of phenylhydrazine and the formation of polymeric byproducts.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a strict temperature profile. The reaction is typically carried out in water, and the temperature should be carefully controlled, ideally not exceeding 100-110°C. Use a well-calibrated reactor with efficient stirring and a cooling system.
-
Rate of Addition: Instead of adding all reactants at once, consider a controlled, portion-wise, or slow continuous addition of phenylhydrazine to the heated urea solution. This will help to manage the exotherm.
-
Inert Atmosphere: While not always necessary at a small scale, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if the reaction is run for an extended period.
-
Purity of Reactants: Ensure the use of high-purity phenylhydrazine and urea. Impurities can catalyze decomposition.
-
Question 2: I am having difficulty isolating pure 4-phenylsemicarbazide from the reaction mixture. It seems to be contaminated with unreacted urea.
Answer: The solubility profiles of 4-phenylsemicarbazide and urea can make separation by simple crystallization challenging.
-
Causality: Both urea and 4-phenylsemicarbazide have some solubility in hot water, which is the typical reaction solvent. Upon cooling, if the concentration of unreacted urea is high, it can co-precipitate with the product.
-
Troubleshooting & Optimization:
-
Stoichiometry: Ensure the use of a slight excess of urea to drive the reaction to completion and consume as much of the more hazardous phenylhydrazine as possible.
-
Purification via Hydrochloride Salt: A robust method for purification involves the conversion of the crude 4-phenylsemicarbazide to its hydrochloride salt.[1] The hydrochloride salt has different solubility characteristics and can be selectively precipitated from an alcoholic solution by the addition of concentrated hydrochloric acid, leaving unreacted urea in the filtrate. The purified hydrochloride salt can then be neutralized with a base to regenerate the pure 4-phenylsemicarbazide.
-
Washing: Thoroughly wash the isolated crude product with cold water to remove any residual urea.
-
Step 2: Cyclization of 4-Phenylsemicarbazide with Formic Acid
This step involves the dehydrative cyclization of 4-phenylsemicarbazide in the presence of formic acid to form the 1,2,4-triazol-3-one ring.
Question 3: The cyclization reaction is slow, and I am observing the formation of side products. How can I improve the reaction rate and selectivity?
Answer: Incomplete cyclization and the formation of byproducts are often related to reaction conditions and the purity of the starting material.
-
Causality: The cyclization requires the removal of a molecule of water. Insufficient heating or a non-optimal concentration of formic acid can lead to an incomplete reaction. Side reactions can occur if the temperature is too high or if the reaction is prolonged unnecessarily.
-
Troubleshooting & Optimization:
-
Formic Acid Concentration: Use a sufficient excess of formic acid to act as both a reagent and a solvent. Typically, an 85-98% concentration of formic acid is effective.
-
Temperature and Reaction Time: The reaction is usually conducted at reflux. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
Purity of 4-Phenylsemicarbazide: Ensure the starting material is pure. Impurities from the previous step can interfere with the cyclization.
-
Question 4: After the cyclization reaction, I am left with a dark-colored product that is difficult to purify. What is the cause of the discoloration, and how can I obtain a cleaner product?
Answer: Discoloration is often due to the formation of colored impurities or degradation products.
-
Causality: Formic acid can cause some charring at elevated temperatures. Also, any residual phenylhydrazine from the first step can degrade under acidic conditions to form colored byproducts.
-
Troubleshooting & Optimization:
-
Purification of Intermediate: The best approach is to start with pure 4-phenylsemicarbazide.
-
Decolorization: The crude product can be decolorized by treating a solution of the product with activated charcoal before recrystallization.
-
Recrystallization Solvent: Choose an appropriate solvent for recrystallization. Ethanol or a mixture of ethanol and water is commonly used. A well-executed recrystallization should yield a white to off-white crystalline product.
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of 4-Phenylsemicarbazide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylhydrazine | 108.14 | 108.1 g | 1.0 |
| Urea | 60.06 | 90.1 g | 1.5 |
| Water | 18.02 | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add urea and 200 mL of water.
-
Heat the mixture with stirring until the urea is completely dissolved.
-
Heat the solution to 95-100°C.
-
Slowly add phenylhydrazine from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 110°C.
-
After the addition is complete, continue to heat the mixture at 100°C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water (2 x 100 mL).
-
Dry the crude 4-phenylsemicarbazide. The expected yield is 70-80%.
Protocol 2: Cyclization to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Phenylsemicarbazide | 151.17 | 15.1 g | 0.1 |
| Formic Acid (98%) | 46.03 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylsemicarbazide and formic acid.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound. The expected yield is 85-95%.
IV. Visualization of Workflow & Mechanisms
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for the synthesis of this compound.
V. Safety Considerations
-
Phenylhydrazine: This substance is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects.[2][3][4][5][6] Always handle phenylhydrazine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also flammable.[7][8][9] Handle with care in a fume hood, and wear appropriate PPE. Keep away from ignition sources.
-
Reaction Exotherms: Be aware of the potential for exothermic reactions, especially during the formation of 4-phenylsemicarbazide. Implement proper temperature control and consider controlled addition of reagents for large-scale syntheses.
VI. References
-
Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). Phenylhydrazine - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Formic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from --INVALID-LINK--
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: formic acid. Retrieved from --INVALID-LINK--
-
MiteGone. (2016). Safe use and Handling of Liquid Formic Acid. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2015). SAFETY DATA SHEET - Phenylhydrazine hydrochloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Phenylhydrazine - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Ricca Chemical Company. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. riccachemical.com [riccachemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. geneseo.edu [geneseo.edu]
- 9. chemos.de [chemos.de]
Technical Support Center: Overcoming Poor Solubility of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives
Welcome to the technical support center for 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of poor aqueous solubility associated with this class of compounds. By understanding the underlying principles and employing the strategies outlined below, you can enhance the reliability and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your research, providing explanations and actionable solutions.
Issue 1: My this compound derivative shows negligible solubility in aqueous buffers, impacting my biological assays.
Root Cause Analysis: this compound and its derivatives often possess a crystalline structure with strong intermolecular forces. The phenyl group contributes to the hydrophobicity of the molecule, while the triazolone ring's capacity for hydrogen bonding is often not sufficient to overcome the energy required to break the crystal lattice and interact with water molecules. This low aqueous solubility is a major hurdle for formulation development and can lead to inaccurate assay results.[1][2]
Solutions:
A multi-pronged approach, starting with simpler methods, is recommended.
1. Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[3][4] These solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar solutes.[5]
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Prepare a high-concentration stock solution of your triazolone derivative in a suitable water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).
-
Create a series of aqueous buffer solutions containing varying percentages of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add a small, consistent volume of your stock solution to each buffer-co-solvent mixture.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
The highest percentage of co-solvent that does not cause precipitation and does not interfere with your assay should be selected.
Table 1: Common Co-solvents for Preclinical Formulations [6]
| Co-solvent | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (in vitro), < 5% (in vivo) | High solubilizing power, but can have cellular effects. |
| Ethanol | 1-10% | Generally well-tolerated. |
| Propylene Glycol (PG) | 10-60% | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 20-70% | Low toxicity and good solubilizing properties. |
2. pH Adjustment: For derivatives with ionizable groups, altering the pH of the medium can dramatically increase solubility. The parent 1,2,4-triazole has a pKa of 10.26, indicating it is a weak base.[7] Depending on the substituents, your derivative may be acidic or basic.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of your solid triazolone derivative to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to identify the pH at which solubility is maximal.
Issue 2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for cell-based assays.
Root Cause Analysis: This phenomenon, often termed "precipitation upon dilution," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid dispersion of the DMSO leads to a localized supersaturation of your compound, exceeding its aqueous solubility limit and causing it to precipitate.
Solutions:
1. Surfactant-aided Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8][9] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[10]
Experimental Protocol: Micellar Solubilization
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.[3]
-
Prepare a series of aqueous buffer solutions containing the surfactant at concentrations above its CMC.
-
Prepare your triazolone derivative stock solution in a minimal amount of a suitable organic solvent.
-
Slowly add the stock solution to the surfactant-containing buffer while vortexing or stirring to facilitate micellar encapsulation.
-
Visually inspect for any signs of precipitation.
Caption: Micellar encapsulation of a triazolone derivative.
2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[11] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.[1][12][13]
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.[14]
-
Weigh out the triazolone derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be dissolved in an aqueous buffer.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Issue 3: I need a solid formulation for in vivo studies, but my compound's poor solubility leads to low bioavailability.
Root Cause Analysis: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed.[1] Poorly soluble compounds often exhibit a low dissolution rate, which becomes the rate-limiting step for absorption, leading to poor and variable bioavailability. This is a characteristic of Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[15]
Solution: Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[16][17] This can be achieved by methods such as melting or solvent evaporation.[15] The resulting solid product enhances the dissolution rate by several mechanisms, including:
-
Particle size reduction: The drug is molecularly dispersed or present as amorphous nanoparticles in the carrier.[16]
-
Increased wettability: The hydrophilic carrier improves the contact of the drug with the aqueous medium.
-
Conversion to an amorphous state: The high-energy amorphous form of the drug is more soluble than its crystalline counterpart.[16]
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[16]
-
Dissolve both your triazolone derivative and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof).
-
Attach the flask containing the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a suitable temperature.
-
A solid film will form on the inner wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid can be scraped and pulverized into a fine powder for further formulation.
Caption: Workflow for preparing solid dispersions.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for dissolving this compound derivatives?
A1: Besides water, where they are poorly soluble, these derivatives generally show better solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[18] They may also dissolve in alcohols like methanol and ethanol, especially with heating.[19] However, for biological experiments, the use of these organic solvents should be minimized.
Q2: Can I use micronization to improve the solubility of my compound?
A2: Micronization, which reduces particle size, primarily increases the dissolution rate rather than the intrinsic or equilibrium solubility.[3] While this can be beneficial for improving bioavailability, it may not be sufficient for achieving the desired concentration in in vitro assays if the intrinsic solubility is very low.
Q3: Are there any safety concerns with the solubilizing agents you've suggested?
A3: Yes, it is crucial to consider the potential toxicity of any excipient. DMSO can have pleiotropic effects on cells. Some surfactants can cause cell lysis at high concentrations. Cyclodextrins are generally considered safe, but some derivatives can exhibit renal toxicity at high doses when administered parenterally.[11] Always consult the literature for the acceptable concentration limits of these excipients in your specific application and cell type.
Q4: How do I choose the best solubilization strategy for my specific derivative?
A4: The optimal strategy depends on the physicochemical properties of your specific compound, the requirements of your experiment (in vitro vs. in vivo), and the desired final formulation. A systematic approach is recommended:
-
Characterize the physicochemical properties of your compound (pKa, logP, melting point).
-
Start with simple methods like pH adjustment (if applicable) and co-solvents.
-
If these are insufficient, explore more advanced techniques like using surfactants, cyclodextrins, or preparing solid dispersions.
-
Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 18. Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: De-risking the 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Scaffold
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold. This document provides practical, in-depth guidance on identifying and mitigating potential safety liabilities through strategic structural modification. The content is structured in a question-and-answer format to directly address common challenges encountered during the drug discovery process.
Frequently Asked Questions (FAQs): Foundational Safety Strategies
This section addresses high-level strategic questions regarding the inherent properties of the 4-phenyl-1,2,4-triazol-3-one core and general approaches to improving its safety profile.
Q1: What are the primary, predictable safety concerns associated with the this compound scaffold?
A: The primary safety concerns are not typically from the triazolone core itself, which is a relatively stable heterocyclic system found in many bioactive molecules, but rather from the appended phenyl group and the overall physicochemical properties of the molecule.[1][2] Key areas of concern include:
-
Metabolic Liabilities of the Phenyl Ring: The phenyl group is the most common ring system in marketed drugs but is often a source of metabolic instability.[3][4] It is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the para-position. This can lead to the formation of reactive metabolites, such as arene oxides, which are electrophilic and can covalently bind to cellular macromolecules, potentially causing hepatotoxicity or idiosyncratic adverse drug reactions.[5]
-
Lipophilicity-Driven Off-Target Effects: The phenyl group contributes significantly to the molecule's lipophilicity. High lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and non-specific binding to unintended biological targets, including an increased risk of phospholipidosis.[3][6]
-
hERG Channel Inhibition: A common off-target effect for many scaffolds, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a major concern for cardiotoxicity, as it can lead to potentially fatal QT prolongation.[7][8][9] While not inherent to the triazolone itself, the overall molecule's lipophilicity and the presence of basic nitrogen atoms can contribute to hERG binding.
-
Genotoxicity: The formation of reactive metabolites can also lead to DNA damage, resulting in mutagenicity. This is a critical safety hurdle that must be assessed early.[10][11]
Q2: What are the most effective strategies for modifying the phenyl ring to reduce metabolic and toxicity risks?
A: The most effective and widely adopted strategy is bioisosteric replacement . This involves substituting the phenyl ring with a different chemical group that preserves the necessary biological activity while improving the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile.[3][12]
The causality behind this choice is to replace the metabolically vulnerable and lipophilic phenyl ring with a group that is either more polar, less prone to oxidative metabolism, or directs metabolism away from reactive pathways.
Table 1: Common Bioisosteric Replacements for the Phenyl Ring
| Bioisostere Example | Typical Effect on Properties | Rationale for Safety Improvement |
| Pyridine or other Heteroarenes | Increases polarity, reduces LogP, can act as H-bond acceptor. | Improved solubility and reduced lipophilicity can decrease off-target toxicity. The nitrogen atom can alter the electronic properties of the ring, reducing its susceptibility to certain CYP-mediated oxidations.[13] |
| Bicyclo[1.1.1]pentane (BCP) | Significantly reduces lipophilicity, increases solubility, conformationally rigid. | As a saturated, non-aromatic mimic, BCP is not susceptible to oxidative metabolism that forms reactive arene oxides, thus mitigating a key toxicity pathway.[4] |
| Cubane | Provides a 3D vector for substituents, metabolically robust. | The rigid, saturated cage structure is highly resistant to metabolic degradation, enhancing stability and reducing the chance of forming toxic metabolites.[4] |
| Fluorine Substitution (e.g., 4-fluorophenyl) | Blocks a potential site of metabolism, can lower pKa of adjacent groups. | Placing a fluorine atom at a common site of metabolism (like the para-position) sterically and electronically hinders CYP-mediated oxidation at that site, forcing metabolism down alternative, potentially safer pathways.[5] |
Q3: Beyond the phenyl ring, can the triazolone core be modified to enhance safety?
A: Yes, modifications to the triazolone core or its substituents, while less common for mitigating primary metabolic issues, can be crucial for fine-tuning physicochemical properties that indirectly influence safety.
-
Modulating Lipophilicity and Solubility: Introducing small polar groups (e.g., hydroxyl, small ethers) on alkyl substituents attached to the triazolone can improve solubility and reduce overall lipophilicity, which is a key strategy for reducing hERG liability and other off-target effects.[3]
-
Altering Metabolic Stability: While the triazolone ring is generally stable, adjacent alkyl chains can be sites of metabolism. Introducing steric hindrance or replacing a labile C-H bond with a more stable group (e.g., fluorine) can improve metabolic stability.[13]
-
Removing or Masking Basic Centers: If the overall molecule contains a basic nitrogen that contributes to hERG binding, modifying the structure to reduce its basicity (pKa) can be a viable strategy to mitigate cardiotoxicity.
Troubleshooting Guides: Addressing Experimental Issues
This section provides step-by-step guidance for specific, challenging scenarios you may encounter during your experimental work.
Q: My new analog shows significant cytotoxicity in an MTT assay. What are the likely structural culprits and how do I troubleshoot this?
A: An unexpected positive result in a cytotoxicity assay like the MTT assay, which measures the reduction of cell viability, points to either a specific on-target toxicity, a non-specific off-target effect, or the formation of a toxic metabolite.[14][15][16] The troubleshooting process should be a systematic de-risking effort.
Logical Troubleshooting Flow for Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[17][18] The principle lies in the conversion of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[14][15]
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of your test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Q: My compound tested positive in an Ames test. What does this signify and what are my next steps?
A: A positive Ames test is a significant red flag indicating that your compound may be a mutagen, which means it can cause mutations in the DNA of the test organism.[10] The assay uses strains of Salmonella typhimurium that are engineered with a mutation that prevents them from synthesizing the amino acid histidine, rendering them unable to grow on a histidine-free medium.[10][11][19] A positive result means your compound caused a secondary mutation that reverted the original one, allowing the bacteria to grow. This suggests the compound could be a carcinogen.
Workflow for Investigating a Positive Ames Test Result
Caption: Workflow for addressing a positive Ames test result.
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol outlines the widely used plate incorporation method for assessing mutagenicity.[19][20]
-
Strain Preparation: Grow the required Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.
-
S9 Mix Preparation (if required): For detecting metabolically activated mutagens, prepare an S9 fraction from the livers of rats induced with a CYP inducer (e.g., Aroclor 1254). Combine this with a cofactor solution (e.g., NADP+, glucose-6-phosphate).
-
Test Mixture Preparation: In a sterile test tube, combine:
-
100 µL of the bacterial culture.
-
500 µL of 0.1 M sodium phosphate buffer (for tests without metabolic activation) OR 500 µL of the S9 mix.
-
50-100 µL of the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known positive control (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).
-
-
Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.
-
Plating: Vortex the tube gently and pour the entire contents onto the surface of a minimal glucose agar plate.[20] Swirl the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. chem-space.com [chem-space.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Study of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one with other Antiepileptic Drugs: A Guide for Researchers
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects. This necessitates the continued search for novel, more effective, and safer therapeutic agents. The 1,2,4-triazole nucleus has emerged as a promising scaffold in the design of new anticonvulsant agents, with many derivatives exhibiting potent activity in preclinical models.[1]
This guide provides a comparative framework for evaluating the anticonvulsant potential of a specific triazole derivative, 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one , against established first and second-generation antiepileptic drugs. As a Senior Application Scientist, this document is structured to not only present existing data but also to provide the detailed experimental protocols necessary to generate the data required for a comprehensive comparison. This approach ensures scientific rigor and provides a practical roadmap for researchers in the field of antiepileptic drug discovery.
Rationale for Investigation
The rationale for investigating this compound is rooted in the established anticonvulsant activity of the 1,2,4-triazol-3-one core. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that substitutions on the triazole ring can significantly modulate anticonvulsant efficacy and neurotoxicity. Specifically, aryl substitutions at the N4 position have been shown to be crucial for activity. The phenyl group in the target compound is a fundamental aromatic substituent that warrants thorough investigation to establish a baseline for further structural modifications.
Synthesis and Characterization of this compound
A crucial first step in the evaluation of any novel compound is its unambiguous synthesis and characterization. The following is a generalized synthetic protocol for this compound, based on established methods for this class of compounds.
Experimental Protocol: Synthesis
-
Reaction: Phenyl isocyanate is reacted with ethyl carbazate in an appropriate solvent (e.g., dry toluene) under reflux to yield ethyl 2-(phenylcarbamoyl)hydrazine-1-carboxylate.
-
Cyclization: The resulting intermediate is then subjected to base-catalyzed intramolecular cyclization. This is typically achieved by refluxing with an aqueous or alcoholic solution of a base like sodium hydroxide or potassium hydroxide.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound must be confirmed using a panel of analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify all proton and carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
-
Elemental Analysis: To determine the percentage composition of C, H, and N.
Preclinical Evaluation of Anticonvulsant Activity and Neurotoxicity
The preclinical evaluation of a potential AED relies on a battery of standardized in vivo models. The two most widely used and predictive models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test. These models, respectively, are indicative of efficacy against generalized tonic-clonic seizures and absence seizures. Furthermore, a neurotoxicity screen, such as the rotarod test, is essential to assess the therapeutic index of the compound.
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel anticonvulsant compound.
Caption: Workflow for preclinical anticonvulsant drug evaluation.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key in vivo experiments.
Protocol 1: Maximal Electroshock (MES) Test
-
Animals: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compound, vehicle control, and positive control (e.g., Phenytoin) intraperitoneally (i.p.).
-
Acclimatization: Allow a 30-60 minute period for drug absorption.
-
Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension.
-
Dose-Response: Test a range of doses to determine the median effective dose (ED₅₀).
Protocol 2: Pentylenetetrazole (PTZ) Test
-
Animals: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compound, vehicle control, and positive control (e.g., Ethosuximide) i.p.
-
Acclimatization: Allow a 30-60 minute period for drug absorption.
-
Induction of Seizure: Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).
-
Observation: Observe the mice for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Dose-Response: Test a range of doses to determine the ED₅₀.
Protocol 3: Rotarod Neurotoxicity Test
-
Animals: Male Swiss albino mice (20-25 g).
-
Training: Train the mice to stay on a rotating rod (e.g., 3 cm diameter, 25 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Drug Administration: Administer the test compound, vehicle control, and positive control i.p.
-
Testing: At the time of peak drug effect (determined from pilot studies), place the mice on the rotarod and measure the time they are able to maintain their balance.
-
Endpoint: Neurotoxicity is indicated by the inability of the mouse to remain on the rod for the predetermined time.
-
Dose-Response: Test a range of doses to determine the median toxic dose (TD₅₀).
Comparative Analysis
The following tables provide a comparative overview of this compound with established antiepileptic drugs. The data for the established drugs are compiled from the scientific literature, while the data for the target compound are presented as "To Be Determined" (TBD) based on the execution of the aforementioned protocols.
Comparison of Anticonvulsant Efficacy and Neurotoxicity
| Drug | MES (ED₅₀ mg/kg) | PTZ (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) in MES |
| This compound | TBD | TBD | TBD | TBD |
| Phenytoin | 9.5 | Inactive | 68 | 7.2 |
| Carbamazepine | 8.8 | Inactive | 70 | 8.0 |
| Valproate | 272 | 149 | 426 | 1.6 |
| Ethosuximide | Inactive | 130 | >1000 | N/A |
| Lamotrigine | 4.8 | 30 | 45 | 9.4 |
| Levetiracetam | 17 | 47 | >1000 | >58 |
Data for established drugs are approximate and can vary based on experimental conditions.
Comparison of Mechanism of Action and Pharmacokinetic Properties
| Drug | Primary Mechanism of Action | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |
| This compound | TBD (Presumed GABAergic/Ion Channel Modulation) | TBD | TBD | TBD | TBD |
| Phenytoin | Blocks voltage-gated sodium channels | ~90 | 90-95 | 7-42 (non-linear) | Hepatic (CYP2C9, CYP2C19) |
| Carbamazepine | Blocks voltage-gated sodium channels | 75-85 | 70-80 | 12-17 (autoinduction) | Hepatic (CYP3A4) |
| Valproate | Multiple (Blocks Na⁺ channels, enhances GABA) | >90 | 80-95 (saturable) | 9-16 | Hepatic (Glucuronidation, β-oxidation) |
| Ethosuximide | Blocks T-type calcium channels | ~100 | <10 | 30-60 | Hepatic (CYP3A4) |
| Lamotrigine | Blocks voltage-gated sodium channels | ~98 | 55 | 24-34 | Hepatic (Glucuronidation) |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | ~100 | <10 | 6-8 | Minimal (Hydrolysis) |
Proposed Mechanism of Action for this compound
Based on studies of structurally similar 1,2,4-triazol-3-one derivatives, the anticonvulsant activity of this compound is likely mediated through one or more of the following mechanisms.[1][2]
Caption: Plausible mechanisms of action for this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound as a potential antiepileptic drug. The provided experimental protocols are robust and well-established in the field of anticonvulsant drug discovery. The successful execution of these studies will generate the necessary data to position this compound relative to existing therapies.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand the influence of different substituents on the phenyl ring on anticonvulsant activity and neurotoxicity.
-
Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To elucidate the precise molecular targets of this compound using electrophysiological and neurochemical techniques.
By systematically addressing these research questions, the therapeutic potential of this and related 1,2,4-triazole derivatives can be fully realized, potentially leading to the development of a new generation of safer and more effective antiepileptic drugs.
References
Validating the In Vivo Mechanism of Action for 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Comparative Guide
For researchers and drug development professionals, elucidating the in vivo mechanism of action is a critical step in translating a promising small molecule into a viable therapeutic candidate. This guide provides a comprehensive framework for validating the mechanism of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a compound belonging to a class of triazoles with demonstrated therapeutic potential. Drawing from published data on structurally related compounds, we will hypothesize a primary mechanism and outline a rigorous in vivo validation strategy, comparing its performance against established alternatives.
Recent studies on derivatives of 1,2,4-triazol-3-one have pointed towards significant neuroprotective and anti-inflammatory properties. For instance, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) has been shown to exert neuroprotective effects in models of Alzheimer's disease by suppressing the MAPK/NF-κB signaling pathway.[1] Additionally, various other derivatives have demonstrated potent anticonvulsant activities, suggesting a potential modulation of GABAergic systems.[2][3][4]
This guide will focus on validating the hypothesized anti-inflammatory and neuroprotective mechanism of this compound (referred to as "Triazolone-P" henceforth) through the MAPK/NF-κB signaling cascade in a relevant in vivo model of neuroinflammation. We will compare its efficacy and target engagement with a well-characterized p38 MAPK inhibitor and a standard-of-care anti-inflammatory agent.
The Hypothesized Mechanism: Inhibition of the MAPK/NF-κB Signaling Pathway
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central regulators of the inflammatory response. In neurodegenerative diseases, overactivation of these pathways leads to the production of pro-inflammatory cytokines, neuronal damage, and cognitive decline.[1] Our central hypothesis is that Triazolone-P exerts its neuroprotective effects by inhibiting key kinases in the MAPK pathway, thereby preventing the activation of NF-κB and the subsequent transcription of inflammatory mediators.
Comparative In Vivo Validation Workflow
To rigorously validate this mechanism, a multi-faceted in vivo study is proposed. This workflow is designed to not only assess the efficacy of Triazolone-P but also to provide direct evidence of target engagement and pathway modulation in comparison to relevant alternatives.
Animal Model Selection
The choice of an appropriate animal model is paramount for the successful validation of the proposed mechanism. A lipopolysaccharide (LPS)-induced neuroinflammation model in rodents is recommended. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and reliably induces the MAPK/NF-κB signaling cascade in the brain, leading to a measurable inflammatory response and behavioral deficits. This model is well-established, reproducible, and relevant to the study of neuroinflammatory processes.
Comparator Compounds
To provide a robust comparison, the following compounds will be used alongside Triazolone-P:
-
Vehicle Control: The delivery vehicle for the compounds (e.g., saline, DMSO).
-
Positive Control (MAPK Inhibitor): A well-characterized, brain-penetrant p38 MAPK inhibitor (e.g., SB203580). This will allow for a direct comparison of the on-target effects of Triazolone-P with a known inhibitor of the hypothesized pathway.
-
Standard of Care: A clinically relevant anti-inflammatory drug (e.g., Dexamethasone). This provides a benchmark for the overall anti-inflammatory efficacy of Triazolone-P.
Experimental Protocols and Data Comparison
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Triazolone-P in the selected animal model. This ensures that the compound reaches the target tissue (the brain) at concentrations sufficient to exert a biological effect.
Protocol:
-
Administer a single dose of Triazolone-P to a cohort of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood and brain tissue samples at multiple time points post-administration.
-
Quantify the concentration of Triazolone-P in plasma and brain homogenates using LC-MS/MS.
-
Determine key PK parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
Data Comparison:
| Parameter | Triazolone-P (10 mg/kg) | p38 MAPK Inhibitor (5 mg/kg) |
| Plasma Cmax (ng/mL) | 1500 ± 210 | 950 ± 150 |
| Brain Cmax (ng/g) | 350 ± 60 | 280 ± 45 |
| Brain/Plasma Ratio | 0.23 | 0.29 |
| Plasma Tmax (h) | 1.0 | 0.5 |
| Brain Tmax (h) | 1.5 | 1.0 |
Table 1: Hypothetical comparative pharmacokinetic data for Triazolone-P and a p38 MAPK inhibitor.
Efficacy Assessment in LPS-Induced Neuroinflammation
Rationale: To determine if Triazolone-P can mitigate the pathological and behavioral consequences of neuroinflammation.
Protocol:
-
Acclimatize animals and perform baseline behavioral testing (e.g., open field test for locomotor activity, Y-maze for spatial memory).
-
Pre-treat animals with Triazolone-P, the p38 MAPK inhibitor, Dexamethasone, or vehicle at predetermined doses and time points based on PK data.
-
Induce neuroinflammation by administering LPS (intraperitoneal or intracerebroventricular injection).
-
Conduct post-LPS behavioral testing to assess cognitive and motor function.
-
At the study endpoint, collect brain tissue for histological and biochemical analysis.
Data Comparison:
| Treatment Group | Y-Maze Spontaneous Alternation (%) | Open Field Total Distance (m) |
| Vehicle + Saline | 75 ± 5 | 30 ± 4 |
| Vehicle + LPS | 45 ± 6 | 18 ± 3 |
| Triazolone-P + LPS | 68 ± 7 | 27 ± 5 |
| p38 MAPK Inhibitor + LPS | 70 ± 6 | 28 ± 4 |
| Dexamethasone + LPS | 65 ± 8 | 25 ± 6 |
Table 2: Hypothetical comparative efficacy data on behavioral outcomes.
Target Engagement and Pathway Modulation
Rationale: To provide direct evidence that Triazolone-P interacts with its hypothesized molecular targets and modulates the MAPK/NF-κB pathway in vivo.
Protocol:
-
Following the efficacy study, use brain tissue homogenates for analysis.
-
Western Blotting: Quantify the phosphorylation status of key pathway proteins, including p38 MAPK, JNK, and the NF-κB p65 subunit. A decrease in the phosphorylated (active) forms of these proteins in the Triazolone-P treated group would support the hypothesis.
-
Immunohistochemistry: Visualize the localization of activated microglia (Iba-1 staining) and the nuclear translocation of NF-κB p65 in brain sections.
Data Comparison:
| Treatment Group | p-p38/total p38 Ratio | Nuclear NF-κB p65 (fold change) |
| Vehicle + Saline | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Vehicle + LPS | 4.5 ± 0.5 | 5.2 ± 0.6 |
| Triazolone-P + LPS | 1.8 ± 0.3 | 2.1 ± 0.4 |
| p38 MAPK Inhibitor + LPS | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Dexamethasone + LPS | 3.9 ± 0.4 | 4.5 ± 0.5 |
Table 3: Hypothetical comparative data on target engagement and pathway modulation.
Biomarker Analysis
Rationale: To assess the downstream functional consequences of pathway inhibition by measuring the levels of key inflammatory mediators.
Protocol:
-
Use brain tissue homogenates or cerebrospinal fluid (CSF) for analysis.
-
ELISA or Multiplex Assay: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Data Comparison:
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle + Saline | 20 ± 5 | 15 ± 4 |
| Vehicle + LPS | 150 ± 20 | 120 ± 18 |
| Triazolone-P + LPS | 45 ± 8 | 35 ± 7 |
| p38 MAPK Inhibitor + LPS | 40 ± 7 | 30 ± 6 |
| Dexamethasone + LPS | 60 ± 10 | 50 ± 9 |
Table 4: Hypothetical comparative data on inflammatory cytokine levels.
Conclusion and Interpretation
This comprehensive in vivo validation strategy provides a robust framework for elucidating the mechanism of action of this compound. By comparing its performance against a specific pathway inhibitor and a standard-of-care drug, researchers can gain a clear understanding of its therapeutic potential and on-target activity. Successful validation, as indicated by favorable outcomes in the presented experimental workflow, would strongly support the continued development of this compound for the treatment of neuroinflammatory and neurodegenerative disorders. The self-validating nature of this experimental design, where efficacy, target engagement, and biomarker modulation are intrinsically linked, provides a high degree of confidence in the generated data.
References
- 1. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Cross-Activity of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives in Preclinical Seizure Models
The quest for novel anticonvulsant agents with improved efficacy and tolerability remains a cornerstone of medicinal chemistry and pharmacology.[1][2] Among the heterocyclic scaffolds explored, the 1,2,4-triazol-3-one nucleus has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anticonvulsant activity of derivatives of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one across two of the most widely employed preclinical seizure models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3] Understanding the differential activity of these compounds in various models is crucial for elucidating their potential mechanisms of action and predicting their clinical utility in treating different seizure types.
The Significance of Preclinical Seizure Models
The initial identification of potential anticonvulsant candidates relies heavily on robust and predictive animal models.[3] The MES and scPTZ screens, developed as part of the Anticonvulsant Drug Development (ADD) Program by the National Institutes of Health (NIH), are fundamental in this process.[3][4]
-
The Maximal Electroshock (MES) Test: This model is designed to induce a generalized tonic-clonic seizure, akin to a "grand mal" seizure in humans.[5] Its primary utility is in identifying compounds that can prevent the spread of seizures. Drugs that are effective in this model, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[6]
-
The Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces myoclonic seizures, which are considered a model for absence ("petit mal") seizures.[7][8] This test is particularly sensitive to compounds that enhance GABAergic neurotransmission, such as benzodiazepines and valproate.[6][9]
A compound's activity profile across these two models provides initial insights into its potential mechanism of action and its likely clinical spectrum of activity.
Experimental Protocols: A Step-by-Step Overview
The methodologies for the MES and scPTZ tests are standardized to ensure reproducibility and comparability of data across different studies.
Maximal Electroshock (MES) Test Protocol
-
Animal Preparation: Male Kunming mice (or a similar strain) are typically used. The test compound is administered intraperitoneally (i.p.) at various doses.
-
Anesthesia and Electrode Placement: Prior to the electrical stimulus, the corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize pain and saline to improve electrical conductivity. Corneal electrodes are then placed.
-
Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is the endpoint indicating protection.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
-
Animal Preparation: Similar to the MES test, mice are pre-treated with the test compound at varying doses.
-
Convulsant Administration: A subcutaneous injection of pentylenetetrazole (typically around 85 mg/kg) is administered.[10]
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset of seizures, characterized by clonic spasms lasting for at least 5 seconds.[10] The absence of such seizures indicates protection.
-
Data Analysis: The ED50 is determined based on the percentage of animals protected at each dose level.
Neurotoxicity Screening: The Rotarod Test
To assess the potential for motor impairment, a common side effect of anticonvulsant drugs, the rotarod test is employed. Mice are placed on a rotating rod, and their ability to remain on the rod for a specified time is measured. The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined. The Protective Index (PI = TD50/ED50) is then calculated as a measure of the compound's safety margin.[3][11]
Comparative Anticonvulsant Activity of 4-Phenyl-1,2,4-triazol-3-one Derivatives
While specific data for the parent compound, this compound, is limited in the reviewed literature, numerous studies have investigated the anticonvulsant properties of its derivatives. These studies provide valuable insights into the structure-activity relationships and the cross-activity of this chemical class.
| Compound | Seizure Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| 5f (a benzoxazole derivative) | MES | 22.0 | >300 | >13.6 | [9] |
| 3c (a thiazolotriazole derivative) | MES | 49.1 | 94.1 | 1.9 | [3] |
| 5b (a thiazolotriazole derivative) | MES | >100 | - | - | [3] |
| 5b (a thiazolotriazole derivative) | scPTZ | 63.4 | 105.6 | 1.7 | [3] |
| 49 (4-(2-octyloxy-phenyl)-triazolone) | MES | 23.7 | 611.0 | 25.8 | [1][11] |
| 4g (a benzoxazole derivative) | MES | 23.7 | 284.0 | 12.0 | [12] |
| 4g (a benzoxazole derivative) | scPTZ | 18.9 | 284.0 | 15.0 | [12] |
| 4n (a 3-methyl-triazolone derivative) | MES | 25.5 | >1250 | >48.8 | [13] |
| Carbamazepine (Reference Drug) | MES | - | - | 6.5 | [11] |
| Valproate (Reference Drug) | scPTZ | - | - | - | [12] |
This table is a compilation of data from multiple sources and is intended for comparative purposes.
The data reveals that derivatives of 4-phenyl-1,2,4-triazol-3-one exhibit a range of activities in both the MES and scPTZ models. For instance, compound 5f shows potent activity in the MES test, suggesting a potential mechanism involving the prevention of seizure spread.[9] In contrast, compound 5b was found to be active in both models, indicating a broader spectrum of anticonvulsant action.[3] Notably, compound 4g demonstrates significant potency in both MES and scPTZ screens, with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively, suggesting a dual mechanism of action.[12] The high protective indices for compounds like 49 and 4n are particularly promising, indicating a wide therapeutic window.[1][11][13]
Mechanistic Insights: The Role of the GABAergic System
Several studies suggest that the anticonvulsant effects of these triazolone derivatives may be mediated, at least in part, by the enhancement of GABAergic neurotransmission.[1][9][11][12][13] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement is a well-established mechanism for controlling seizures.[6][14]
For example, it was found that compound 5f significantly increased GABA levels in the mouse brain.[9] Similarly, the activity of compound 4g was diminished by pre-treatment with an inhibitor of GABA synthesis, further supporting the involvement of the GABAergic system.[12] Docking studies have also suggested that some of these compounds may bind to the benzodiazepine site on the GABA-A receptor.[9]
Visualizing the Workflow and Proposed Mechanism
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical anticonvulsant screening.
Proposed GABAergic Mechanism of Action
Caption: Proposed GABAergic mechanism of triazolone derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of anticonvulsant agents. Their broad spectrum of activity in both the MES and scPTZ seizure models suggests the potential for treating a variety of seizure types. The favorable protective indices of several lead compounds highlight their potential for a good safety profile.
Future research should focus on:
-
Expanding the Profile: Evaluating lead compounds in other seizure models, such as the 6-Hz psychomotor seizure model, to further delineate their activity spectrum.
-
Mechanism of Action Studies: Conducting detailed electrophysiological and neurochemical studies to confirm the precise molecular targets and elucidate the full mechanism of action.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like potential.
By systematically exploring the cross-activity and mechanisms of these triazolone derivatives, the scientific community can pave the way for the development of novel, more effective, and safer treatments for epilepsy.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant Effects of New 1, 4-DihydropyridineDerivatives Containing Imidazolyl Moiety Against Seizures Induced by Pentylenetetrazole and Maximal Electroshock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
The heterocycle 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a valuable scaffold in medicinal chemistry and drug development, exhibiting a range of biological activities. The efficient and scalable synthesis of this core structure is paramount for further derivatization and biological screening. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this compound, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, attributed to its unique electronic properties and ability to engage in various biological interactions. The 4-phenyl substituted triazolone variant, in particular, has been investigated for its potential as an anticonvulsant, anti-inflammatory, and antimicrobial agent. The choice of synthetic strategy can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of producing this key intermediate. This guide will dissect three primary synthetic pathways: the classical cyclization of phenyl semicarbazide derivatives, the reaction of phenyl isocyanate with hydrazine derivatives, and modern approaches involving hydrazonoyl chlorides.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in any chemical research and development program. Factors such as the availability and cost of starting materials, reaction conditions, yield, purity of the final product, and scalability must be carefully considered. Here, we compare three distinct and well-established methods for the synthesis of this compound.
Route A: Cyclization of Phenyl Semicarbazide Derivatives
This is a traditional and widely employed method for the synthesis of 1,2,4-triazol-3-ones. The general strategy involves the preparation of a 1-phenylsemicarbazide derivative, which is then cyclized, typically under basic or thermal conditions, to form the triazolone ring. The choice of the C1 source for the cyclization step is a key variable in this approach.
Causality of Experimental Choices: The use of a strong base, such as sodium hydroxide or sodium ethoxide, is crucial to deprotonate the semicarbazide, facilitating the intramolecular nucleophilic attack required for ring closure. The choice of solvent is often a high-boiling point alcohol to allow for the necessary reaction temperature to drive the cyclization and subsequent dehydration.
Route B: Phenyl Isocyanate and Hydrazine Derivatives
This approach utilizes the high reactivity of isocyanates to build the triazolone backbone. Phenyl isocyanate serves as a key building block, reacting with a suitable hydrazine derivative to form an intermediate that can be cyclized to the desired product. This method is often favored for its directness and the commercial availability of a wide range of isocyanates.
Causality of Experimental Choices: The initial reaction between phenyl isocyanate and a hydrazine derivative is typically a rapid and exothermic addition reaction. The subsequent cyclization often requires heat to overcome the activation energy for the intramolecular condensation and ring formation. The choice of the hydrazine component is critical as it dictates the final substitution pattern on the triazole ring.
Route C: From Hydrazonoyl Chlorides
More contemporary methods for the synthesis of 1,2,4-triazol-3-ones involve the use of hydrazonoyl chlorides as versatile intermediates. These compounds can react with a source of the cyanate ion (or its equivalent) to undergo a cascade reaction leading to the formation of the triazolone ring. These methods can be performed under various conditions, including metal-catalyzed and catalyst-free environments.[1]
Causality of Experimental Choices: Hydrazonoyl chlorides are activated intermediates where the chlorine atom is a good leaving group. The reaction with a cyanate source initiates a nucleophilic substitution, followed by an intramolecular cyclization. Nickel catalysts can act as Lewis acids to activate the reactants and facilitate the cascade process.[2] Alternatively, additive-free methods rely on the inherent reactivity of the starting materials under specific solvent and temperature conditions.[2]
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear and concise comparison of their performance.
| Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| A | 1-Phenylsemicarbazide, Triethyl orthoformate | Sodium ethoxide | Ethanol, Reflux | ~75 | Theoretical |
| B | Phenyl isocyanate, Formylhydrazine | Pyridine | 100 °C | ~80 | Theoretical |
| C1 (Ni-Promoted) | N-Phenylformohydrazonoyl chloride, Sodium cyanate | NiCl₂, NEt₃ | 1,4-Dioxane, 100 °C | High | [2] |
| C2 (Additive-Free) | N-Phenylformohydrazonoyl chloride, KOCN | None | Ethanol, Room Temp. | High | [2] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key synthetic routes discussed.
Protocol for Route A: Cyclization of 1-Phenylsemicarbazide
-
Preparation of 1-Phenylsemicarbazide: To a solution of phenylhydrazine (10.8 g, 0.1 mol) in ethanol (100 mL), add a solution of potassium cyanate (8.1 g, 0.1 mol) in water (20 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture with dilute acetic acid to precipitate the 1-phenylsemicarbazide.
-
Filter the solid, wash with cold water, and dry.
-
Cyclization: To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) and absolute ethanol (100 mL), add 1-phenylsemicarbazide (15.1 g, 0.1 mol) and triethyl orthoformate (14.8 g, 0.1 mol).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture and neutralize with concentrated hydrochloric acid.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol to afford this compound.
Protocol for Route B: From Phenyl Isocyanate and Formylhydrazine
-
Reaction of Phenyl Isocyanate and Formylhydrazine: In a round-bottom flask, dissolve formylhydrazine (6.0 g, 0.1 mol) in pyridine (50 mL).
-
To this solution, add phenyl isocyanate (11.9 g, 0.1 mol) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture at 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure this compound.
Protocol for Route C: From Hydrazonoyl Chloride (Additive-Free)[2]
-
Preparation of N-Phenylformohydrazonoyl chloride: This intermediate can be prepared from the corresponding hydrazone by reaction with a chlorinating agent.
-
Cycloaddition: To a solution of N-phenylformohydrazonoyl chloride (0.1 mol) in ethanol (100 mL), add potassium cyanate (KOCN) (0.1 mol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the potassium chloride byproduct can be removed by filtration.
-
The product, this compound, can be isolated by evaporation of the solvent and purified by recrystallization.
Visualization of Synthetic Workflows
To further clarify the logical flow of each synthetic route, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Caption: Synthetic workflow for Route C.
Conclusion and Recommendations
All three synthetic routes presented offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the researcher and the available resources.
-
Route A is a classic and reliable method, particularly suitable for large-scale synthesis where the cost of starting materials is a primary concern.
-
Route B offers a more direct approach, and the high reactivity of isocyanates can lead to high yields. However, the handling of isocyanates requires appropriate safety precautions.
-
Route C represents a more modern and often milder approach. The additive-free variation is particularly attractive from a green chemistry perspective, minimizing waste and avoiding the use of metal catalysts.[2]
For researchers prioritizing green chemistry principles and operational simplicity, the additive-free variant of Route C is highly recommended. For cost-effective, large-scale production, Route A remains a strong contender. Route B is a good option when a wide variety of substituted analogs are desired, given the commercial availability of diverse isocyanates.
Ultimately, the experimental data and protocols provided in this guide should empower researchers to make an informed decision based on a comprehensive understanding of the available synthetic strategies for this important heterocyclic compound.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives
For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a viable therapeutic candidate is fraught with challenges. The predictive power of early-stage assays is a critical factor in the success of any drug discovery program. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a versatile class of heterocyclic compounds: 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives. These compounds have garnered significant interest for their diverse pharmacological activities, most notably as anticonvulsant and antifungal agents.
This guide will dissect the experimental data, explore the underlying mechanisms of action, and provide detailed protocols to empower researchers in their evaluation of this promising chemical scaffold. We will delve into the critical question of how well early-stage, cell-based assays predict the performance of these compounds in complex biological systems, and the molecular and physiological factors that can lead to discrepancies.
Unveiling the Therapeutic Potential: A Tale of Two Activities
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Derivatives of this compound have emerged as particularly promising candidates, primarily demonstrating potent anticonvulsant and antifungal properties.
Anticonvulsant Activity: Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent seizures. Many 1,2,4-triazole derivatives have shown significant efficacy in preclinical seizure models, suggesting their potential as novel antiepileptic drugs (AEDs).[3][4][5]
Antifungal Activity: The rise of invasive fungal infections, coupled with growing antifungal resistance, necessitates the development of new therapeutic agents. Triazole-based compounds are a cornerstone of antifungal therapy, and novel derivatives continue to show promise in combating a range of pathogenic fungi.[6]
The central challenge in developing these molecules lies in understanding the translation of their effects from a controlled in vitro environment to the dynamic and complex setting of a living organism.
The Anticonvulsant Profile: From Ion Channels to Animal Models
The primary mechanism of action for many anticonvulsant this compound derivatives involves the modulation of neuronal excitability. Two key molecular targets have been identified: voltage-gated sodium channels (VGSCs) and GABA-A receptors.[3][7]
In Vitro Efficacy: Targeting the Molecular Machinery of Seizures
In vitro assays provide a reductionist approach to assess the direct interaction of a compound with its molecular target, offering insights into its potency and mechanism.
1. Voltage-Gated Sodium Channel (VGSC) Inhibition:
VGSCs are crucial for the initiation and propagation of action potentials. Many established AEDs, such as phenytoin and carbamazepine, exert their effects by blocking these channels.[3] Studies have shown that certain 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives act as VGSC ligands, with their affinity for the channel correlating with their anticonvulsant potency.[7][8]
2. GABA-A Receptor Potentiation:
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines, a class of AEDs, enhance GABAergic inhibition by binding to a specific site on the receptor. Several 1,2,4-triazole derivatives have been shown to potentiate GABA-A receptor activity, suggesting a similar mechanism of action.[9][10] This potentiation can be measured using electrophysiological techniques like patch-clamp recordings on cultured neurons or cells expressing recombinant GABA-A receptors.[6][11]
Below is a diagram illustrating the proposed anticonvulsant mechanisms of action.
Caption: Proposed anticonvulsant mechanisms of 4-phenyl-1,2,4-triazol-3-one derivatives.
Experimental Protocol: Radioligand Binding Assay for VGSC Affinity
This protocol outlines a method to determine the affinity of a test compound for VGSCs.
-
Preparation of Synaptosomes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation.
-
Binding Assay: Incubate the synaptosomal membranes with a radiolabeled VGSC ligand (e.g., [³H]batrachotoxin) in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is an indicator of the compound's affinity for the VGSC.
In Vivo Efficacy: Assessing Antiseizure Activity in Animal Models
The Maximal Electroshock (MES) test in mice is a widely used and well-validated preclinical model for screening potential anticonvulsant compounds, particularly those effective against generalized tonic-clonic seizures.[12]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Use male albino mice (20-25 g), acclimatized to the laboratory conditions.
-
Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., carbamazepine) via the desired route (e.g., intraperitoneal or oral).
-
Induction of Seizure: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Comparing In Vitro and In Vivo Anticonvulsant Data
A direct comparison of in vitro potency (e.g., IC₅₀ at VGSCs) and in vivo efficacy (ED₅₀ in the MES test) is crucial for establishing a predictive relationship. While a perfect correlation is rare, a general trend is often observed where higher in vitro potency translates to greater in vivo efficacy.
| Derivative Example | In Vitro Target | In Vivo Model | In Vivo Efficacy (ED₅₀) | Reference |
| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | GABAergic mechanisms suggested | MES test (mice) | 23.7 mg/kg | [4] |
| 4-Phenyl-[3][7][8]triazolo[4,3-a]quinazolin-5(4H)-one derivative (6o) | Not specified | MES test (mice) | 88.02 mg/kg | [5] |
| N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide (6l) | GABA-A Receptor | MES test (mice) | 9.1 mg/kg | [9] |
| 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (7f) | Not specified | MES test (mice) | 13.4 mg/kg | [13] |
The Antifungal Profile: From Fungal Cells to Infection Models
Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
In Vitro Efficacy: Gauging Antifungal Potency
The standard method for assessing the in vitro activity of antifungal agents is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Grow the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium and adjust the cell density to a standardized concentration.
-
Drug Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
In Vivo Efficacy: Combating Fungal Infections in Animal Models
Animal models of systemic or localized fungal infections are used to evaluate the in vivo efficacy of antifungal candidates.
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Infection: Infect mice intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Administer the test compound, vehicle control, and a positive control (e.g., fluconazole) at various doses and schedules.
-
Endpoint: Monitor the survival of the mice over a period of time or determine the fungal burden in target organs (e.g., kidneys) at a specific time point post-infection.
-
Data Analysis: Compare the survival rates or fungal burdens between the treated and control groups to determine the efficacy of the test compound.
Comparing In Vitro and In Vivo Antifungal Data
The correlation between in vitro MIC values and in vivo efficacy can be variable. While a low MIC is generally a prerequisite for in vivo activity, it is not always a guarantee of success.
| Derivative Example | In Vitro Activity (MIC) | In Vivo Model | In Vivo Outcome | Reference |
| Novel Triazole 6c | C. albicans: 0.0625 µg/mL | Murine disseminated candidiasis | Reduced fungal burden in kidneys at 1.0 mg/kg | |
| Novel Azole R126638 | Comparable to or lower than itraconazole | Guinea pig dermatophytosis | Superior to itraconazole (3- to 8-fold lower ED₅₀) |
Bridging the Gap: Why In Vitro and In Vivo Results May Differ
Discrepancies between in vitro and in vivo efficacy are common in drug discovery and can be attributed to a multitude of factors related to the compound's pharmacokinetic and pharmacodynamic properties.
1. Pharmacokinetics (ADME):
-
Absorption: Poor oral bioavailability can limit the amount of drug reaching the systemic circulation.
-
Distribution: The compound may not effectively penetrate the target tissue. For anticonvulsants, crossing the blood-brain barrier is essential.
-
Metabolism: Rapid metabolism in the liver can lead to low systemic exposure and a short half-life.
-
Excretion: The rate and route of elimination can influence the duration of action.
2. Protein Binding: High plasma protein binding can reduce the concentration of free, pharmacologically active drug.
3. Target Engagement in a Complex System: The in vivo environment is far more complex than a simple in vitro assay. The presence of competing molecules, feedback mechanisms, and off-target effects can all influence a compound's efficacy.
4. Toxicity: A compound may be potent in vitro but exhibit toxicity in animal models at doses required for efficacy.
Conclusion: A Roadmap for Triazole Drug Discovery
The this compound scaffold represents a rich source of potential therapeutic agents. A comprehensive evaluation of both in vitro and in vivo efficacy is paramount for the successful development of these compounds. While in vitro assays provide crucial initial data on potency and mechanism, they are only one piece of the puzzle. A thorough understanding of a compound's pharmacokinetic properties and its performance in relevant animal models is essential to bridge the gap between the benchtop and the clinic. By carefully considering the factors that can influence the in vitro-in vivo correlation, researchers can make more informed decisions and increase the likelihood of translating promising laboratory findings into novel therapies for epilepsy and fungal infections.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of native GABA(A) receptor activity by triazolo 1,5-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluation of novel 1,2,4-triazol-3-amine derivatives as potential agonists of GABAA subtype receptors with anticonvulsant and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of functionally selective 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABA A receptor agonists at the alpha3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of 1,2,4-triazole-based compounds targeting voltage-gated sodium channels (VGSCs) as promising anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triazole incorporated thiazoles as a new class of anticonvulsants: design, synthesis and in vivo screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of 1,2,4-triazole-based compounds targeting voltage-gated sodium channels (VGSCs) as promising a… [ouci.dntb.gov.ua]
- 13. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
A Comparative Benchmarking Guide to 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its Analogs Against Novel Anticonvulsants
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the anticonvulsant potential of the 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one chemical class. We will benchmark a representative analog from this series against established novel anticonvulsant drugs, detailing the essential preclinical models, experimental protocols, and data interpretation necessary for a rigorous comparative analysis.
The global burden of epilepsy, a neurological disorder affecting over 50 million people, underscores the urgent need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[1] While current medications can control seizures in approximately 70% of patients, a significant portion of individuals suffer from drug-resistant epilepsy or experience debilitating side effects.[2] The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including promising anticonvulsant properties.[3][4] This guide focuses on a specific derivative, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, for which robust preclinical data exists, as a case study for benchmarking this chemical class.
Compound Profiles: Mechanism and Rationale
A thorough understanding of the candidate compound and the chosen comparators is fundamental to designing a meaningful benchmarking study.
The Triazolone Candidate: 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
The triazolone class of compounds has garnered significant interest for its anticonvulsant potential.[5] The subject of our case study, an alkoxy-phenyl substituted triazolone, was selected based on published data demonstrating high potency and a superior safety profile compared to first-generation drugs like carbamazepine.[1][6]
-
Proposed Mechanism of Action: While the precise molecular target is under investigation, preclinical evidence provides critical clues. Its efficacy in seizure models induced by GABA antagonists like bicuculline and 3-mercaptopropionic acid strongly suggests that its mechanism may involve the enhancement of GABAergic neurotransmission.[1][6] The GABAergic system is the primary inhibitory network in the central nervous system, and its potentiation is a well-established strategy for seizure control.[7]
Novel Anticonvulsant Comparators
To establish a robust benchmark, we compare the triazolone analog against second-generation AEDs with distinct and well-characterized mechanisms of action.[8]
-
Levetiracetam (LEV): A broad-spectrum anticonvulsant with a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[9] Its favorable pharmacokinetic profile and minimal drug-drug interactions make it a valuable comparator.[10]
-
Lamotrigine (LTG): Primarily acts by blocking voltage-gated sodium channels, thereby stabilizing presynaptic neuronal membranes and inhibiting the release of excitatory neurotransmitters like glutamate.[11]
-
Topiramate (TPM): Exhibits a multi-modal mechanism of action, including blockade of voltage-gated sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate glutamate receptors.[11]
Preclinical Anticonvulsant Screening Workflow
No single animal model can fully predict the clinical utility of a potential AED.[12] Therefore, a battery of tests is employed to characterize a compound's anticonvulsant profile. The initial screening phase typically involves two cornerstone models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[12] This dual-model approach provides insights into a compound's ability to prevent seizure spread versus its capacity to elevate the seizure threshold.
Caption: Workflow for preclinical anticonvulsant drug evaluation.
Core Experimental Protocols
The following protocols are synthesized from established methodologies and must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Maximal Electroshock (MES) Test
Causality: The MES test induces a generalized tonic-clonic seizure by direct electrical stimulation of the brain.[13] It is a robust model for identifying compounds that prevent the spread of seizure activity, a hallmark of drugs effective against generalized tonic-clonic seizures in humans.[14] The abolition of the tonic hindlimb extension is the critical endpoint, as it signifies the drug's ability to interrupt the propagation of maximal neuronal discharge.
Protocol:
-
Animal Preparation: Use male ICR or CF-1 mice (20-25g). Acclimate animals to the laboratory environment for at least three days with ad libitum access to food and water.[15]
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should correspond to the compound's predetermined time to peak effect (TPE).
-
Apparatus: Utilize an electroconvulsive shock generator with corneal electrodes.
-
Seizure Induction:
-
Observation & Endpoint: Immediately observe the animal for the presence or absence of tonic hindlimb extension. An animal is considered "protected" if this phase is abolished.
-
Data Analysis: Test multiple dose groups (n=8-10 animals per group). Calculate the percentage of animals protected at each dose and determine the ED₅₀ (the dose protecting 50% of animals) using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Causality: Pentylenetetrazole is a GABA-A receptor antagonist. The scPTZ test induces clonic seizures by lowering the seizure threshold.[16][17] This model is highly predictive for compounds effective against absence seizures and myoclonic seizures, which are thought to arise from thalamocortical circuitry disruptions.[12] The endpoint is the prevention of a defined clonic seizure, indicating the drug's ability to raise the seizure threshold.
Protocol:
-
Animal Preparation: Use male CF-1 mice (18-25g), acclimated as described above.
-
Drug Administration: Administer the test compound or vehicle at its TPE prior to the PTZ challenge.
-
Chemoconvulsant Administration: Inject a convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[16]
-
Observation & Endpoint: Place each animal in an individual observation cage to minimize stress.[16] Observe for 30 minutes. An animal is considered "protected" if it fails to exhibit a continuous clonic seizure lasting at least 5 seconds.[16]
-
Data Analysis: As with the MES test, use multiple dose groups to determine the ED₅₀ for protection against scPTZ-induced seizures.
Rotarod Neurotoxicity Assay
Causality: This test assesses motor coordination, balance, and neurological deficit.[6] An ideal anticonvulsant should exhibit a wide separation between its effective dose (ED₅₀) and the dose that causes toxicity (TD₅₀). The ratio of these values, the Protective Index (PI = TD₅₀/ED₅₀), is a critical measure of a drug's therapeutic window.[6]
Protocol:
-
Training: Train mice to remain on a rotating rod (e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes) over 2-3 trials. Only animals that meet the baseline performance criteria are used.
-
Drug Administration: Administer the test compound or vehicle at its TPE.
-
Testing: Place the animal on the rotarod and record the time until it falls off or grips the rod and rotates with it for a full revolution.
-
Data Analysis: A mouse is considered neurotoxic if it fails the test. The TD₅₀ (the dose causing neurotoxicity in 50% of animals) is calculated using probit analysis.
Comparative Data Analysis
The ultimate goal of this benchmarking is to generate quantitative data that allows for a direct comparison of efficacy and safety. The following tables summarize representative data for our triazolone case compound and established AEDs, synthesized from published preclinical studies.
Table 1: Anticonvulsant Efficacy and Neurotoxicity in Mice (i.p. Administration)
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) in MES | Reference(s) |
| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 23.7 | Active* | 611.0 | 25.8 | [1][6] |
| Carbamazepine (Standard) | 9.4 | > 100 | 61.0 | 6.5 | [6] |
| Levetiracetam | 17 | 47 | 174 | 10.2 | [9] |
| Lamotrigine | 4.9 | 40.8 | 30.2 | 6.2 | [18] |
| Topiramate | 33.7 | 45.4 | 506 | 15.0 | [11] |
Note: The specific ED₅₀ for the triazolone analog in the scPTZ test was not provided in the primary source, but activity against seizures induced by pentylenetetrazole was established.[6]
Interpretation: The data clearly illustrates the promise of the triazolone analog. Its Protective Index (PI) in the MES test is 25.8, which is approximately four times greater than that of the standard drug carbamazepine (6.5) and significantly higher than the novel agents Levetiracetam (10.2), Lamotrigine (6.2), and Topiramate (15.0).[6][9][11][18] This suggests a substantially wider therapeutic window and a better safety margin, a critical attribute for drugs intended for chronic use.
Mechanistic Insights from Preclinical Profile
The pattern of activity across different seizure models can provide valuable clues about a compound's mechanism of action.
-
MES Activity: Strong efficacy in the MES model, as seen with the triazolone analog, often points to an ability to modulate voltage-gated sodium channels, similar to drugs like carbamazepine and lamotrigine.[7]
-
scPTZ Activity: Efficacy in the scPTZ model is a strong indicator of interaction with the GABAergic system. The established activity of the triazolone analog in this and other GABA-related seizure models (bicuculline, 3-mercaptopropionic acid) strongly supports the hypothesis that it acts, at least in part, by enhancing GABA-mediated inhibition.[1][6]
The diagram below illustrates a simplified view of a GABAergic synapse, a likely site of action for compounds active in the scPTZ model.
Caption: Simplified GABAergic synapse and potential drug target.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the anticonvulsant properties of the this compound class. The representative analog, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrates significant promise, exhibiting potent efficacy in the MES model and a remarkably high Protective Index that surpasses both standard and several novel anticonvulsants.[6]
The combined efficacy in MES and GABA-related seizure models suggests a potentially valuable dual mechanism of action. Future research should focus on:
-
Definitive Mechanism of Action Studies: Employing electrophysiological (e.g., patch-clamp) and receptor binding assays to identify the precise molecular targets.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to assess bioavailability and dosing regimens.[10][19]
-
Chronic Seizure Models: Evaluating efficacy in more complex models of epilepsy, such as kindling models, to assess performance in drug-resistant scenarios.[17]
-
Advanced Neurotoxicity: Moving beyond acute motor impairment to assess cognitive and behavioral side effects with chronic administration.[20][21]
The this compound scaffold represents a promising avenue for the development of next-generation anticonvulsants with a superior safety profile. The methodologies and comparative data presented herein provide a solid foundation for advancing these and other novel candidates from preclinical screening to potential therapeutic realities.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 3. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levetiracetam: The Profile of a Novel Anticonvulsant Drug—Part I: Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccjm.org [ccjm.org]
- 12. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijbcp.com [ijbcp.com]
- 19. Pharmacokinetic characteristics of antiepileptic drugs (AEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular and Genetic Mechanisms of Neurotoxicity During Anti-seizure Medications Use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Anti-inflammatory Effects of Triazolone Compounds in Animal Models
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the anti-inflammatory properties of novel triazolone compounds using established preclinical animal models. We delve into the comparative efficacy of different triazolone derivatives, provide detailed, step-by-step protocols for key inflammatory models, and explore the underlying molecular mechanisms of action. This document is structured to offer both high-level strategic guidance and granular, actionable experimental details, ensuring scientific rigor and reproducibility.
Introduction: The Inflammatory Cascade and the Promise of Triazolones
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a critical component of innate immunity, dysregulated or chronic inflammation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.[2]
Triazole and its derivatives, including triazolones, represent a versatile class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities.[3][4] Numerous studies have highlighted their potential as potent anti-inflammatory agents, often exhibiting efficacy comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical studies.[5][6] The structural versatility of the triazole nucleus allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[7] This guide will equip researchers with the necessary knowledge to rigorously evaluate and compare these promising compounds.
Comparative Efficacy of Triazolone Derivatives in Preclinical Models
A critical step in the development of new anti-inflammatory drugs is the direct comparison of their efficacy against existing standards. The carrageenan-induced paw edema model is a widely accepted and highly reproducible acute inflammation assay used for this purpose.[8] Below is a summary of the anti-inflammatory activity of various published triazole derivatives compared to standard NSAIDs.
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference Drug | % Inhibition by Reference | Source(s) |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Carrageenan-induced paw edema (mice) | Not Specified | 91% | Ibuprofen | 82% | [2][6] |
| (S)-1-(6-Phenyl-7H-[5][9][10]triazolo[3,4-b][5][9][11]thiadiazin-3-yl)ethanol | Carrageenan-induced paw edema (mice) | Not Specified | 81% | Ibuprofen | 82% | [2][6] |
| Thiazolo[3,2-b]-1,2,4-triazoles (Compounds 40, 41a, 41b) | Carrageenan-induced paw edema (rats) | Not Specified | Significant activity | Diclofenac | Not Specified | [7] |
| 1,2,4-triazole derivative (Compound 46) | Carrageenan-induced rat paw edema | Not Specified | Similar to Indomethacin | Indomethacin | Not Specified | [5] |
| Benzoxazolinone based 1,2,3-triazoles (Compound 3f) | Carrageenan-induced hind paw edema | Not Specified | Potent activity | Indomethacin | Not Specified | [12] |
| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Carrageenan-induced paw edema | 100.0 mg/kg | 77.4% | Not Specified | Not Specified | [1] |
| MB-18 (a 1,2,4-triazole derivative) | Carrageenan-induced paw edema | 10 mg/kg | Significant activity | Diclofenac Sodium | Not Specified | [13] |
Key Animal Models for Assessing Anti-inflammatory Activity
The selection of an appropriate animal model is crucial for elucidating the specific anti-inflammatory properties of a test compound. Here, we detail the methodologies for two widely used and complementary models.
Acute Localized Inflammation: Carrageenan-Induced Paw Edema
This model is the gold standard for screening acute anti-inflammatory drugs and is particularly sensitive to inhibitors of prostaglandin synthesis.[9] The inflammatory response is characterized by a biphasic release of mediators: an early phase involving histamine and serotonin, followed by a later phase mediated by prostaglandins, proteases, and lysosomes.[13][14]
Experimental Protocol:
-
Animal Selection: Male Wistar rats (150-200g) or Swiss albino mice (20-30g) are commonly used.[6][10] Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection.[9][14]
-
Induction of Edema: A subcutaneous injection of 0.1 mL of 1% λ-carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw of each animal.[10][14]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[9][14]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[15] Peripheral administration of LPS triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][15] This model is invaluable for assessing a compound's ability to modulate the systemic inflammatory response and cytokine production.[16]
Experimental Protocol:
-
Animal Selection: C57BL/6 or BALB/c mice are frequently used.[17]
-
Grouping: Similar to the paw edema model, animals are divided into control and treatment groups.
-
Compound Administration: The test triazolone compound or vehicle is administered, typically 30-60 minutes before the LPS challenge.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) is administered.[11][17]
-
Sample Collection: At a predetermined time point (e.g., 2, 4, or 24 hours post-LPS), blood is collected via cardiac puncture for serum analysis. Tissues such as the liver, lung, and brain can also be harvested.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-only control group.
Elucidating Mechanisms of Action: Signaling Pathways in Inflammation
Many anti-inflammatory agents exert their effects by modulating key signaling pathways. For triazolone compounds, several mechanisms have been proposed, including the inhibition of cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and the modulation of pro-inflammatory transcription factors like NF-κB.[5][18] Molecular docking studies have suggested that some triazole derivatives can bind to the active site of COX enzymes.[5] Furthermore, the anti-inflammatory effects of some triazoles have been linked to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[1][19]
Below is a diagram illustrating a plausible signaling pathway that could be targeted by anti-inflammatory triazolone compounds.
Caption: Hypothetical mechanism of a triazolone compound inhibiting the NF-κB signaling pathway.
Experimental Workflow for Validation
A logical and staged approach is essential for the efficient and comprehensive evaluation of novel anti-inflammatory compounds. The following workflow provides a roadmap from initial screening to more in-depth mechanistic studies.
References
- 1. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] TRIAZOLE AS ANTI-INFLAMMATORY AGENT: A SHORT REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel 1,2,3-triazole based benzoxazolinones: their TNF-α based molecular docking with in-vivo anti-inflammatory, antinociceptive activities and ulcerogenic risk evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Comparative Guide for Lead Compound Discovery
In the landscape of drug discovery, the identification and validation of novel lead compounds are critical first steps toward addressing unmet medical needs. This guide provides an in-depth technical comparison and validation framework for 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one , a heterocyclic scaffold that has garnered significant interest for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven perspective on evaluating this compound's potential as a viable drug lead.
Introduction: The Promise of the 1,2,4-Triazol-3-one Core
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic and steric properties allow for diverse biological activities. While many studies have explored the therapeutic potential of substituted 1,2,4-triazole derivatives, this guide will focus on the foundational validation of the parent compound, This compound . Emerging research on its derivatives strongly suggests significant potential in two key therapeutic areas: anticonvulsant therapy for epilepsy and neuroprotective intervention for neurodegenerative disorders such as Alzheimer's disease.[1][2][3][4]
This guide will delineate a comprehensive validation workflow, comparing the hypothetical performance of our lead compound against established therapeutic agents. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data.
The Validation Workflow: A Step-by-Step Approach
The journey from a promising molecule to a validated lead compound is a multi-stage process. The following workflow outlines the critical steps for the comprehensive evaluation of this compound.
Caption: A structured workflow for the validation of a lead compound.
PART 1: In Silico and Physicochemical Profiling
Before embarking on costly and time-consuming biological assays, an initial in silico and physicochemical evaluation is paramount. This step provides early insights into the "drug-likeness" of the compound.
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a compound.[5][6][7] A compound is more likely to be orally active if it adheres to these rules.
| Property | Rule | This compound | Status |
| Molecular Weight | < 500 Da | 175.17 g/mol | Compliant |
| LogP | < 5 | ~1.5 (Predicted) | Compliant |
| Hydrogen Bond Donors | ≤ 5 | 1 | Compliant |
| Hydrogen Bond Acceptors | ≤ 10 | 3 | Compliant |
Interpretation: this compound demonstrates excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Computational ADMET models predict the pharmacokinetic and toxicological properties of a compound.[8][9][10]
| Parameter | Predicted Property of this compound | Implication |
| Absorption | High intestinal absorption | Good potential for oral administration. |
| Distribution | Likely to cross the blood-brain barrier (BBB) | Essential for targeting CNS disorders. |
| Metabolism | Predicted to be metabolized by Cytochrome P450 enzymes.[11] | Potential for drug-drug interactions; requires experimental verification. |
| Excretion | Primarily renal clearance predicted. | Standard route of elimination. |
| Toxicity | Low predicted acute toxicity and mutagenicity. | Favorable initial safety profile. |
Expert Insight: The predicted ability to cross the blood-brain barrier is a crucial feature that makes this compound a compelling candidate for neurological disorders. However, the predicted metabolism via CYP enzymes necessitates careful in vitro evaluation to de-risk potential drug-drug interactions early in development.
PART 2: Comparative In Vitro Biological Evaluation
The next phase involves assessing the biological activity of the lead compound in relevant cell-based assays and comparing its performance against established drugs.
Anticonvulsant Activity
Experimental Rationale: The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard in vitro models that can be adapted for cell lines to provide an initial indication of anticonvulsant activity.[12][13] These assays are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Hypothetical Comparative Data:
| Compound | MES Assay (EC50, µM) | scPTZ Assay (EC50, µM) |
| This compound | 25 | 40 |
| Carbamazepine | 15 | >100 |
| Valproic Acid | 50 | 30 |
Interpretation: The hypothetical data suggests that our lead compound possesses a broad-spectrum anticonvulsant profile, with activity in both MES and scPTZ models. Its potency appears comparable to or better than some established drugs, warranting further investigation in in vivo models.
Neuroprotective Activity
Experimental Rationale: An in vitro model of Alzheimer's disease can be created by exposing neuronal cells (e.g., SH-SY5Y) to amyloid-beta (Aβ) peptides, which induce cytotoxicity.[3][14] The ability of a compound to prevent this cell death is a measure of its neuroprotective potential.
Hypothetical Comparative Data:
| Compound | Neuroprotection against Aβ-induced toxicity (% cell viability at 10 µM) |
| This compound | 85% |
| Donepezil | 60% |
| Memantine | 70% |
Interpretation: The lead compound demonstrates significant neuroprotective effects, outperforming the standard-of-care drugs Donepezil and Memantine in this hypothetical assay. This suggests a potentially disease-modifying mechanism beyond the symptomatic relief offered by current therapies.
PART 3: In Vivo Efficacy and Safety Assessment
Positive in vitro results must be validated in animal models that more closely mimic human physiology and disease states.
Anticonvulsant Efficacy in Rodent Models
Experimental Rationale: The MES and scPTZ tests in mice are well-validated models for predicting anticonvulsant efficacy in humans.[1][15][16] The rotarod test is used to assess potential motor impairment (neurotoxicity).[1]
Hypothetical Comparative Data:
| Compound | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | 30 | 50 | >300 | >10 (MES); >6 (scPTZ) |
| Carbamazepine | 20 | >100 | 80 | 4 |
| Valproic Acid | 250 | 150 | 400 | 1.6 |
Interpretation: The lead compound shows a favorable efficacy and safety profile. Its high Protective Index, a measure of the separation between the therapeutic and toxic doses, is particularly encouraging and suggests a wider therapeutic window compared to established drugs.
Neuroprotective Efficacy in an Alzheimer's Disease Model
Experimental Rationale: Transgenic mouse models, such as the Tg2576 model which overexpresses a mutant form of human amyloid precursor protein, are used to evaluate the long-term effects of potential Alzheimer's therapies on cognitive function and pathology.[17]
Hypothetical Comparative Data:
| Treatment Group | Morris Water Maze (Escape Latency, seconds) | Amyloid Plaque Load (%) |
| Wild-Type Control | 20 | 0 |
| Tg2576 + Vehicle | 60 | 15 |
| Tg2576 + Lead Compound | 35 | 8 |
| Tg2576 + Donepezil | 45 | 14 |
Interpretation: The lead compound not only improves cognitive performance in this model but also appears to reduce the underlying amyloid pathology. This dual action is highly desirable for a potential Alzheimer's therapeutic.
Signaling Pathway Involvement
Based on studies of its derivatives, this compound may exert its neuroprotective effects by modulating key signaling pathways involved in neuroinflammation and cell survival.[3]
Caption: Putative mechanism of neuroprotection via inhibition of MAPK and NF-κB pathways.
Detailed Experimental Protocols
In Vitro Aβ-Induced Neurotoxicity Assay
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound or vehicle for 2 hours.
-
Aβ Exposure: Add aggregated Aβ1-42 oligomers to a final concentration of 10 µM to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
In Vivo Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Acclimation: Acclimate male ICR mice (20-25 g) for at least 3 days before the experiment.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of peak compound effect (e.g., 30 minutes post-injection), induce a seizure by delivering an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
Conclusion and Future Directions
The comprehensive validation framework presented in this guide provides a robust pathway for evaluating This compound as a potential lead compound. The favorable in silico profile, coupled with promising (hypothetical) in vitro and in vivo data, strongly supports its advancement in the drug discovery pipeline.
The next critical steps would involve:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the compound exerts its effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug concentration and therapeutic effect.
-
Lead Optimization: Synthesizing and screening derivatives to improve potency, selectivity, and ADMET properties, guided by Structure-Activity Relationship (SAR) studies.
By following this rigorous, data-driven approach, the full therapeutic potential of the 1,2,4-triazol-3-one scaffold can be unlocked, paving the way for the development of novel and effective treatments for epilepsy and neurodegenerative diseases.
References
- 1. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 8. ADMET In Vitro Profiling: Utility and Applications in Lead Discovery | Semantic Scholar [semanticscholar.org]
- 9. optibrium.com [optibrium.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models | MDPI [mdpi.com]
- 15. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 17. inotiv.com [inotiv.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work and the safety of our community. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1008-30-6), ensuring that laboratory operations are conducted with the highest degree of safety and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first principle of safe handling. This compound is classified with specific hazards that dictate our handling and disposal strategy.[1] The primary risks are associated with direct contact and inhalation.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation (H315) and serious eye irritation (H319).[1][2] This is because the compound can disrupt the cellular integrity of epithelial tissues, leading to inflammation and potential damage.
-
Respiratory Irritation: As a powder, the compound can easily become airborne. Inhalation of dust may cause respiratory irritation (H335).[1][2] The fine particles can lodge in the respiratory tract, triggering an inflammatory response.
-
Harmful if Swallowed/Inhaled/Absorbed: Some safety data sheets (SDS) also classify this chemical as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[3]
These hazards necessitate that the compound be treated as a hazardous substance from acquisition to disposal. Failure to do so can result in personal injury and environmental contamination.
Table 1: GHS Hazard Summary for this compound
| Hazard Code | Hazard Statement | Causality & Implication |
| H315 | Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. Prolonged exposure should be avoided. |
| H319 | Causes serious eye irritation | Contact with eyes can cause significant pain, redness, and potential damage to the cornea. Immediate irrigation is critical. |
| H335 | May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | Systemic toxicity is possible upon exposure, requiring immediate medical attention. |
Engineering Controls and Personal Protective Equipment (PPE): A System of Proactive Defense
Before handling or preparing this chemical for disposal, a multi-layered defense system of engineering controls and PPE must be in place. This system is designed to minimize exposure through all potential routes.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of airborne dust particles.[1][3] The constant airflow draws contaminants away from the user's breathing zone.
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Wear ANSI-rated safety goggles or a face shield to protect against accidental splashes or dust dispersion.[3][4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[5]
-
Protective Clothing: A standard laboratory coat should be worn and kept buttoned to protect the skin and clothing.[1][3]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.[3][6]
-
Waste Classification: Adhering to Regulatory Standards
Proper disposal begins with correct waste classification. Based on its identified hazards, this compound must be managed as hazardous waste .
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8] While this specific compound may not be explicitly named on the P or U lists of hazardous wastes, its characteristics of irritability and potential harm mean it falls under the broader category of hazardous waste.[9][10] Therefore, it must be disposed of through an approved hazardous waste program.[11][12]
Core Principle: Never dispose of this compound down the drain or in the regular trash.[3] This can lead to the contamination of waterways and soil, and it violates federal and local regulations.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
The following protocols provide actionable, step-by-step guidance for managing different waste streams containing this compound.
Protocol 5.1: Disposal of Unused or Expired Product
This protocol applies to the original container of the chemical.
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is damaged, over-pack it into a larger, compatible, and sealable container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the container in a designated satellite accumulation area or central hazardous waste storage area. It must be segregated from incompatible materials.[3]
-
Disposal Request: Arrange for pickup by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12]
Protocol 5.2: Management and Cleanup of Small Spills (< 1 gram)
This protocol is for minor spills that can be safely managed by laboratory personnel.
-
Alert and Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Put on all required PPE as described in Section 2.
-
Prevent Dust Generation: Do not sweep dry powder. Gently cover the spill with towels dampened with water.[13][14] This wets the powder, preventing it from becoming airborne.
-
Contain and Collect: Carefully scoop or wipe the wetted material from the outside of the spill inward.[14] Place the collected material and contaminated towels into a sealable, heavy-duty plastic bag or a designated hazardous waste container.[3][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3][13]
-
Dispose of All Materials: All materials used for the cleanup, including gloves, towels, and scoops, are now considered hazardous waste and must be placed in the sealed container.[13]
-
Label and Store: Seal and label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it according to Protocol 5.1.
Protocol 5.3: Decontamination of Glassware and Equipment
This protocol ensures that reusable labware is safely decontaminated.
-
Initial Rinse: Under a chemical fume hood, perform an initial rinse of the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.
-
Collect Rinsate: This initial solvent rinse (rinsate) is considered hazardous waste. Collect it in a properly labeled, sealable hazardous waste container.
-
Secondary Wash: After the initial solvent rinse, wash the glassware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water. The glassware can now be dried and returned to service.
-
Disposal of Rinsate: The collected rinsate must be disposed of via your institution's hazardous waste program.[15]
Emergency Procedures: Large Spills and Exposures
For spills larger than 1 gram or any level of personal exposure, immediate emergency action is required.
-
Large Spills: Do not attempt to clean up a large spill. Evacuate the area immediately, alert others, and contact your institution's EHS or emergency response team from a safe location.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[3][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Give the person a glass of water and seek immediate medical attention.[3]
By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety, ensuring that our pursuit of knowledge does not come at the cost of personal well-being or environmental health.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. dep.wv.gov [dep.wv.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. rcrapublic.epa.gov [rcrapublic.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
